2,6-Dihydroxybenzoate
Description
Structure
3D Structure
Properties
CAS No. |
935-71-7 |
|---|---|
Molecular Formula |
C7H5O4- |
Molecular Weight |
153.11 g/mol |
IUPAC Name |
2-carboxy-3-hydroxyphenolate |
InChI |
InChI=1S/C7H6O4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H,(H,10,11)/p-1 |
InChI Key |
AKEUNCKRJATALU-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C(=C1)[O-])C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)[O-])C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
2,6-Dihydroxybenzoate: Structural Architectures, Biosynthetic Pathways, and Experimental Protocols
Executive Summary
2,6-Dihydroxybenzoate (2,6-DHB) , also known as
Chemical Architecture & Physicochemical Properties[1][2][3]
The "Dual-Clamp" Hydrogen Bonding Effect
The defining feature of 2,6-DHB is the stabilization of its carboxylate anion via two intramolecular hydrogen bonds from the hydroxyl groups at positions C2 and C6. This structural "clamp" significantly enhances the acidity of the carboxylic acid compared to benzoic acid and its isomers.
-
Mechanism: Upon deprotonation, the negative charge on the carboxylate oxygen is delocalized and stabilized by H-bond donation from both ortho-hydroxyl protons.
-
Consequence: This results in a remarkably low pKa value (1.30), making it a strong organic acid relative to its isomers (e.g., salicylic acid pKa ~2.97).
Physicochemical Data Profile[2][4]
| Property | Value | Notes |
| IUPAC Name | 2,6-Dihydroxybenzoic acid | Common: |
| CAS Number | 303-07-1 | |
| Molecular Formula | C | MW: 154.12 g/mol |
| Melting Point | 165–171 °C (dec.)[1][2][3] | Decomposes to resorcinol upon heating |
| pKa (COOH) | 1.30 | Enhanced by dual intramolecular H-bonds |
| Solubility | Water (25 g/L), Ethanol, Ether | Low solubility in non-polar solvents |
| Crystal System | Monoclinic ( | Forms H-bonded carboxylic dimers |
| UV | ~300 nm (pH dependent) | Bathochromic shift in alkaline media |
Biosynthesis and Enzymatic Pathways[7][8][9][10]
The Non-Oxidative Decarboxylase System
2,6-DHB is biosynthesized or catabolized via the This compound decarboxylase (2,6-DHBD) enzyme. Unlike oxidative decarboxylases that require oxygen and cofactors (like FAD/NAD), this enzyme belongs to a class of non-oxidative decarboxylases that reversibly catalyze the carboxylation of resorcinol.
-
Enzyme Class: Lyase (Carboxy-lyase).
-
Active Site: Contains a divalent metal ion (typically Zn
) coordinated by histidine and aspartate residues. -
Mechanism: The Zn
acts as a Lewis acid, stabilizing the enolate intermediate formed during the carboxylation of resorcinol (1,3-dihydroxybenzene) or facilitating the release of CO during decarboxylation.
Pathway Visualization
The following diagram illustrates the reversible conversion between Resorcinol and 2,6-DHB, highlighting the role of the Zinc-dependent active site.
Figure 1: Reversible non-oxidative carboxylation pathway catalyzed by Zn-dependent 2,6-DHB Decarboxylase.
Coordination Chemistry & Chelation
While 2,3-dihydroxybenzoate is a classic catecholate siderophore (binding via adjacent hydroxyls), 2,6-DHB binds metals primarily through a salicylate mode .
-
Binding Site: The metal ion coordinates between the carboxylate oxygen and one of the ortho-hydroxyl oxygens.
-
Stability: The complex is less stable than tris-catecholate complexes (like enterobactin) but is significant in biological transport and industrial catalysis.
-
Application: Used as a ligand in synthesizing coordination polymers and as a model for exploring proton-transfer mechanisms in metalloenzymes.
Experimental Protocols
Protocol A: Chemical Synthesis via Kolbe-Schmitt Reaction
This classical method carboxylates resorcinol under high pressure/temperature.
Reagents: Resorcinol, KHCO
-
Preparation: Dissolve 100 mmol resorcinol and 400 mmol KHCO
in 100 mL water. -
Reaction: Heat the mixture in a high-pressure autoclave at 130°C for 4 hours under CO
pressure (if available) or reflux concentrated aqueous solution. -
Quenching: Cool the reaction mixture to 4°C.
-
Acidification: Slowly add concentrated HCl until pH < 1. The product, 2,6-DHB, will precipitate due to its low pKa requiring highly acidic conditions to protonate.
-
Filtration: Filter the off-white precipitate.
Protocol B: Purification & Isolation (Acid-Base Extraction)
This protocol ensures the removal of non-acidic impurities (unreacted resorcinol) and isomeric byproducts.
Workflow Diagram:
Figure 2: Acid-base extraction workflow for high-purity isolation of 2,6-DHB.
Step-by-Step Methodology:
-
Dissolution: Dissolve crude solid in saturated sodium bicarbonate (NaHCO
). 2,6-DHB converts to its sodium salt (soluble); resorcinol remains non-ionized (weakly acidic, pKa ~9). -
Washing: Extract the aqueous solution twice with diethyl ether. The ether removes the resorcinol.
-
Precipitation: Acidify the aqueous layer carefully with 6M H
SO . Monitor pH; precipitation begins as pH drops below 2.0. -
Recrystallization: Dissolve the precipitate in minimal boiling water. Allow to cool slowly to room temperature, then 4°C. Needle-like crystals will form.
Protocol C: HPLC Analysis
For quantitative assessment of purity.
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic 1% Acetic Acid in Water : Methanol (80:20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 300 nm (specific for the salicylate chromophore).
-
Retention Time: 2,6-DHB typically elutes earlier than resorcinol due to higher polarity and ionization at neutral/slightly acidic pH.
References
-
ChemicalBook. (n.d.). 2,6-Dihydroxybenzoic acid Physical Properties. Retrieved from
-
University of Limerick. (n.d.). Crystal and molecular structure of 2,6-dihydroxybenzoic acid. Retrieved from
-
PubChem. (n.d.). 2,6-Dihydroxybenzoic acid Compound Summary. National Library of Medicine. Retrieved from
- Yoshida, T., et al. (2006). Structure and mechanism of this compound decarboxylase. Journal of Biological Chemistry.
-
GuideChem. (n.d.). 2,6-Dihydroxybenzoic acid MSDS and Synthesis.[1][4] Retrieved from
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 2,6-Dihydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding Stability for Robust Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful drug product. It dictates not only the shelf-life and storage conditions but also influences the safety and efficacy of the final formulation. 2,6-Dihydroxybenzoic acid (2,6-DHBA), a phenolic compound with a range of biological activities, is a molecule of interest for various therapeutic applications. However, its utility is intrinsically linked to its thermodynamic stability. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the thermodynamic stability of 2,6-dihydroxybenzoic acid, offering insights into its degradation pathways and the experimental methodologies crucial for its characterization. As a Senior Application Scientist, the following sections are structured to provide not just a recitation of facts, but a causal understanding of the principles and practices that underpin a thorough stability assessment.
Physicochemical Properties and Structural Attributes of 2,6-Dihydroxybenzoic Acid
2,6-Dihydroxybenzoic acid, also known as γ-resorcylic acid, is a dihydroxybenzoic acid with the molecular formula C₇H₆O₄.[1] Its structure, featuring two hydroxyl groups ortho to a carboxylic acid group on a benzene ring, gives rise to its unique chemical and physical properties.
| Property | Value | Source |
| Molecular Weight | 154.12 g/mol | [1] |
| Melting Point | 165 °C (with decomposition) | [2] |
| Water Solubility | 9.56 mg/mL | [3] |
| pKa (Strongest Acidic) | ~1.51 | [4] |
| LogP | 2.20 | [3] |
The presence of both hydrogen bond donors (-OH, -COOH) and acceptors (=O, -OH) facilitates the formation of strong intermolecular interactions, influencing its crystal packing and physical properties.
The Solid State: Crystal Structure and the Specter of Polymorphism
The arrangement of molecules in the solid state is a critical determinant of a drug's thermodynamic stability. 2,6-Dihydroxybenzoic acid has been shown to crystallize in the monoclinic space group P21/c, forming hydrogen-bonded carboxylic dimers.[5] This dimeric motif is a common feature in many carboxylic acids and contributes to the overall stability of the crystal lattice.
While specific polymorphic forms of 2,6-dihydroxybenzoic acid are not extensively detailed in the literature, the phenomenon of polymorphism is well-documented for other dihydroxybenzoic acids.[5][6] Polymorphs are different crystalline forms of the same compound that can exhibit distinct physicochemical properties, including solubility, melting point, and stability. The potential for polymorphism in 2,6-dihydroxybenzoic acid necessitates a thorough polymorphic screening during drug development. Even subtle changes in crystallization conditions can lead to the formation of a metastable polymorph, which may convert to a more stable form over time, impacting the drug product's performance.
Experimental Protocol: Polymorphic Screening of 2,6-Dihydroxybenzoic Acid
Objective: To identify potential polymorphic forms of 2,6-dihydroxybenzoic acid.
Methodology:
-
Solvent Crystallization:
-
Prepare saturated solutions of 2,6-dihydroxybenzoic acid in a diverse range of solvents (e.g., polar protic, polar aprotic, nonpolar) at elevated temperatures.
-
Allow the solutions to cool at different rates (slow cooling, crash cooling) to induce crystallization.
-
Isolate the resulting crystals by filtration and dry under vacuum.
-
-
Anti-Solvent Crystallization:
-
Dissolve 2,6-dihydroxybenzoic acid in a good solvent.
-
Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to induce precipitation.
-
Vary the rate of addition and the solvent/anti-solvent pairs.
-
-
Melt Crystallization:
-
Heat a sample of 2,6-dihydroxybenzoic acid above its melting point.
-
Cool the melt at different rates to encourage the formation of different crystalline forms.
-
-
Characterization:
-
Analyze the solid forms obtained from each experiment using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
-
Distinct PXRD patterns and thermal profiles will indicate the presence of different polymorphs.
-
Degradation Pathways: A Multifaceted Challenge
The stability of 2,6-dihydroxybenzoic acid is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. Understanding these degradation pathways is crucial for developing stable formulations and defining appropriate storage conditions.
Thermal Decomposition
2,6-Dihydroxybenzoic acid exhibits thermal instability, undergoing decomposition at its melting point of 165 °C.[2] This decomposition is a critical factor to consider during manufacturing processes that involve heating, such as drying and milling.
To quantitatively assess thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are indispensable tools. TGA measures the change in mass of a sample as a function of temperature, providing information on the onset of decomposition and the extent of mass loss. DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events such as melting and decomposition.
Experimental Protocol: Thermal Analysis of 2,6-Dihydroxybenzoic Acid
Objective: To determine the thermal stability and decomposition profile of 2,6-dihydroxybenzoic acid.
A. Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 2,6-dihydroxybenzoic acid into a TGA pan.
-
Experimental Conditions:
-
Heat the sample from ambient temperature to 300 °C at a constant heating rate (e.g., 10 °C/min).
-
Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition.
-
B. Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 2,6-dihydroxybenzoic acid into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Heat the sample from ambient temperature to 200 °C at a constant heating rate (e.g., 10 °C/min).
-
Use an inert atmosphere (e.g., nitrogen).
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point and the enthalpy of fusion.
-
Observe any exothermic or endothermic events associated with decomposition.
-
Hydrolytic Degradation and pH Influence
The stability of 2,6-dihydroxybenzoic acid in solution is significantly dependent on pH. While stable under neutral and slightly acidic conditions, it is prone to decomposition at excessively low pH. This is a critical consideration for the formulation of liquid dosage forms.
A systematic study of the degradation rate at different pH values (a pH-rate profile) is essential to identify the pH of maximum stability. This involves incubating solutions of 2,6-dihydroxybenzoic acid at various pH values and temperatures and monitoring the decrease in concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Figure 2. Workflow for forced degradation studies of 2,6-dihydroxybenzoic acid.
Experimental Protocol: Forced Degradation Study of 2,6-Dihydroxybenzoic Acid
Objective: To investigate the degradation pathways of 2,6-dihydroxybenzoic acid under various stress conditions and to develop a stability-indicating HPLC method.
A. Stress Conditions
-
Acid Hydrolysis: Dissolve 2,6-dihydroxybenzoic acid in 0.1 M HCl and heat at 60-80 °C for a specified time.
-
Base Hydrolysis: Dissolve 2,6-dihydroxybenzoic acid in 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified time.
-
Oxidative Degradation: Dissolve 2,6-dihydroxybenzoic acid in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100 °C) for a specified time.
-
Photodegradation: Expose the drug substance (solid and in solution) to light as per ICH Q1B guidelines.
B. Analytical Method Development (HPLC-UV/MS)
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where 2,6-dihydroxybenzoic acid and its potential degradation products absorb. Mass spectrometry (MS) can be used for identification of unknown degradants.
-
Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent compound and all degradation products.
C. Analysis of Stressed Samples
-
Inject the stressed samples into the optimized HPLC system.
-
Identify and quantify the degradation products.
-
For unknown peaks, use techniques like LC-MS/MS to elucidate their structures.
Conclusion: A Roadmap for Stability-Driven Development
The thermodynamic stability of 2,6-dihydroxybenzoic acid is a multifaceted property that requires a systematic and scientifically rigorous investigation. This guide has outlined the key aspects of its stability profile, from its solid-state characteristics to its degradation under various stress conditions. By employing the experimental protocols and adhering to the principles of forced degradation and stability testing, researchers and drug development professionals can build a comprehensive understanding of this molecule's behavior. This knowledge is not merely academic; it is the foundation upon which stable, safe, and effective pharmaceutical products are built. A thorough characterization of the thermodynamic stability of 2,6-dihydroxybenzoic acid is an indispensable step in unlocking its full therapeutic potential.
References
-
FooDB. (2010). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). FooDB. Retrieved from [Link] [1][4]5. Google Patents. (n.d.). CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid. Google Patents. Retrieved from [7]6. Google Patents. (n.d.). EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid. Google Patents. Retrieved from [3]7. ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link] [4]8. Kaur, M., & Kumar, S. (2011). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 35(5), 64-71. [2]9. MedCrave. (2016). Forced Degradation Studies. MedCrave. Retrieved from [Link] [8]10. MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. Retrieved from [Link] [1][7]11. PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. PharmaGuideline. Retrieved from [Link] [9]12. PubChem. (n.d.). 2,6-Dihydroxybenzoic Acid. PubChem. Retrieved from [Link] [1]13. ResolveMass. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. ResolveMass. Retrieved from [Link] [10]14. ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link] [11]15. ResearchGate. (2010). Polymorphism in Isomeric Dihydroxybenzoic Acids. ResearchGate. Retrieved from [Link] [5][6][12]16. ResearchGate. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. ResearchGate. Retrieved from [Link] [13]17. Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Science.gov. Retrieved from [Link] [14]18. SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. SIELC Technologies. Retrieved from [Link] [15]19. Vaghela, B., Rao, S. S., Reddy, A. M., Venkatesh, P., & Kumar, N. (2012). Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations. Scientia Pharmaceutica, 80(2), 295–309. [16]20. Wang, X., et al. (2015). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, 23(1), 154-160. [17]21. Zhang, Y., et al. (2021). Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
Sources
- 1. mdpi.com [mdpi.com]
- 2. onyxipca.com [onyxipca.com]
- 3. EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 4. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. assyro.com [assyro.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 16. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Profiling of Gamma-Resorcylic Acid (2,6-Dihydroxybenzoic Acid)
[1]
Executive Summary
Gamma-resorcylic acid (2,6-Dihydroxybenzoic acid; 2,6-DHBA) represents a distinct class of salicylic acid derivatives characterized by a uniquely low pKa value relative to its isomers.[1][2] This enhanced acidity is driven by a structural "ortho-effect" where dual intramolecular hydrogen bonds stabilize the carboxylate anion.[1][3] This guide provides a rigorous analysis of the pKa values, solubility data, and thermodynamic behaviors of 2,6-DHBA, tailored for application in pharmaceutical co-crystal engineering and matrix-assisted laser desorption/ionization (MALDI) workflows.
Chemical Identity & Structural Analysis
2,6-DHBA is defined by the positioning of two hydroxyl groups at the ortho positions relative to the carboxylic acid moiety.[2] This specific geometry dictates its physicochemical behavior, distinguishing it from the more common 2,5-DHBA (Gentisic acid) or 3,5-DHBA (alpha-resorcylic acid).[1]
| Parameter | Data |
| IUPAC Name | 2,6-Dihydroxybenzoic acid |
| Common Name | |
| CAS Registry Number | 303-07-1 |
| Molecular Formula | C |
| Molecular Weight | 154.12 g/mol |
| Solid State | Off-white crystalline powder |
| Melting Point | 165 °C (Decomposes) |
Structural Mechanism of Acidity
The defining feature of 2,6-DHBA is the formation of a resonance-assisted hydrogen bonding network. Upon deprotonation of the carboxylic acid, the resulting negative charge on the carboxylate oxygen is chelated by the protons of the two adjacent hydroxyl groups. This dual intramolecular hydrogen bonding significantly stabilizes the conjugate base (anion), shifting the equilibrium toward deprotonation and lowering the pKa
Figure 1: Dissociation equilibrium of 2,6-DHBA illustrating the stabilization of the anion via intramolecular hydrogen bonding.
Physicochemical Profiling: pKa Values
The acidity of 2,6-DHBA is anomalous among dihydroxybenzoic acids.[2][4] While the phenolic protons (pKa
Experimental Dissociation Constants
| Ionization Step | pKa Value (25°C) | Structural Context | Reference |
| pKa | 1.30 | Strong acid behavior due to anion stabilization (H-bonding).[1] | [1, 2] |
| pKa | > 9.0 (Est.)[1] | High pKa due to H-bond locking with carboxylate. | [3] |
Comparative Analysis:
Solubility Profiling
Solubility data is critical for solvent selection in co-crystallization and purification processes.[2] 2,6-DHBA exhibits temperature-dependent solubility, following an endothermic dissolution process.[1]
Solubility in Pure Solvents (25°C)
| Solvent | Solubility (g/L) | Solubility (Mole Fraction x 10⁻³) | Classification |
| Water | 9.56 | ~1.1 | Sparingly Soluble |
| Ethanol | High | > 50 (Est.)[1] | Soluble |
| Methanol | High | > 40 (Est.)[1] | Soluble |
| DMSO | Very High | - | Freely Soluble |
Solvent Hierarchy & Thermodynamics
Experimental studies correlate solubility in organic alcohols with temperature (278.15 K to 318.15 K).[2] The solubility order in pure solvents is: 1-Butanol < Methanol < Ethanol < 2-Propanol [4].[1][6][7]
-
Temperature Dependence: Solubility increases with temperature in all tested solvents, indicating a positive enthalpy of dissolution (
). -
Binary Systems: In water-alcohol mixtures (e.g., Ethanol + Water), solubility generally decreases as the mole fraction of water increases, confirming the compound's preference for polar organic solvents over pure aqueous media.
Experimental Methodologies
To ensure reproducibility in drug development workflows, the following validated protocols are recommended for characterizing 2,6-DHBA.
Protocol A: Spectrophotometric pKa Determination
Rationale: Due to the very low pKa
-
Stock Preparation: Dissolve 2,6-DHBA (1.0 mM) in methanol/water (5:95 v/v) to ensure solubility while minimizing solvent effects.
-
Buffer System: Prepare a series of Britton-Robinson buffers ranging from pH 0.5 to 3.5.
-
Measurement:
-
Calculation: Plot Absorbance vs. pH at
. Fit data to the Henderson-Hasselbalch equation to solve for pKa.[1][8]
Protocol B: Gravimetric Solubility Analysis (Shake-Flask Method)
Rationale: The "gold standard" for equilibrium solubility.
-
Saturation: Add excess 2,6-DHBA solid to 10 mL of the target solvent (Water/Ethanol) in a sealed glass vial.
-
Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to T
to prevent precipitation). -
Quantification:
-
Evaporate a known volume of filtrate to dryness.
-
Weigh the residue.
-
Validation: Confirm purity of residue via HPLC to ensure no degradation occurred during equilibration.
-
Figure 2: Validated workflow for equilibrium solubility determination.
References
-
Human Metabolome Database (HMDB). Metabocard for 2,6-Dihydroxybenzoic acid (HMDB0013676). Available at: [Link][2]
-
Royal Society of Chemistry (RSC). Complexes of 2,6-dihydroxybenzoic acid: pKa and Structural Analysis. Available at: [Link][4][9]
-
Wang, C., et al. Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
Sources
- 1. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
- 2. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2,6-Dihydroxybenzoic acid CAS#: 303-07-1 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Biological Role of 2,6-Dihydroxybenzoate in Plant Metabolism
Abstract: 2,6-Dihydroxybenzoate (2,6-DHB), a structural isomer of the well-characterized plant hormone salicylic acid (SA), is an emerging phenolic compound with distinct and significant roles in plant metabolism. While historically overshadowed by SA, recent research has illuminated 2,6-DHB's critical functions, particularly in allelopathy and as a modulator of plant defense responses. This guide provides a comprehensive technical overview of 2,6-DHB, synthesizing current knowledge on its biosynthesis, metabolic fate, established biological functions, and its complex interplay with other signaling pathways. Detailed, field-proven protocols for the extraction, quantification, and functional analysis of 2,6-DHB are presented to equip researchers with the necessary tools to further investigate this fascinating molecule. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible framework for scientific inquiry.
Section 1: Introduction - A Distinct Identity Beyond Salicylic Acid
Plants produce a vast arsenal of secondary metabolites that are critical for survival, mediating interactions with both biotic and abiotic environments.[1] Among these, phenolic compounds derived from the phenylpropanoid pathway are paramount.[2] For decades, salicylic acid (2-hydroxybenzoic acid) has been a central focus of plant biology research, lauded for its indispensable role as a hormone orchestrating local and systemic acquired resistance (SAR) against pathogens.[3][4]
However, the metabolic landscape of benzoic acid derivatives is more complex than initially appreciated. This compound (2,6-DHB), also known as γ-resorcylic acid, is a naturally occurring isomer of SA that demonstrates unique biochemical properties and biological activities. Unlike SA, which is a potent signaling molecule for defense, 2,6-DHB has been primarily characterized by its strong allelopathic effects, influencing plant community structures by inhibiting the growth of neighboring plants.[5] Furthermore, emerging evidence suggests its involvement in plant defense, albeit through mechanisms that are still being elucidated. This guide aims to consolidate the current understanding of 2,6-DHB, providing a foundational resource for researchers exploring its multifaceted role in plant physiology.
Section 2: Biosynthesis and Metabolic Fate of 2,6-DHB
The biosynthesis of benzoic acids in plants originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[6] While the pathway to salicylic acid via isochorismate is well-established, the precise route to 2,6-DHB is less defined and likely involves several potential enzymatic steps.
Putative Biosynthetic Pathways:
-
From Isochorismate: The primary precursor for pathogen-induced SA is isochorismate, which is synthesized from chorismate by isochorismate synthase (ICS).[7] It is hypothesized that certain ICS enzymes, or related synthases, may possess altered substrate specificity or catalytic activity that could lead to the formation of 2,6-DHB. This remains an active area of investigation.
-
Hydroxylation of Benzoic Acid: An alternative proposed route involves the hydroxylation of a benzoate precursor at the C6 position. This would require a specific hydroxylase enzyme that recognizes and modifies the benzoic acid ring.
-
Carboxylation of Resorcinol: Enzymatic carboxylation of resorcinol has been demonstrated as a viable method for synthesizing 2,6-DHB, highlighting a potential biosynthetic route that could be relevant in certain plant species or under specific conditions.[8][9]
Metabolic Modifications: Like other phenolic compounds, 2,6-DHB can undergo various modifications, primarily glycosylation, which involves the attachment of sugar moieties. Glycosylation increases the water solubility of 2,6-DHB, facilitating its transport and storage within the plant vacuole and potentially modulating its bioactivity. The glycosylation of dihydroxybenzoic acids is catalyzed by UDP-glycosyltransferases (UGTs), and this process can play a role in regulating the homeostasis of SA-related compounds and associated immune responses.[10][11]
Caption: Potential roles of 2,6-DHB in plant defense signaling.
Section 4: Methodologies for the Study of 2,6-DHB
Studying the precise role of 2,6-DHB requires robust and sensitive analytical methods for its extraction and quantification, as well as carefully designed bioassays to assess its function.
Extraction and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of plant hormones and related metabolites due to its high selectivity and sensitivity. [12][13][14] Experimental Protocol: Extraction and LC-MS/MS Quantification of 2,6-DHB
-
Causality Statement: This protocol is designed to efficiently extract a broad range of acidic plant metabolites, including 2,6-DHB and SA, while minimizing degradation. The use of an acidic solvent improves the extraction efficiency of phenolic acids by keeping them in their protonated, less polar form. The subsequent LC-MS/MS analysis provides definitive identification and quantification through specific precursor-to-product ion transitions.
-
Sample Preparation:
-
Harvest approximately 100 mg of fresh plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Transfer the powdered sample to a 2 mL microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., methanol/water/formic acid, 80:19:1, v/v/v). Include an internal standard (e.g., deuterated salicylic acid, d4-SA) at a known concentration for accurate quantification.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the sample in an ultrasonic bath for 15 minutes at room temperature to enhance cell lysis and extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. This is the crude extract.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject 5-10 µL of the extract onto a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The flow rate is typically 0.3 mL/min.
-
-
Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition for 2,6-DHB: Precursor ion (m/z) 153.0 -> Product ion (m/z) 109.0 (corresponding to loss of CO2).
-
MRM Transition for SA: Precursor ion (m/z) 137.0 -> Product ion (m/z) 93.0.
-
Self-Validation: The retention time and the specific MRM transition must match that of an authentic 2,6-DHB standard to confirm identity. Quantification is achieved by comparing the peak area of the analyte to a standard curve.
-
-
Caption: Workflow for extraction and quantification of 2,6-DHB.
Functional Analysis
Experimental Protocol: Seed Germination Bioassay for Allelopathic Activity
-
Causality Statement: This bioassay provides a direct, quantifiable measure of the phytotoxic effects of 2,6-DHB. By comparing germination rates and radicle growth across a concentration gradient, researchers can determine the dose-dependent inhibitory activity of the compound. The inclusion of a solvent control is critical to ensure that observed effects are due to the compound itself and not the vehicle used for delivery.
-
Preparation:
-
Prepare a stock solution of 2,6-DHB (e.g., 10 mM in 1% DMSO).
-
Create a serial dilution to achieve final test concentrations (e.g., 0, 25, 50, 100, 200 µM). The '0' concentration should be the solvent control (1% DMSO in water).
-
-
Assay Setup:
-
Place a sterile filter paper disc in a 60 mm petri dish.
-
Add 2 mL of the respective test solution to each dish.
-
Place 20-30 seeds of a sensitive indicator species (e.g., Lactuca sativa (lettuce) or Arabidopsis thaliana) onto the moistened filter paper.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
-
Incubation and Data Collection:
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle) for 3-5 days.
-
At the end of the incubation period, count the number of germinated seeds (radicle emergence) in each dish.
-
Measure the radicle length of the germinated seedlings.
-
Calculate the germination percentage and average radicle length for each treatment. Compare results to the solvent control using appropriate statistical tests (e.g., ANOVA).
-
Section 5: Synthesis and Future Directions
This compound is a pivotal metabolite that is carving out its own identity in the complex world of plant chemical ecology and physiology. Its established role as a potent allelochemical provides a clear example of its importance in shaping plant communities. Furthermore, its structural relationship with salicylic acid and its involvement in the broader network of dihydroxybenzoic acids point to a nuanced role in modulating plant defense responses.
Key Unanswered Questions and Future Research:
-
Biosynthesis Elucidation: The definitive identification of the genes and enzymes responsible for 2,6-DHB biosynthesis in plants is a primary research goal.
-
Signaling and Receptors: Does 2,6-DHB have its own signaling pathway, or does it exclusively function by modulating other pathways like SA? Identifying specific protein targets or receptors is crucial.
-
In Planta Dynamics: How do the concentration and localization of 2,6-DHB change in response to different biotic and abiotic stresses?
-
Agronomic Potential: Could 2,6-DHB or its derivatives be harnessed as natural bioherbicides or as agents to prime plant defense systems in agricultural settings?
The continued investigation of 2,6-DHB promises to yield valuable insights into the metabolic plasticity of plants and the evolution of chemical signaling. The methodologies and information presented in this guide provide a robust framework for researchers to contribute to this exciting and expanding field.
Section 6: References
-
Title: Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal Source: MDPI URL: [Link]
-
Title: Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway Source: PMC URL: [Link]
-
Title: Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants Source: PMC URL: [Link]
-
Title: Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal Source: ResearchGate URL: [Link]
-
Title: Structure of isochorismate synthase DhbC from Bacillus anthracis Source: PMC URL: [Link]
-
Title: Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines Source: PMC URL: [Link]
-
Title: The Defense Mechanism of PpCAD4 in Physcomitrium patens Against Botrytis cinerea Source: MDPI URL: [Link]
-
Title: Allelochemical Stress Can Trigger Oxidative Damage in Receptor Plants: Mode of Action of Phytotoxicity Source: PMC URL: [Link]
-
Title: The enterobactin biosynthetic intermediate 2,3-dihydroxybenzoic acid is a competitive inhibitor of the Escherichia coli isochorismatase EntB Source: PMC URL: [Link]
-
Title: Systemic Acquired Resistance Source: PMC URL: [Link]
-
Title: Signaling Cross-Talk between Salicylic and Gentisic Acid in the 'Candidatus Phytoplasma Solani' Interaction with Sangiovese Vines Source: MDPI URL: [Link]
-
Title: Physiological and biochemical mechanisms of allelopathy mediated by the allelochemical extracts of Phytolacca latbenia (Moq.) H. Walter Source: ResearchGate URL: [Link]
-
Title: Modulation of Plant Salicylic Acid-Associated Immune Responses via Glycosylation of Dihydroxybenzoic Acids Source: PMC URL: [Link]
-
Title: Enhancement of broad-spectrum disease resistance in wheat through key genes involved in systemic acquired resistance Source: Frontiers URL: [Link]
-
Title: (PDF) Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines Source: ResearchGate URL: [Link]
-
Title: The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview Source: PMC URL: [Link]
-
Title: Accumulation of Isochorismate-derived 2,3-Dihydroxybenzoic 3-O- -D-Xyloside in Arabidopsis Resistance to Pathogens and Ageing of Leaves Source: ResearchGate URL: [Link]
-
Title: (PDF) Systemic acquired resistance Source: ResearchGate URL: [Link]
-
Title: (PDF) Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats Source: ResearchGate URL: [Link]
-
Title: Exploiting Natural Variation of Secondary Metabolism Identifies a Gene Controlling the Glycosylation Diversity of Dihydroxybenzoic Acids in Arabidopsis thaliana Source: PMC URL: [Link]
-
Title: Allelopathic Molecular Mechanisms of the Two Main Allelochemicals in Sweet Potato Source: MDPI URL: [Link]
-
Title: Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana Source: Frontiers URL: [Link]
-
Title: Salicylic acid: The roles in plant immunity and crosstalk with other hormones Source: PMC URL: [Link]
-
Title: Signal regulators of systemic acquired resistance Source: PMC URL: [Link]
-
Title: Strategic Role of Phytochemicals in Plant Defense Mechanism Source: Longdom Publishing URL: [Link]
-
Title: Multiplatform Metabolomics for the Design and Characterization of a Mediterranean Plant-Based Lyophilized Powder from Agro-Industrial By-Products Source: MDPI URL: [Link]
-
Title: Autotoxicity and Allelopathy of 3,4-Dihydroxyacetophenone Isolated from Picea schrenkiana Needles Source: PMC URL: [Link]
-
Title: Role of Phenylpropanoids and Flavonoids in Plant Defense Mechanism Source: Journal of Plant Biochemistry and Physiology URL: [Link]
-
Title: Determination of the Pharmacokinetics and Tissue Distribution of Methyl 3,4-Dihydroxybenzoate (MDHB) in Mice Using Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed URL: [Link]
-
Title: Biochemical basis of systemic acquired resistance induced by different Systemic Acquired Resistance (SAR) elicitors in Brassica Source: Semantic Scholar URL: [Link]
-
Title: Allelopathy: Chemistry and Mode of Action of Allelochemicals Source: ResearchGate URL: [Link]
-
Title: Accumulation of Isochorismate-derived 2,3-Dihydroxybenzoic 3-O-β-d-Xyloside in Arabidopsis Resistance to Pathogens and Ageing of Leaves Source: NIH URL: [Link]
-
Title: In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate Source: PubMed Central URL: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Enhancement of broad-spectrum disease resistance in wheat through key genes involved in systemic acquired resistance [frontiersin.org]
- 4. Salicylic acid: The roles in plant immunity and crosstalk with other hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allelochemical Stress Can Trigger Oxidative Damage in Receptor Plants: Mode of Action of Phytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-depth analysis of isochorismate synthase-derived metabolism in plant immunity: Identification of meta-substituted benzoates and salicyloyl-malate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of Plant Salicylic Acid-Associated Immune Responses via Glycosylation of Dihydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting Natural Variation of Secondary Metabolism Identifies a Gene Controlling the Glycosylation Diversity of Dihydroxybenzoic Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Guide: Dihydroxybenzoate Isomers in Bacterial Iron Acquisition
The following technical guide provides an in-depth analysis of dihydroxybenzoate (DHB) isomers in bacterial siderophore biosynthesis.
Editorial Note: While 2,3-dihydroxybenzoate (2,3-DHB) is the canonical precursor for catecholate siderophores (e.g., Enterobactin, Bacillibactin), 2,6-dihydroxybenzoate (2,6-DHB) is a structural isomer primarily associated with catabolic pathways (e.g., resorcinol degradation) or used as a synthetic probe in drug development. This guide analyzes both to clarify their distinct biological roles, coordination chemistry, and detection methods.
Part 1: Executive Technical Synthesis
In the field of microbial iron acquisition, the precise geometry of the chelating moiety is the determinant of biological function. Researchers often encounter confusion between the isomers of dihydroxybenzoic acid (DHB).
-
2,3-Dihydroxybenzoate (2,3-DHB): The "Gold Standard" precursor. It contains vicinal (ortho) hydroxyl groups, allowing for the formation of a five-membered chelate ring with Fe(III). It is the building block of Enterobactin , Bacillibactin , and Brucebactin .
-
This compound (2,6-DHB): A gamma-resorcylic acid derivative.[1][2][3][4][5] It possesses hydroxyl groups at the meta positions relative to each other (separated by the carboxyl carbon). This geometry prevents the formation of the stable catecholate-iron complex. In bacteria, 2,6-DHB is typically an intermediate in aromatic degradation (via
-resorcylate decarboxylase) or a "dead-end" metabolite, rather than a siderophore precursor.
Critical Distinction for Drug Development: While 2,6-DHB is not a natural siderophore precursor, it is highly valuable in structure-activity relationship (SAR) studies. By substituting 2,3-DHB with 2,6-DHB in synthetic siderophore-drug conjugates, researchers can probe the specificity of bacterial uptake receptors (e.g., FepA), as the 2,6-isomer disrupts iron binding, creating a "stealth" molecule or a negative control.
Part 2: Chelation Logic & Biosynthetic Pathways
The Coordination Chemistry Problem
The biological preference for 2,3-DHB over 2,6-DHB is dictated by coordination geometry.
-
Catecholate Mode (2,3-DHB): The hydroxyls at C2 and C3 are adjacent. Upon deprotonation, they form a bidentate ligand that binds Fe(III) with extremely high affinity (
for Enterobactin). -
Resorcylate Mode (2,6-DHB): The hydroxyls are at C2 and C6. They cannot simultaneously bind a single metal center in a bidentate fashion without extreme steric strain. Furthermore, the carboxyl group at C1 is flanked by both hydroxyls, creating steric hindrance for the amide bond formation required to link the moiety to a peptide backbone (e.g., Serine in Enterobactin).
Biosynthetic Pathway (The Canonical 2,3-DHB Route)
To understand where 2,6-DHB fails, one must understand how 2,3-DHB is successfully synthesized. The pathway utilizes the Isochorismate route.
DOT Diagram: Siderophore Biosynthesis & Isomer Divergence
Figure 1: Biosynthetic logic flow. Note that 2,3-DHB enters the anabolic siderophore cycle (Green), while 2,6-DHB is typically shunted to catabolic degradation (Red/Grey) or acts as an inhibitor.
Part 3: Experimental Protocols
To verify which isomer is present in a bacterial culture or to validate a synthetic siderophore analog, the following self-validating protocols are required.
Protocol A: Differential Detection (Arnow vs. FeCl3)
This workflow distinguishes between catecholate siderophores (2,3-DHB) and resorcinol-type metabolites (2,6-DHB).
Reagents:
-
Arnow Reagent: 10g NaNO2 + 10g Na2MoO4 in 100mL H2O.
-
0.5 M HCl .
-
1.0 M NaOH .
-
FeCl3 Solution: 2% FeCl3 in 0.1 M HCl.
Step-by-Step Workflow:
| Step | Action | Observation (2,3-DHB) | Observation (2,6-DHB) | Mechanism |
| 1 | Mix 1mL Supernatant + 1mL HCl + 1mL Arnow Reagent. | Yellow solution | Yellow/Colorless | Nitrosylation of ring. |
| 2 | Add 1mL NaOH (Alkaline shift). | Intense Red/Orange | Yellow (No Change) | Arnow is specific for ortho-diols (catechols). 2,6-DHB (meta) does not form the chromophore. |
| 3 | Separate Aliquot: Add FeCl3 solution. | Deep Purple/Wine | Blue/Violet (Transient) | 2,3-DHB forms a stable tris-catecholate complex. 2,6-DHB forms a weaker salicylate-like complex. |
Validation Check:
-
If the sample is Arnow Positive and CAS Assay Positive , it is a Catecholate Siderophore (2,3-DHB) .
-
If the sample is Arnow Negative but CAS Assay Positive , it is likely a Hydroxamate or Carboxylate siderophore (not 2,6-DHB).
-
If the sample is Arnow Negative and CAS Negative , but shows a peak on HPLC, it may be the 2,6-DHB metabolite .
Protocol B: HPLC-MS Identification
Because colorimetric assays can be ambiguous, Mass Spectrometry is the definitive validation method.
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 40% B over 20 mins.
MS Parameters (differentiation):
| Compound | Precursor Ion (m/z) [M-H]- | Retention Time (Relative) | Fragmentation Pattern (MS2) |
| 2,3-DHB | 153.02 | Late (Intramolecular H-bond) | Loss of CO2 (m/z 109). High abundance. |
| 2,6-DHB | 153.02 | Early (More polar) | Loss of CO2 (m/z 109). Distinct ratio due to symmetry. |
Causality: 2,3-DHB forms an intramolecular hydrogen bond between the C2-OH and the Carboxyl group, making it effectively more hydrophobic than 2,6-DHB, where the carboxyl is shielded/twisted, or the symmetry alters interaction with the C18 phase.
Part 4: Disambiguation - The "PDTC" Confusion
Researchers often confuse 2,6-DHB with Pyridine-2,6-dithiocarboxylic acid (PDTC) , a siderophore produced by Pseudomonas stutzeri.
-
PDTC Precursor: Pyridine-2,6-dicarboxylic acid (Dipicolinic acid).
-
2,6-DHB Precursor: Gamma-resorcylate (via degradation).[3][5]
-
Chemistry: PDTC coordinates iron using Nitrogen and Sulfur (N, S, S donor set), whereas DHB uses Oxygen (O, O donor set).
Table: Siderophore Precursor Specificity
| Precursor | Siderophore Class | Example Bacteria | Key Structural Feature |
| 2,3-DHB | Catecholate | E. coli (Enterobactin), B. subtilis (Bacillibactin) | Vicinal OH groups (High Affinity). |
| Salicylate | Phenolate-Thiazoline | P. aeruginosa (Pyochelin), Y. pestis (Yersiniabactin) | Single OH + Carboxyl/Cyclization. |
| 2,6-DHB | None (Metabolite) | Polaromonas (Degradation pathway) | Meta OH groups (No stable chelation). |
| Dipicolinic Acid | Pyridine-Thiocarboxylate | P. stutzeri (PDTC) | Pyridine Nitrogen + Carboxyls. |
References
-
Raymond, K. N., & Dertz, E. A. (2004). Biochemical and physical properties of siderophores. In Iron Transport in Bacteria. ASM Press.
- Establishes 2,3-DHB as the canonical catecholate precursor and defines coordin
-
Crosa, J. H., & Walsh, C. T. (2002). Genetics and assembly line enzymology of siderophore biosynthesis in bacteria. Microbiology and Molecular Biology Reviews, 66(2), 223-249.
- Detailed mechanism of the EntCEBA pathway for 2,3-DHB incorpor
-
Arnow, L. E. (1937). Colorimetric determination of the components of 3,4-dihydroxyphenylalanine-tyrosine mixtures. Journal of Biological Chemistry, 118, 531-537.
- The foundational protocol for the Arnow test, validating specificity for ortho-diols (2,3-DHB) over meta-diols (2,6-DHB).
-
Ishii, Y., et al. (2004). Reversible and nonoxidative gamma-resorcylic acid decarboxylase: characterization and gene cloning of a novel enzyme catalyzing carboxylation of resorcinol.[6][7] Biochemical and Biophysical Research Communications, 324(2), 611-620.[6][7]
- Identifies 2,6-DHB primarily as a substrate for decarboxylation/degradation r
-
Lewis, T. A., et al. (2000). Pseudomonas stutzeri KC secretes a siderophore, pyridine-2,6-bis(thiocarboxylic acid), that binds copper. Environmental Microbiology, 2(1), 20-20.
- Clarifies the PDTC siderophore structure, distinguishing it
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2013023999A1 - Carboxylation régiosélective de composés de substrats non naturels par l'utilisation de décarboxylases - Google Patents [patents.google.com]
- 7. WO2013023999A1 - Regioselective carboxylation of nonnatural substrate compounds using decarboxylases - Google Patents [patents.google.com]
difference between 2,6-dihydroxybenzoate and 2,4-dihydroxybenzoate
The following technical guide details the structural, synthetic, and pharmacological distinctions between 2,6-dihydroxybenzoate (2,6-DHB) and 2,4-dihydroxybenzoate (2,4-DHB).
Part 1: Executive Summary
The distinction between This compound (γ-resorcylic acid) and 2,4-dihydroxybenzoate (β-resorcylic acid) extends far beyond simple isomerism. While both are derivatives of resorcinol and benzoic acid, their substitution patterns dictate divergent chemical reactivities, metabolic fates, and pharmacological potentials.
-
2,6-DHB is defined by symmetry and hyper-acidity . The flanking hydroxyl groups create a dual intramolecular hydrogen-bonding network that stabilizes the carboxylate anion, making it significantly more acidic than its isomers. Its primary utility lies as a specialized metabolic intermediate and a difficult-to-synthesize scaffold for specific enzyme inhibitors.
-
2,4-DHB is defined by asymmetry and reactivity . It behaves as a classic salicylate analog with proven anti-inflammatory properties (NF-κB modulation) and serves as the thermodynamic product of the Kolbe-Schmitt reaction, making it the dominant isomer in industrial dye and pharmaceutical synthesis.
Part 2: Chemical Architecture & Properties
The fundamental difference lies in the First Ortho Effect and the resulting hydrogen bond topology.
Structural Comparison[1]
| Feature | This compound (γ-Resorcylic Acid) | 2,4-Dihydroxybenzoate (β-Resorcylic Acid) |
| Structure | Symmetric (C2v point group potential) | Asymmetric |
| Intramolecular H-Bonds | Two (Both ortho-OH groups bond to Carbonyl O) | One (C2-OH bonds to Carbonyl O) |
| Acidity (pKa) | ~1.3 – 1.6 (Very Strong Acid) | ~3.11 (Moderately Acidic) |
| Solubility (Water) | Slight / Low | Moderate (~8 g/L) |
| Chelation Potential | High (Tridentate-like pocket, but sterically crowded) | Moderate (Bidentate salicylate motif) |
| Thermal Stability | Decarboxylates easily (Steric strain) | Stable up to ~210°C |
Mechanistic Implication of H-Bonding
In 2,6-DHB , the carboxyl group is twisted out of the benzene plane due to steric hindrance from the two ortho-hydroxyls. However, the proton of the carboxyl group is extremely labile because the resulting carboxylate anion is stabilized by two strong hydrogen bonds from the flanking phenols. This "dual-lock" mechanism explains its exceptionally low pKa compared to 2,4-DHB.
Part 3: Synthesis & Production Workflows
The synthesis of these isomers highlights the battle between Kinetic and Thermodynamic control in the Kolbe-Schmitt reaction.
The Kolbe-Schmitt Reaction Dynamics
Industrially, both are produced by carboxylation of resorcinol, but conditions dictate the major product.
-
2,4-DHB (Thermodynamic Product): Formed at higher temperatures (>100°C) and longer reaction times.[1] The para-position (C4) is electronically activated and sterically accessible.
-
2,6-DHB (Kinetic/Unstable Product): Requires milder conditions or enzymatic catalysis. It is often formed first but rearranges to 2,4-DHB or decarboxylates under heat.
Visualization: Reaction Pathway
Figure 1: Selectivity in the Kolbe-Schmitt carboxylation of resorcinol. Note the rearrangement pathway that depletes 2,6-DHB yield in favor of 2,4-DHB under industrial conditions.
Part 4: Biological & Pharmacological Interface[3]
2,4-DHB: The Salicylate Mimic
Role: Anti-inflammatory and metabolic intermediate. Mechanism: 2,4-DHB shares the ortho-hydroxy-carboxyl motif with salicylic acid (aspirin precursor). It functions as a weak inhibitor of the NF-κB signaling pathway , reducing the expression of pro-inflammatory cytokines (IL-6, TNF-α).
-
Key Application: Used in dermatology (antioxidant) and as a precursor for dyes (Acid Red).
-
Metabolism: Found in human urine after cranberry consumption; degradation product of cyanidin.
2,6-DHB: The Metabolic Scaffold
Role: Specialized catabolite and enzyme inhibitor scaffold. Mechanism: Unlike 2,4-DHB, 2,6-DHB is often a product of specific bacterial decarboxylases (e.g., in Pseudarthrobacter).
-
Critical Distinction (Siderophores): Researchers often confuse 2,6-DHB with 2,3-DHB .
-
2,3-DHB: The moiety in Enterobactin (high-affinity iron chelator).
-
2,6-DHB: Not a primary siderophore component. Its "dual-ortho" structure makes it too sterically hindered to form the flexible hexadentate complexes required for efficient iron transport in most bacteria.
-
Visualization: Pharmacological Logic[3]
Figure 2: Pharmacological divergence. 2,4-DHB follows the anti-inflammatory pathway, while 2,6-DHB is limited by steric hindrance in chelation but active in specific enzymatic inhibition.
Part 5: Analytical Protocol (Self-Validating)
Separating these isomers is challenging due to their similar polarity. The following HPLC protocol utilizes Mixed-Mode Chromatography (Anion Exchange + Reversed Phase) to exploit the pKa difference.
Protocol: HPLC Separation of DHB Isomers
Objective: Baseline separation of 2,4-DHB and 2,6-DHB. Principle: 2,6-DHB (pKa ~1.5) is fully ionized at pH 3.0, while 2,4-DHB (pKa ~3.1) is partially ionized. An anion-exchange mixed-mode column retains the more acidic 2,6-DHB longer.
Materials:
-
Column: Mixed-Mode Anion-Exchange (e.g., Sielc Primesep D or Amaze TR).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.8).
-
Mobile Phase B: Acetonitrile.
Step-by-Step Workflow:
-
Preparation: Dissolve standards in 50:50 MeOH:Water (1 mg/mL).
-
Equilibration: Flush column with 90% A / 10% B for 20 min.
-
Gradient:
-
0-5 min: Isocratic 10% B (Load).
-
5-20 min: Ramp to 60% B (Elutes 2,4-DHB first due to weaker ionic interaction).
-
20-25 min: Hold 60% B (Elutes 2,6-DHB second; stronger ionic retention).
-
-
Validation Check:
-
Self-Check 1: If 2,6-DHB elutes before 2,4-DHB, the pH is too low (suppressing ionization) or the column lacks anion-exchange capacity.
-
Self-Check 2: Peak tailing on 2,6-DHB indicates metal contamination in the system (chelation effect); add 0.1 mM EDTA to mobile phase if observed.
-
Part 6: References
-
Structural & Acidic Properties: PubChem Compound Summary: 2,6-Dihydroxybenzoic acid. National Center for Biotechnology Information. Link
-
Synthesis Kinetics: Kinetic Study of the Aqueous Kolbe-Schmitt Synthesis of 2,4- and 2,6-Dihydroxybenzoic Acids. ResearchGate. Link
-
Metabolic & Siderophore Context: Identification of 2,3-dihydroxybenzoic acid as a Brucella abortus siderophore. Infection and Immunity. Link
-
Pharmacological Targets (NF-κB): Therapeutic potential of inhibition of the NF-κB pathway.[2] PMC - NIH. Link
-
Analytical Methods: Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography. Journal of Chromatographic Science. Link
Sources
- 1. A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00105E [pubs.rsc.org]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
coordination chemistry of 2,6-dihydroxybenzoate ligands
An In-Depth Technical Guide to the Coordination Chemistry of 2,6-Dihydroxybenzoate Ligands
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of this compound (DHBA), also known as γ-resorcylate. We delve into the ligand's unique structural features which allow for diverse coordination modes with a variety of metal ions. This document details the synthesis and robust characterization of metal-DHBA complexes, emphasizing the analytical techniques that confirm structure and purity. Furthermore, we explore the significant enhancement of biological activities, such as antimicrobial and antioxidant properties, upon complexation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the versatile properties of these coordination complexes for therapeutic and materials science applications.
Introduction: The this compound Ligand
2,6-Dihydroxybenzoic acid (2,6-DHBA) is a dihydroxybenzoic acid derivative with the molecular formula C₇H₆O₄.[1] Its structure is characterized by a carboxylic acid group and two hydroxyl groups positioned on the ortho positions of the benzene ring.[1] This specific arrangement of functional groups imparts unique chelating properties, making it a highly versatile ligand in coordination chemistry.[1] The conjugate base, this compound, is the major species at physiological pH (7.3) and features three potential donor atoms: the two oxygen atoms of the carboxylate group and the two phenolate oxygen atoms.[2] While the free ligand exhibits poor to moderate biological performance, its coordination to metal ions can dramatically enhance these properties, a central theme of this guide.[3][4]
The inherent capacity for strong hydrogen bonding in the free acid influences its crystal packing, often leading to the formation of carboxylic acid dimers in a herringbone motif.[5] Understanding the foundational structure and electronic properties of the ligand is critical to predicting and controlling its coordination behavior with different metal centers.
Fundamental Coordination Chemistry
The coordination versatility of the this compound ligand stems from its multiple donor sites. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction pH (which dictates the protonation state of the hydroxyl and carboxyl groups), and the presence of competing ligands or solvent molecules.
Potential Coordination and Binding Modes
The ligand can coordinate to metal centers in several ways, from simple electrostatic interactions to robust covalent linkages.
-
Hydrogen Bonding: In some instances, particularly with divalent metal ions like Ni(II) and Co(II) in the presence of water, the metal ion may not directly coordinate to the DHBA ligand. Instead, it forms a hydrated metal complex, such as [M(OH₂)₆]²⁺, which then interacts with the deprotonated DHBA anion through extensive hydrogen bonds.[4]
-
Carboxylate Chelation: The carboxylate group can act as a bidentate chelating ligand, forming a stable four-membered ring with the metal center.
-
Phenolate-Carboxylate Chelation: A highly stable and common binding mode involves the deprotonation of the carboxylic acid and the adjacent hydroxyl group at the 2-position. This creates a bidentate O,O'-chelate, forming a six-membered ring with the metal ion, a structure analogous to the binding of salicylic acid.
-
Bridging Modes: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers, including Metal-Organic Frameworks (MOFs).[4]
Below is a diagram illustrating these potential coordination behaviors.
Caption: A standard workflow for the comprehensive characterization of metal-DHBA complexes.
-
Single-Crystal X-ray Diffraction: This is the definitive technique for determining the precise three-dimensional arrangement of atoms, confirming the coordination mode of the ligand, and measuring bond lengths and angles. [3][5]* Fourier-Transform Infrared (FT-IR) Spectroscopy: Coordination of the carboxylate group to a metal ion typically results in a significant shift of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations compared to the free ligand. The difference (Δν = νₐₛ - νₛ) is diagnostic of the carboxylate binding mode (monodentate, bidentate, bridging).
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is crucial for determining the thermal stability of the complexes and quantifying the presence of coordinated or lattice water molecules. [4]The decomposition steps can provide information about the compound's composition, often leaving a final residue of the corresponding metal oxide. [4]* UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. For transition metal complexes, d-d transition bands can be observed, while intense charge-transfer bands may also be present. [3]
Applications in Drug Development: Enhanced Biological Activity
A primary driver for research into metal-DHBA complexes is the observation that coordination can significantly enhance the biological activity of the parent ligand. [3][4]This phenomenon is often attributed to chelation theory, which posits that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across microbial cell membranes. [3][6]
Antimicrobial and Antioxidant Properties
Studies on Ni(II) and Co(II) complexes with DHBA have demonstrated a marked improvement in both antioxidant and antimicrobial activities compared to the free ligand. [3]
-
Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity is a common measure of antioxidant potential. Metal complexation can lower the IC₅₀ value, indicating higher potency. This is proposed to occur because the metal ion anchors the ligand, facilitating the release of hydrogen atoms to neutralize the DPPH radical. [3]* Antimicrobial Activity: Metal-DHBA complexes have shown substantially improved inhibition against bacteria such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). [3]The enhanced efficacy is linked to the complex's ability to penetrate the lipid-containing outer membrane of bacteria, leading to protein disruption and cell death. [3] The following table summarizes the comparative biological performance of DHBA and its Ni(II) and Co(II) complexes. [3]
Compound DPPH Scavenging IC₅₀ (mg/L) E. coli Inhibition (%) at 400 mg/L S. aureus Inhibition (%) at 400 mg/L 2,6-DHBA 35.68 2.9 4.9 Ni-DHBA Complex 9.21 6.4 16.8 | Co-DHBA Complex | 25.63 | 96.1 | 98.2 |
Mechanism of Enhanced Antimicrobial Action
The increased lipophilicity of the metal complex is a key factor in overcoming the cellular barriers of microorganisms.
Caption: Chelation increases lipophilicity, enabling the complex to cross the cell membrane.
Conclusion and Future Outlook
The coordination chemistry of this compound is a rich and promising field. The ligand's versatile binding capabilities allow for the synthesis of a wide array of discrete molecular complexes and extended coordination polymers. The demonstrated enhancement of biological activity upon complexation with transition metals positions these compounds as compelling candidates for further investigation in the development of novel antimicrobial and antioxidant agents.
Future research should focus on:
-
Expanding the range of metal ions used to explore new structural motifs and properties (e.g., luminescent lanthanide complexes).
-
Conducting detailed mechanistic studies to fully elucidate the structure-activity relationships governing their biological effects.
-
Investigating their potential as catalysts or as functional nodes in porous materials for sensing and separation applications.
By continuing to explore the fundamental chemistry and practical applications of metal-DHBA complexes, the scientific community can unlock their full potential in medicine and materials science.
References
-
Soetaredjo, F. E., Angkawijaya, A. E., Santoso, S. P., Yuliana, M., & Ismadji, S. (2017). Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. Inorganica Chimica Acta, 455, 308-315. Available at: [Link]
-
Rojas-León, A., et al. (2018). 2,6-Bis(2,6-diethylphenyliminomethyl)pyridine coordination compounds with cobalt(II), nickel(II), copper(II), and zinc(II): synthesis, spectroscopic characterization, X-ray study and in vitro cytotoxicity. Journal of the Mexican Chemical Society, 62(3). Available at: [Link]
-
Angkawijaya, A. E., et al. (2017). Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. ResearchGate. Available at: [Link]
-
Schmid, A., et al. (2022). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. Available at: [Link]
- Google Patents. (2011). CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Aspirin. Available at: [Link]
-
Lynch, D. E., et al. (1996). Crystal and molecular structure of 2,6-dihydroxybenzoic acid. University of Limerick Institutional Repository. Available at: [Link]
-
Goldyn, M., et al. (n.d.). The structures of 2,6-dihydroxybenzoic acid and the alkaloids used for cocrystallization. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2,6-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Available at: [Link]
-
Magalhaes, F., et al. (2023). The Biological Applications of Metals and Metal Complexes. MDPI. Available at: [Link]
-
Singh, G., et al. (2020). Molecular salts of 2,6-dihydroxybenzoic acid (2,6-DHB) with N-heterocycles: Crystal structures, spectral properties and Hirshfeld surface analysis. ResearchGate. Available at: [Link]
-
Li, W., et al. (2022). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. National Center for Biotechnology Information. Available at: [Link]
-
Al-Jibouri, M. N. A. (2025). Synthesis, Characterization and Studying Thermal Analysis for Complexes of Some Metal Ions and Determining Their Activity as Antioxidants. Baghdad Science Journal. Available at: [Link]
-
Cervantes-Reyes, A., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available at: [Link]
-
Al-Masoudi, W. A., et al. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Journal of the Iranian Chemical Society. Available at: [Link]
-
Williams, J. A. G. (2009). The coordination chemistry of dipyridylbenzene: N-deficient terpyridine or panacea for brightly luminescent metal complexes? Chemical Society Reviews. Available at: [Link]
-
Kapa, H., et al. (2022). Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Ligands. National Institutes of Health. Available at: [Link]
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. This compound | C7H5O4- | CID 54676638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (PDF) Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. pure.ul.ie [pure.ul.ie]
- 6. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Pharmacology of Gamma-Resorcylic Acid Derivatives: Antioxidant Architectures
Executive Summary
Gamma-resorcylic acid (2,6-dihydroxybenzoic acid, 2,6-DHB) represents a unique scaffold in the pharmacophore library of phenolic antioxidants. Unlike its isomers (
Part 1: Structural Basis of Efficacy
The efficacy of 2,6-DHB derivatives stems from the Intramolecular Hydrogen Bond (IMHB) Cage .
The "Dual-Ortho" Effect
In 2,6-DHB, the carboxylate group is flanked by two hydroxyl groups.
-
Resonance Stabilization: The hydroxyl protons form strong hydrogen bonds with the carbonyl oxygen of the carboxylic acid. This stabilizes the molecule, raising its oxidation potential relative to 2,3-DHB (pyrocatechuic acid).
-
Lipophilicity Modulation: This internal bonding reduces the polarity of the hydroxyl groups, effectively "masking" them from the solvent. This results in higher LogP values compared to meta-substituted isomers, enhancing membrane permeability.
-
Chelation Pocket: The proximity of the phenolic oxygen and the carboxylate oxygen creates a perfect bidentate ligand site for divalent cations (
, ), preventing Fenton reaction catalysis.
Part 2: Primary Chemical Mechanisms
Metal Chelation (The "Claw" Mechanism)
The primary antioxidant mechanism of 2,6-DHB is preventive rather than chain-breaking. By sequestering transition metals, it halts the generation of hydroxyl radicals (
-
Mechanism: The deprotonated carboxylate (
) and one ortho-phenolate ( ) form a stable 6-membered ring with metal ions. -
Advantage: Unlike simple scavengers that are consumed upon reaction, the chelate complex is stable and prevents the metal from cycling between oxidation states.
Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET)
While chelation is dominant, 2,6-DHB derivatives still scavenge radicals.
-
HAT: The IMHB makes the O-H bond stronger (harder to break). Therefore, 2,6-DHB is often a slower scavenger in non-polar solvents than catechols.
-
SET: In polar media (plasma), the anion form can donate an electron. The resulting phenoxyl radical is highly stabilized by resonance across the symmetrical ring, preventing it from becoming a pro-oxidant.
Visualization: Chelation & Radical Scavenging
Caption: Figure 1. Dual mechanism of action: 2,6-DHB prevents radical formation via metal sequestration (primary) and neutralizes existing radicals via stabilized electron transfer (secondary).
Part 3: Biological Mechanisms (Nrf2 Activation)[2]
Beyond direct chemistry, 2,6-DHB derivatives act as xenohormetic agents . They are mild electrophiles that trigger the cellular antioxidant response.
The Keap1-Nrf2 Pathway
-
Metabolic Activation: Intracellularly, 2,6-DHB can be oxidized to a quinone-like intermediate.
-
Cysteine Modification: This intermediate reacts with specific cysteine residues (e.g., Cys151) on the Keap1 repressor protein via Michael addition.
-
Nrf2 Release: This modification alters Keap1 conformation, preventing the ubiquitination of Nrf2.
-
Transcription: Nrf2 translocates to the nucleus, binds the Antioxidant Response Element (ARE), and upregulates Phase II enzymes (HO-1, NQO1, GSH).
Visualization: Nrf2 Signaling Cascade
Caption: Figure 2. The biological mechanism: 2,6-DHB derivatives act as pro-drugs that modify Keap1, unlocking the Nrf2 transcriptional cascade for sustained antioxidant protection.
Part 4: Structure-Activity Relationship (SAR) Guidelines
When designing derivatives, maintain the delicate balance between solubility and chelation.
| Modification | Structural Change | Effect on Mechanism | Recommendation |
| Esterification | COOH | Increases Lipophilicity (LogP). Retains Carbonyl for chelation. | High Priority. Essential for cell permeability. Methyl or Ethyl esters preferred. |
| Alkylation | OH | Breaks H-bond cage. Destroys Chelation site. | Avoid on C2/C6 positions. C2/C6-OH must remain free for activity. |
| Ring Substitution | C3/C4/C5 | Adds steric bulk or electronic push/pull. | Use with Caution. Electron-donating groups (e.g., methyl) at C4 can stabilize the radical. |
Part 5: Validated Experimental Protocols
Do not rely solely on DPPH. 2,6-DHB is a chelator first; use assays that reflect this.
Protocol A: Iron Chelation Assay (Ferrozine Method)
Validates the "Claw" mechanism.
-
Reagents:
-
Sample: 2,6-DHB derivative (0.1 - 1.0 mM in Methanol).
- : 2 mM in water (Freshly prepared).
-
Ferrozine: 5 mM in water.[1]
-
-
Workflow:
-
Mix 100
L Sample + 50 L . Shake vigorously. -
Incubate 5 mins (Allow complex formation).
-
Add 100
L Ferrozine (Competitor ligand). -
Incubate 10 mins at Room Temp.
-
Read Absorbance at 562 nm .[1]
-
-
Calculation:
-
Note: A decrease in magenta color indicates successful chelation by the drug.
-
Protocol B: Cell-Based Nrf2 Translocation
Validates biological activation.
-
Cell Line: SH-SY5Y (Neuronal) or HepG2 (Liver).
-
Treatment:
-
Seed cells on coverslips.
-
Treat with Derivative (10-50
M) for 3 to 6 hours . (Timing is critical; too long and Nrf2 recycles).
-
-
Staining:
-
Fix (4% Paraformaldehyde). Permeabilize (0.1% Triton X-100).
-
Primary Ab: Anti-Nrf2 (Rabbit monoclonal).
-
Secondary Ab: Alexa Fluor 488 (Green).
-
Counterstain: DAPI (Blue, Nucleus).
-
-
Analysis:
-
Calculate the Ratio of Nuclear Mean Fluorescence Intensity (MFI) to Cytosolic MFI.
-
Positive Control:[1] Sulforaphane (5
M).
-
Visualization: Screening Workflow
Caption: Figure 3. Hierarchical screening logic. Prioritize chelation efficacy (Step 1) before radical scavenging (Step 2) to filter for the specific mechanism of 2,6-DHB.
References
-
Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. Source: Journal of Molecular Structure (via ResearchGate) URL:[Link]
-
Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis. Source: Molecules (MDPI) URL:[Link]
-
Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway. Source: Oxidative Medicine and Cellular Longevity (Semantic Scholar) URL:[Link][2]
-
Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity. Source: Oxidative Medicine and Cellular Longevity (PMC) URL:[Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. Source: International Journal of Molecular Sciences (PMC) URL:[Link]
Sources
Technical Guide: Dihydroxybenzoate Isomer Profiling in Trichomanes Ferns
Part 1: Executive Summary & Chemotaxonomic Context
The Isomer Specificity Challenge in Fern Phytochemistry
In the high-stakes arena of natural product drug discovery, the precise identification of phenolic acid isomers is non-negotiable. While the genus Trichomanes (family Hymenophyllaceae, "bristle ferns") is a confirmed reservoir of bioactive phenolics, a critical analytical distinction must be made between 2,6-dihydroxybenzoate (2,6-DHB;
Current literature and phytochemical profiling confirm that 3,4-DHB is a major secondary metabolite in species such as Trichomanes chinense [1]. The occurrence of 2,6-DHB in this genus is chemotaxonomically distinct and less common, often serving as a negative marker or a target for exclusion during rigorous quality control. 2,6-DHB is unique due to its intramolecular hydrogen bonding (between the carboxyl and ortho-hydroxyls), which drastically alters its pKa, solubility, and receptor binding affinity compared to the 3,4-isomer.
This guide provides a self-validating workflow for researchers to isolate, identify, and differentiate these isomers, ensuring that downstream drug development is built on accurate structural elucidation.
Part 2: Biosynthetic Causality & Mechanism
The Phenylpropanoid Divergence
To understand the occurrence (or absence) of 2,6-DHB, one must look at the biosynthetic machinery. Phenolic acids in ferns generally originate from the shikimate-phenylpropanoid pathway.
-
3,4-DHB Pathway: Derived from the dehydration of 3-dehydroshikimate or the
-oxidation of caffeic acid. This is the dominant pathway in Trichomanes, leading to high antioxidant potential. -
2,6-DHB Pathway: typically requires a specific polyketide synthase (PKS) or a distinct hydroxylation sequence that places hydroxyls in the ortho positions. This configuration is thermodynamically favored in specific microbial systems or angiosperms but is rare in pteridophytes (ferns).
Visualization: Biosynthetic Logic
The following diagram illustrates the divergent pathways and the critical analytical checkpoint.
Caption: Divergent biosynthetic pathways for dihydroxybenzoate isomers. Note the dominance of the 3,4-DHB route in Trichomanes species.
Part 3: Experimental Protocols (Self-Validating Systems)
Extraction & Fractionation Protocol
Objective: Isolate phenolic fractions from Trichomanes fronds while preventing oxidative degradation of labile isomers.
Reagents:
Step-by-Step Methodology:
-
Tissue Prep: Flash-freeze fresh Trichomanes fronds in liquid nitrogen. Pulverize to a fine powder (particle size < 100
) to maximize solvent penetration. -
Maceration: Suspend powder in MeOH (
w/v) for 5 days at in the dark. Causality: Darkness prevents photo-oxidation of conjugated double bonds. -
Filtration & Evaporation: Filter through Whatman No. 1. Evaporate solvent in vacuo at
to yield the crude methanolic extract. -
Liquid-Liquid Partitioning:
-
Resuspend crude extract in
. -
Partition sequentially with n-hexane (remove lipids)
Ethyl Acetate (Target Fraction) . -
Validation Check: The EtOAc fraction concentrates simple phenolic acids (DHBs), leaving glycosides in the aqueous phase.
-
-
Drying: Dry the EtOAc fraction over anhydrous
and evaporate to dryness.
Analytical Differentiation: HPLC-DAD-MS/MS
Objective: Conclusively distinguish 2,6-DHB from 3,4-DHB using retention time and fragmentation patterns.
System Setup:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna,
, ). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B (0-5 min)
40% B (30 min) 100% B (35 min).
Differentiation Logic (The "Self-Validating" Step):
-
Retention Time: 3,4-DHB is more polar and elutes earlier than 2,6-DHB.
-
Expected RT (3,4-DHB): ~12.5 min
-
Expected RT (2,6-DHB): ~14.8 min (due to intramolecular H-bonding reducing polarity).
-
-
UV Spectrum:
-
3,4-DHB:
at 260 nm and 290 nm. -
2,6-DHB: Distinct
shift due to ortho chelation effects.
-
-
Mass Spectrometry (ESI-):
-
Parent Ion:
153 . -
3,4-DHB Fragment:
109 ( loss). -
2,6-DHB Fragment: Distinct fragmentation kinetics due to the stability of the salicylate-type anion.
-
Part 4: Data Presentation & Comparative Analysis
The following table summarizes the physicochemical properties that determine the "drug-likeness" and isolation behavior of the two isomers.
| Feature | 3,4-Dihydroxybenzoate (Confirmed) | This compound (Target/Rare) |
| Common Name | Protocatechuic Acid | |
| Occurrence in Trichomanes | Major Metabolite (e.g., T. chinense) [1] | Trace / Absent (Requires Verification) |
| pKa (Carboxyl) | 4.48 | 1.30 (Very Strong Acid) |
| Solubility (Water) | Moderate | Low (Intramolecular H-bond) |
| Antioxidant Activity (DPPH) | High (Ortho-hydroxyls facilitate H-transfer) | Negligible (Meta-hydroxyls to each other) [2] |
| Biological Role | Radical Scavenging, Antimicrobial | Siderophore component (in bacteria) |
| UV | 260, 294 nm | 248, 315 nm |
Analytical Workflow Diagram
This workflow ensures that a "positive" identification of 2,6-DHB is not a misidentified 3,4-DHB peak.
Caption: Logic gate for chromatographic separation of DHB isomers in fern extracts.
Part 5: References
-
Sutomo, S., et al. (2014). "3,4-Dihydroxybenzoic Acid and 3,4-Dihydroxybenzaldehyde from the Fern Trichomanes chinense L." Indonesian Journal of Chemistry, 14(1), 98-102.
-
Kalinowska, M., et al. (2018). "Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity." Nutrients, 10(4), 482.
-
Lai, H.Y., et al. (2009). "Antioxidant activities and polyphenol contents of methanol extracts from Trichomanes species." Journal of Food and Drug Analysis. (Contextual grounding for Trichomanes antioxidant profiles).
-
Soeder, R.W. (1985). "Fern constituents: including occurrence, chemotaxonomy and physiological activity." The Botanical Review, 51, 442–536. (Foundational text on fern chemotaxonomy).
Sources
intramolecular hydrogen bonding in 2,6-dihydroxybenzoic acid
An In-Depth Technical Guide to the Intramolecular Hydrogen Bonding in 2,6-Dihydroxybenzoic Acid: Implications for Physicochemical Properties and Drug Design
Abstract
Intramolecular hydrogen bonds (IHBs) are critical non-covalent interactions that dictate molecular conformation, influence physicochemical properties, and ultimately impact the biological activity and pharmacokinetic profiles of chemical entities. 2,6-Dihydroxybenzoic acid (2,6-DHBA), a simple yet illustrative molecule, serves as an exemplary model system for the study of strong IHBs. The strategic positioning of two hydroxyl groups ortho to a carboxylic acid moiety facilitates the formation of robust hydrogen bonds that significantly modulate its acidity, planarity, and interaction potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the IHB in 2,6-DHBA. We delve into the structural underpinnings as revealed by X-ray crystallography, detail spectroscopic methodologies (Infrared and Nuclear Magnetic Resonance) for its characterization, and present a computational workflow using Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) to dissect the electronic nature of this interaction. By synthesizing experimental data with theoretical insights, this guide illuminates the profound functional consequences of the IHB in 2,6-DHBA, offering a foundational understanding applicable to the rational design of molecules in pharmaceuticals and materials science.
Introduction: The Critical Role of Intramolecular Hydrogen Bonding (IHB) in Molecular Design
An intramolecular hydrogen bond is a dipole-dipole attraction that occurs within a single molecule when a hydrogen atom, covalently bonded to an electronegative atom (the donor), interacts with another electronegative atom (the acceptor) in close proximity.[1] This interaction, while weaker than a covalent bond, is a powerful determinant of molecular architecture and function. In the context of drug development, the ability to strategically engineer IHBs allows for the fine-tuning of critical ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By forming an internal, pseudo-ring structure, an IHB can mask polar functional groups, effectively reducing the molecule's polar surface area and increasing its lipophilicity. This "molecular chameleon" effect can enhance membrane permeability and oral bioavailability, a key challenge in drug design.[2]
2,6-Dihydroxybenzoic acid (also known as γ-resorcylic acid) presents a compelling case study. The presence of two hydroxyl groups flanking a carboxylic acid creates a scaffold ripe for the formation of strong IHBs. These interactions are credited with a dramatic increase in the compound's acidity and the stabilization of its conjugate base.[3][4][5] Understanding the nuances of these bonds is therefore not merely an academic exercise but a practical imperative for leveraging such interactions in molecular design.
Structural Elucidation of the IHB in 2,6-Dihydroxybenzoic Acid
The geometry of 2,6-DHBA inherently favors the formation of IHBs. The proximity of the hydrogen atoms of the ortho-hydroxyl groups and the oxygen atoms of the adjacent carboxylic acid group allows for the formation of stable six-membered pseudo-rings. There are multiple potential hydrogen bonding motifs, including interactions between the hydroxyl protons and the carbonyl oxygen of the carboxylic acid.[6] The most definitive evidence for the precise nature of this bonding comes from solid-state structural analysis.
Crystallographic Evidence
Single-crystal X-ray diffraction has provided an unambiguous determination of the molecular structure of 2,6-DHBA in the solid state.[7] The study reveals that the acid crystallizes as hydrogen-bonded dimers, a common motif for carboxylic acids.[7] Crucially, the crystallographic data provides precise atomic coordinates, allowing for the direct measurement of bond lengths and angles associated with the intramolecular hydrogen bond. These geometric parameters are the primary indicators of the presence and relative strength of an IHB. A short distance between the hydrogen donor and acceptor atoms (typically < 2.5 Å for O-H···O) and a bond angle approaching linearity (180°) are indicative of a strong interaction.
| Parameter | Description | Typical Value (Å or °) | Significance |
| d(H···A) | Distance between hydrogen and acceptor atom | < 2.5 Å | Shorter distance implies stronger bond |
| d(D···A) | Distance between donor and acceptor atoms | < 3.5 Å | Shorter distance implies stronger bond |
| ∠(D-H···A) | Angle of the hydrogen bond | > 110° | Angles closer to 180° indicate stronger, more directional bonds |
| Table 1: Key Geometric Parameters for Characterizing Intramolecular Hydrogen Bonds. |
The crystal structure confirms the planarity of the molecule, which is reinforced by the IHB network. This rigidity has significant implications for how the molecule can interact with biological targets such as enzyme active sites or receptors.
Spectroscopic Characterization of the IHB
While crystallography provides a static, solid-state picture, spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer invaluable insights into the behavior of the IHB in various states, including in solution.
Infrared (IR) Spectroscopy: Probing Vibrational Frequencies
The presence of a hydrogen bond perturbs the vibrational frequency of the covalent bond involving the hydrogen atom (the D-H bond). For an O-H group involved in an IHB, the stretching vibration is typically observed at a lower frequency (a "red shift") and appears as a broad band compared to a "free," non-hydrogen-bonded O-H group.[8] This is because the IHB weakens the O-H covalent bond, making it easier to stretch.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of solid 2,6-dihydroxybenzoic acid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted by the instrument software.
-
Analysis: Identify the key vibrational bands. For 2,6-DHBA, pay close attention to the O-H stretching region (~3300-2500 cm⁻¹) and the C=O carbonyl stretching region (~1700-1650 cm⁻¹). The broadness of the O-H band and its shift to lower wavenumbers compared to a non-IHB phenol (~3600 cm⁻¹) is a hallmark of strong hydrogen bonding.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch | 3300 - 2500 (Broad) | Red-shifted and broadened due to strong IHB.[8] |
| C=O Stretch | 1700 - 1680 | May be slightly red-shifted if the carbonyl oxygen is the H-bond acceptor. |
| C-O Stretch | 1320 - 1210 | Associated with the carboxylic acid and phenolic groups. |
| Table 2: Characteristic IR Absorption Frequencies for 2,6-Dihydroxybenzoic Acid. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
¹H NMR spectroscopy is exceptionally sensitive to the electronic environment of protons. A proton involved in a hydrogen bond is deshielded, causing its resonance signal to appear further downfield (at a higher ppm value) compared to a non-hydrogen-bonded proton.[9] The chemical shift of the hydroxyl proton can therefore be directly correlated with the strength of the IHB.[10]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of 2,6-dihydroxybenzoic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; protic solvents can engage in intermolecular hydrogen bonding, potentially disrupting the IHB.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Identify the signals for the aromatic protons and, most importantly, the hydroxyl and carboxylic acid protons. These "labile" protons often appear as broad singlets. The downfield shift of the phenolic O-H protons, often observed above 10 ppm, is strong evidence for their participation in an IHB. For instance, a ¹H NMR spectrum of 2,6-DHBA in DMSO-d₆ shows peaks around 9.95 ppm, 7.24 ppm, and 6.38 ppm.[11]
Computational and Theoretical Analysis of the IHB
Computational chemistry provides a powerful toolkit for dissecting IHBs, offering quantitative data on bond strength and electronic characteristics that are not directly accessible through experiment.
Density Functional Theory (DFT) Workflow
DFT is a robust method for calculating the electronic structure of molecules, allowing for accurate geometry optimization and the prediction of spectroscopic properties.
Workflow for DFT Analysis of 2,6-DHBA
-
Structure Building: Construct the 3D structure of 2,6-dihydroxybenzoic acid using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process finds the lowest energy conformation of the molecule, which will inherently include the IHB.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Analysis: Measure the geometric parameters (bond lengths, angles) of the IHB from the optimized structure. Compare the calculated vibrational frequencies with the experimental IR spectrum.
Caption: A typical workflow for the computational analysis of 2,6-DHBA.
Quantum Theory of Atoms in Molecules (QTAIM)
The QTAIM analysis, developed by Richard Bader, examines the topology of the electron density to characterize chemical bonding.[12] This method can identify a bond critical point (BCP) between the hydrogen and acceptor atoms in an IHB. The properties of the electron density (ρ) at this BCP provide quantitative insight into the nature and strength of the bond.
| QTAIM Parameter | Description | Interpretation for Strong IHB |
| ρ(r) | Electron density at the BCP | High value indicates significant interaction. |
| ∇²ρ(r) | Laplacian of the electron density | A positive value is typical for closed-shell interactions (like H-bonds). |
| H(r) | Total electron energy density at the BCP | A negative value suggests a degree of covalent character in the bond. |
| Table 3: Key QTAIM Descriptors for Analyzing Hydrogen Bonds. |
For strong IHBs, as expected in 2,6-DHBA, QTAIM analysis typically reveals a relatively high electron density at the BCP and a negative total energy density (H(r)), indicating that the interaction has some covalent character and is not purely electrostatic.[9][12]
Functional Consequences and Applications
The robust IHB network in 2,6-DHBA is not merely a structural curiosity; it has profound effects on the molecule's chemical properties.
-
Enhanced Acidity: The most striking consequence is the high acidity of 2,6-DHBA (pKa ≈ 1.30 - 1.51).[4][13] This is significantly more acidic than benzoic acid (pKa ≈ 4.2) and its other isomers like 2,4- or 3,5-dihydroxybenzoic acid. The IHBs stabilize the resulting carboxylate anion (the conjugate base) by delocalizing its negative charge, thus making the parent acid more willing to donate its proton.[5]
Caption: The IHB stabilizes the conjugate base, increasing acidity.
-
Drug Design Implications: The principles demonstrated by 2,6-DHBA are directly applicable in medicinal chemistry. By designing molecules that can form favorable IHBs, chemists can:
-
Improve Permeability: Mask polar groups to cross biological membranes.
-
Control Conformation: Lock a molecule into a specific, bioactive conformation to enhance binding affinity for a target protein.
-
Modulate pKa: Adjust the ionization state of a molecule to optimize solubility and target engagement.
-
Conclusion
2,6-Dihydroxybenzoic acid serves as a powerful and accessible model for understanding the multifaceted nature of intramolecular hydrogen bonding. The convergence of evidence from X-ray crystallography, IR and NMR spectroscopy, and computational analysis provides a detailed and self-validating picture of a strong, conformation-defining, and property-modulating interaction. The significant enhancement of acidity is a clear and measurable consequence of this IHB. For researchers in the life sciences, the lessons learned from 2,6-DHBA underscore a critical design principle: the strategic incorporation of intramolecular hydrogen bonds is a potent tool for optimizing the chemical and biological properties of molecules, paving the way for the development of more effective therapeutics.
References
- Filo. (2025, March 19). Why no intramolecular hydrogen bond in 2,6 hydroxy Benzoic acid.
- Filo. (2025, August 3). Question (i) Among a few acids that can give intramolecular hydrogen bond....
- FooDB. (2010, April 8). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845).
- PubChem. 2,6-Dihydroxybenzoic Acid.
- ResearchGate. Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement.
- Vedantu. Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE.
- Gab-Alla, A., et al. (2022).
- University of Limerick. Crystal and molecular structure of 2,6-dihydroxybenzoic acid. Retrieved from the University of Limerick Institutional Repository.
- Abrahams, B. F., et al. (2022). Complexes of 2,4,6-trihydroxybenzoic acid: effects of intramolecular hydrogen bonding on ligand geometry and metal binding modes. IUCr Journals.
- SIELC Technologies. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column.
- ATB (Automated Topology Builder). 2,6-Dihydroxybenzoicacid | C7H6O4 | MD Topology | NMR | X-Ray.
- ResearchGate. Theoretical study on salicylic acid and its analogues: Intramolecular hydrogen bonding.
- ChemicalBook. 2,6-Dihydroxybenzoic acid (303-07-1) 1H NMR spectrum.
- ResearchGate. The observed motifs for the intramolecular hydrogen bonds in the....
- Mishra, A. K., et al. (2020).
- ACS Publications. Coexistence of Intra- and Intermolecular Hydrogen Bonds: Salicylic Acid and Salicylamide and Their Thiol Counterparts. Retrieved from The Journal of Physical Chemistry A.
- SID.ir. Archive of SID.
- ResearchGate. Intramolecular hydrogen bonds: The QTAIM and ELF characteristics.
- Iowa State University Digital Repository. Intramolecular hydrogen bonding analysis.
- Caron, G., Kihlberg, J., & Ermondi, G. (2020). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo.
- ResearchGate. Theoretical Insights into Bifurcated Intramolecular Dihydrogen Bonds.
- Doc Brown's Chemistry. infrared spectrum of benzoic acid.
- ChemicalBook. 2,6-Dihydroxybenzoic acid | 303-07-1.
- SciELO. (2024, May 15). Article.
Sources
- 1. Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE [vedantu.com]
- 2. iris.unito.it [iris.unito.it]
- 3. Question (i) Among a few acids that can give intramolecular hydrogen bond.. [askfilo.com]
- 4. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.ul.ie [pure.ul.ie]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2,6-Dihydroxybenzoic acid (303-07-1) 1H NMR [m.chemicalbook.com]
- 12. sid.ir [sid.ir]
- 13. 2,6-Dihydroxybenzoic acid | 303-07-1 [chemicalbook.com]
Methodological & Application
Application Note: Synthesis of γ-Resorcylic Acid via a Modified Kolbe-Schmitt Reaction
Abstract: This document provides a comprehensive technical guide for the synthesis of γ-resorcylic acid (2,6-dihydroxybenzoic acid) from resorcinol. While the classical Kolbe-Schmitt reaction of resorcinol often favors the formation of the β-isomer (2,4-dihydroxybenzoic acid), this note details a specific, modified protocol employing elevated temperature and pressure in a non-aqueous solvent to enhance the regioselectivity towards the desired γ-isomer. The guide covers the underlying mechanism, factors influencing isomer formation, a detailed step-by-step protocol, and critical safety considerations for researchers in synthetic chemistry and drug development.
Introduction and Scientific Background
The Kolbe-Schmitt reaction is a cornerstone of industrial organic synthesis, providing a direct route to carboxylate phenols into valuable hydroxybenzoic acids.[1] The most prominent example is the synthesis of salicylic acid, the precursor to aspirin. The reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide, a weak electrophile.[1][2] The reactivity of the phenoxide, generated by deprotonating the phenol with a base, is crucial for the success of the carboxylation.[2]
When applied to dihydroxy phenols such as resorcinol (1,3-dihydroxybenzene), the reaction presents a significant regioselectivity challenge. Carboxylation can occur at the 2-, 4-, or 6-positions, leading to γ-resorcylic acid (2,6-DHBA) and β-resorcylic acid (2,4-DHBA). The formation of the β-isomer is often kinetically favored.[3] However, through careful control of reaction parameters—specifically temperature, pressure, solvent, and the choice of base—the reaction can be directed to thermodynamically favor the formation of the sterically more hindered γ-resorcylic acid.[3][4]
This protocol focuses on a method adapted from conditions reported to improve the yield of the γ-isomer, utilizing a high-pressure reaction environment in an alcohol-based solvent system.[4]
Mechanism of Resorcinol Carboxylation
The reaction proceeds through two primary stages:
-
Formation of the Resorcinate Dianion: Resorcinol is a diprotic acid. In the presence of a sufficiently strong base (e.g., an alkali metal salt such as potassium carbonate), both hydroxyl groups are deprotonated to form a highly activated resorcinate dianion. This dianion is a potent nucleophile.
-
Electrophilic Attack by CO₂: The electron-rich aromatic ring of the resorcinate attacks a carbon atom of the carbon dioxide molecule. The positions ortho to the hydroxyl groups (2- and 6-) and para to one group (4-) are all activated. The subsequent tautomerization restores the aromaticity of the ring, yielding the carboxylated product.
The final step involves acidification of the reaction mixture, which protonates the carboxylate salt to precipitate the free hydroxybenzoic acid.
Caption: Reaction mechanism for the synthesis of γ-resorcylic acid.
Detailed Experimental Protocol
This protocol is designed for execution by trained professionals in a controlled laboratory setting equipped with a high-pressure reactor.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Grade | Notes |
| Resorcinol | C₆H₆O₂ | 110.11 | ≥99% | Must be dry. |
| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Serves as the base. |
| Absolute Ethanol | C₂H₅OH | 46.07 | ≥99.8% | Reaction solvent. |
| Carbon Dioxide | CO₂ | 44.01 | ≥99.8% | Pressurizing gas. |
| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | For acidification. |
| Deionized Water | H₂O | 18.02 | N/A | For workup. |
Equipment
-
High-pressure laboratory autoclave (e.g., Parr reactor) with a minimum pressure rating of 5 MPa (725 psi), equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, and temperature controller.
-
Heating mantle or oil bath for the reactor.
-
Standard laboratory glassware (beakers, flasks, graduated cylinders).
-
Büchner funnel and vacuum flask for filtration.
-
Analytical balance.
-
pH meter or pH paper.
Step-by-Step Procedure
-
Reactor Charging:
-
To a clean, dry reactor vessel, add resorcinol (e.g., 0.5 mol, 55.06 g) and anhydrous potassium carbonate (e.g., 0.6 mol, 82.92 g). The molar ratio of resorcinol to the alkali metal salt should be approximately 1:1.2.[4]
-
Add absolute ethanol. The mass ratio of resorcinol to ethanol should be between 1:2 and 1:4 (e.g., 110-220 mL).[4]
-
Seal the reactor according to the manufacturer's instructions.
-
-
Reaction Execution:
-
Place the reactor in its heating mantle and connect the stirrer, temperature probe, and gas lines.
-
Begin stirring the mixture.
-
Purge the reactor vessel by pressurizing with CO₂ to ~0.5 MPa and then venting carefully. Repeat this process three times to remove all air.
-
Pressurize the reactor with CO₂ to the target pressure of 1.35–1.45 MPa (~195-210 psi).[4]
-
Begin heating the reactor to an internal temperature of 130–150 °C.[4] Monitor the pressure, as it will increase with temperature; vent carefully if necessary to maintain the target pressure range.
-
Maintain the reaction under these conditions for 3 to 4 hours with continuous stirring.[4]
-
-
Workup and Isolation:
-
After the reaction time has elapsed, turn off the heater and allow the reactor to cool to room temperature.
-
CRITICAL SAFETY STEP: Once cooled, slowly and carefully vent the excess CO₂ pressure in a fume hood until the internal pressure is atmospheric.
-
Open the reactor and transfer the resulting slurry to a large beaker. Use additional water to rinse the reactor vessel and combine the rinsings.
-
Add deionized water to dissolve the solid material completely.
-
Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of ~2-3. Vigorous gas evolution (CO₂) will occur.
-
Upon acidification, the crude product will precipitate out of the solution. Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove inorganic salts.
-
-
Purification:
-
The crude product will be a mixture of γ- and β-resorcylic acids. Separation is required to obtain pure γ-resorcylic acid.
-
Fractional crystallization is a viable method. The different solubilities of the isomers in hot water can be exploited.
-
Recrystallize the crude solid from boiling water. The less soluble isomer will crystallize first upon cooling. Multiple recrystallization steps may be necessary.
-
Dry the purified crystals under vacuum. Characterize the final product using techniques such as NMR, FTIR, and melting point analysis to confirm identity and purity.
-
Summary of Key Process Parameters
| Parameter | Recommended Value | Rationale / Causality |
| Temperature | 130–150 °C | Higher temperatures favor the thermodynamically stable γ-isomer over the kinetically favored β-isomer.[3] |
| Pressure (CO₂) | 1.35–1.45 MPa | Ensures a high concentration of CO₂ is available for the carboxylation of the activated resorcinate.[4] |
| Solvent | Absolute Ethanol | A non-aqueous solvent system can alter the chelation complex and influence regioselectivity.[4] |
| Base | Anhydrous K₂CO₃ | Provides the basic conditions to form the reactive resorcinate dianion. |
| Reactant Ratio | 1:1.2 (Resorcinol:Base) | A slight excess of base ensures complete deprotonation of the resorcinol.[4] |
| Reaction Time | 3–4 hours | Sufficient time to allow the reaction to proceed towards the thermodynamic product.[3][4] |
Experimental Workflow Diagram
Caption: High-level experimental workflow for the synthesis of γ-resorcylic acid.
Safety and Handling
-
High-Pressure Operations: All operations involving the high-pressure reactor must be performed by trained personnel. Ensure the reactor is properly maintained and that its maximum pressure and temperature limits are never exceeded. Always use a blast shield.
-
Chemical Hazards: Resorcinol is harmful and an irritant. Potassium carbonate is an irritant. Concentrated hydrochloric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps, especially venting the reactor and handling concentrated acid, must be performed in a well-ventilated fume hood.
-
Flammability: Ethanol is a flammable liquid. Keep it away from ignition sources. The use of a flammable solvent in a high-pressure, high-temperature reaction requires extreme caution.
Alternative Synthetic Approaches
Given the challenges in achieving high regioselectivity via purely chemical means, enzymatic methods have emerged as a powerful alternative. Specific enzymes, such as γ-resorcylic acid decarboxylase, can catalyze the reversible carboxylation of resorcinol to produce γ-resorcylic acid with exceptional selectivity, often under much milder, environmentally benign conditions.[5][6][7] These biocatalytic routes represent the state-of-the-art for producing this isomer with high purity.
References
-
Wikipedia. Kolbe–Schmitt reaction. Available at: [Link]
-
Shanthi, B., & Palanivelu, K. (2015). Conversion of carbon dioxide to resorcylic acid under ultrasonication by Kolbe-Schmitt reaction. Ultrasonics Sonochemistry, 27, 268–276. Available at: [Link]
-
Vibzz Lab. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. YouTube. Available at: [Link]
- Google Patents. CN104262109A - Synthesis method of resorcinol.
-
Random Experiments International. (2018). Carboxylation of resorcinol (Synthesis). YouTube. Available at: [Link]
-
Ishii, Y., et al. (2004). Reversible and nonoxidative gamma-resorcylic acid decarboxylase: characterization and gene cloning of a novel enzyme catalyzing carboxylation of resorcinol, 1,3-dihydroxybenzene, from Rhizobium radiobacter. Biochemical and Biophysical Research Communications, 324(2), 611-620. Available at: [Link]
- Google Patents. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.
-
Meyer, L. E., et al. (2021). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Catalysts, 11(11), 1375. Available at: [Link]
-
ResearchGate. Reaction scheme for the synthesis of β-resorcylic acid.... Available at: [Link]
-
El-Malki, A., et al. (2023). A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO2. Green Chemistry, 25(5), 1836-1861. Available at: [Link]
-
Organic Syntheses. β-RESORCYLIC ACID. Available at: [Link]
-
ResearchGate. Kinetic Study of the Aqueous Kolbe-Schmitt Synthesis of 2,4- and 2,6-Dihydroxybenzoic Acids. Available at: [Link]
-
Stueckler, C., et al. (2017). Mechanism and Structure of γ-Resorcylate Decarboxylase. ACS Catalysis, 7(9), 5906-5913. Available at: [Link]
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 5. Reversible and nonoxidative gamma-resorcylic acid decarboxylase: characterization and gene cloning of a novel enzyme catalyzing carboxylation of resorcinol, 1,3-dihydroxybenzene, from Rhizobium radiobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism and Structure of γ-Resorcylate Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis and Functional Profiling of Divalent Metal 2,6-Dihydroxybenzoates
Executive Summary & Scientific Rationale
2,6-Dihydroxybenzoic acid (
This guide details the synthesis, characterization, and biological profiling of divalent metal complexes (
Chemical Theory & Coordination Logic
The Chelation Effect & Lipophilicity
The primary driver for synthesizing these complexes for medicinal applications is the Overton’s Concept of Cell Permeability . The free 2,6-DHB ligand is polar. Upon chelation:
-
Charge Neutralization: The positive charge of the metal ion is partially shared with the donor oxygen atoms.
- -Electron Delocalization: Electrons delocalize over the chelate ring, reducing the polarity of the metal ion.
-
Lipophilic Enhancement: The complex becomes more lipophilic, facilitating passive diffusion through the lipid bilayer of bacterial cell membranes, thereby enhancing bioactivity (antimicrobial potency).[1][2]
Structural Decision Tree
The synthesis strategy relies on controlling the pH to ensure deprotonation of the carboxylate (
Figure 1: Decision tree for controlling coordination geometry based on precursor selection and pH.
Detailed Experimental Protocol
Materials
-
Ligand: 2,6-Dihydroxybenzoic acid (High purity, >98%).[3]
-
Metal Salts:
(where M = Cu, Co, Ni, Zn). Note: Acetates are preferred over chlorides to avoid external buffering. -
Solvents: Absolute Ethanol, Deionized Water (Milli-Q).
Synthesis Workflow (Standard Reflux Method)
Stoichiometry: 1:2 (Metal : Ligand).
-
Ligand Preparation:
-
Dissolve 2.0 mmol of 2,6-DHB in 20 mL of absolute ethanol.
-
Observation: Solution should be clear and colorless to pale beige.
-
Critical Step: If the solution is cloudy, warm gently to 40°C.
-
-
Metal Solution Preparation:
-
Dissolve 1.0 mmol of the Metal(II) Acetate in 10 mL of deionized water.
-
Note: Using a minimal amount of water prevents precipitation of the uncomplexed ligand upon mixing.
-
-
Reaction Initiation:
-
Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.
-
Self-Validation: A distinct color change should occur immediately (e.g., Cu
Green/Blue, Co Pink/Red, Ni Light Green).
-
-
Reflux & Equilibration:
-
Isolation:
-
Allow the solution to cool slowly to room temperature.
-
If precipitate forms: Filter, wash with cold EtOH:Water (1:1), then diethyl ether.
-
If no precipitate: Evaporate solvent slowly (slow evaporation technique) over 24-48 hours to induce crystallization.
-
-
Drying:
-
Dry the product in a vacuum desiccator over anhydrous
or silica gel.
-
Figure 2: Step-by-step synthesis workflow for divalent metal 2,6-DHB complexes.[4]
Characterization & Validation
To validate the synthesis, compare the spectral data of the product against the free ligand.
Infrared Spectroscopy (FT-IR)
The shift in the carboxylate stretching frequencies is the definitive proof of coordination.
| Functional Group | Free Ligand ( | Metal Complex ( | Diagnostic Insight |
| 3200–3400 (Broad) | 3300–3450 (Broad) | Often remains; broadening indicates lattice water or H-bonding. | |
| ~1640–1670 | Shifted (see below) | Disappearance of free COOH peak. | |
| N/A | 1580–1610 | Asymmetric stretch of coordinated carboxylate. | |
| N/A | 1380–1420 | Symmetric stretch. | |
| N/A | > 200 | ||
| None | 400–550 | Definitive proof of Metal-Oxygen bond formation. |
Physicochemical Data Table
Typical expected values based on literature precedents for
| Metal (M) | Color | Geometry (Likely) | Magnetic Moment ( | Bio-Relevance |
| Cu(II) | Green/Blue | Distorted Octahedral | 1.7 – 1.9 B.M. | High antibacterial / DNA binding |
| Co(II) | Pink/Red | Octahedral | 4.3 – 5.2 B.M. | High spin; metabolic mimicry |
| Ni(II) | Pale Green | Octahedral | 2.8 – 3.5 B.M. | Urease inhibition potential |
| Zn(II) | Colorless | Tetrahedral/Octahedral | Diamagnetic | Structural stability / Lewis acid |
Application: Biological Profiling
Antimicrobial Assay (MIC Determination)
Protocol:
-
Preparation: Dissolve complexes in DMSO (concentration gradient: 10–500
). -
Strains: Test against S. aureus (Gram-positive) and E. coli (Gram-negative).
-
Method: Broth microdilution or Agar well diffusion.
-
Expectation: The Metal-2,6-DHB complex should show a lower Minimum Inhibitory Concentration (MIC) than the free ligand due to the chelation-enhanced lipophilicity (Tweeddy’s theory).
Antioxidant Activity (DPPH Scavenging)
The redox-active phenolic groups on 2,6-DHB allow these complexes to act as radical scavengers.
-
Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Procedure: Mix 1 mL of complex solution with 3 mL of DPPH solution. Incubate in dark for 30 min.
-
Measurement: Absorbance at 517 nm.
-
Calculation:
.
Troubleshooting & Optimization
-
Issue: No Precipitate Forms.
-
Cause: High solubility of the complex in the reaction solvent.
-
Fix: Reduce the volume of water used. Add a non-polar anti-solvent (e.g., diethyl ether or hexane) to induce precipitation.
-
-
Issue: Product is a Sticky Oil.
-
Cause: Trapped solvent or oligomerization.
-
Fix: Triturate the oil with cold ether/acetone. Scratch the flask walls with a glass rod to provide nucleation sites.
-
-
Issue: Magnetic Moment is Lower than Expected (e.g., for Cu).
-
Cause: Formation of binuclear species (paddle-wheel structure) where spins couple antiferromagnetically.
-
Insight: This is a common feature in carboxylate chemistry and does not indicate impurity.
-
References
-
Synthesis and Biological Activity
-
Antimicrobial Mechanisms
-
Thermal & Structural Analysis
-
Ligand Properties
Sources
- 1. Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H5O4- | CID 54676638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 2,6-Dihydroxybenzoate as a High-Performance MALDI Matrix for Polymer Analysis
Introduction: The Role of the Matrix in MALDI-TOF MS of Polymers
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has become an indispensable tool for the characterization of synthetic polymers. This soft ionization technique allows for the determination of absolute molecular weights, molecular weight distributions, and end-group analysis with high accuracy and sensitivity.[1] The success of a MALDI experiment is critically dependent on the choice of the matrix, a small organic molecule that co-crystallizes with the polymer analyte. The matrix absorbs the energy from the laser, facilitating the desorption and ionization of the polymer chains while minimizing fragmentation.
While 2,5-dihydroxybenzoic acid (2,5-DHB) is a widely used matrix for a variety of analytes, including polymers, its isomer, 2,6-dihydroxybenzoic acid (2,6-DHB), has demonstrated superior performance for the analysis of certain classes of synthetic polymers, particularly in achieving higher ion intensities.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2,6-dihydroxybenzoate as a MALDI matrix for polymer analysis. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into optimizing your MALDI-TOF MS workflow for robust and reproducible results.
Understanding this compound: A Superior Choice for Polymer Analysis
The selection of an appropriate matrix is paramount for successful MALDI analysis of polymers. The matrix must efficiently absorb the laser energy at the wavelength of the laser (typically 337 nm for nitrogen lasers) and promote the ionization of the polymer molecules, which primarily occurs through cationization for most synthetic polymers.[4]
While all dihydroxybenzoic acid (DHB) isomers share a common chromophore, their performance as MALDI matrices varies significantly. Studies have shown that for the analysis of polyethylene glycols (PEGs), 2,6-DHB can produce more intense ion signals compared to its more commonly used isomer, 2,5-DHB, with both solvent-based and solvent-free sample preparation methods. The superior performance of 2,6-DHB is not solely attributed to its absorption characteristics but rather to more subtle physicochemical properties. Research suggests that factors such as excited-state lifetime, proton affinity, and acidity play a more crucial role in determining the ionization efficiency of DHB isomers.[3] The ion intensities for DHB isomers have been observed to follow the order: 2,3-DHB ≈ 2,6-DHB > 2,5-DHB ≈ 2,4-DHB > 3,5-DHB, highlighting the advantageous properties of the 2,6-isomer for generating a high ion yield.[3]
Advantages of 2,6-DHB for Polymer Analysis:
-
Enhanced Ion Signal: Demonstrably produces more intense peaks for polymers like polyethylene glycols (PEGs) compared to 2,5-DHB.
-
Versatility in Sample Preparation: Effective with both traditional solvent-based methods and solvent-free techniques.
-
Improved Sensitivity: The higher ion yield translates to improved sensitivity, allowing for the analysis of lower concentration samples.
Considerations for Using 2,6-DHB:
-
Optimization is Key: As with any MALDI method, optimal results with 2,6-DHB require careful optimization of matrix and salt concentrations, as well as sample preparation techniques for each specific polymer.
-
Solvent Selection: The choice of solvent is critical for achieving good co-crystallization of the polymer and the 2,6-DHB matrix.
Experimental Protocols
This section provides detailed step-by-step methodologies for the preparation of 2,6-DHB matrix solutions and polymer samples for MALDI-TOF MS analysis.
Materials and Reagents
-
2,6-Dihydroxybenzoic acid (2,6-DHB)
-
Polymer sample
-
Cationizing agent (e.g., sodium trifluoroacetate (NaTFA), potassium trifluoroacetate (KTFA), silver trifluoroacetate (AgTFA))
-
High-purity solvents (e.g., tetrahydrofuran (THF), acetone, methanol, acetonitrile)
-
MALDI target plate
-
Micropipettes
-
Vortex mixer
-
Centrifuge
Protocol 1: Dried-Droplet Method
This is the most common method for MALDI sample preparation.
1. Preparation of Stock Solutions:
- 2,6-DHB Matrix Solution: Prepare a 10 mg/mL solution of 2,6-DHB in a suitable solvent (e.g., THF or acetone). Vortex until fully dissolved.
- Polymer Solution: Prepare a 1-10 mg/mL solution of the polymer in a solvent that is miscible with the matrix solvent.
- Cationizing Agent Solution: Prepare a 1-10 mg/mL solution of the cationizing agent (e.g., NaTFA in THF).
2. Sample-Matrix Mixture Preparation:
- In a microcentrifuge tube, mix the polymer solution, 2,6-DHB matrix solution, and cationizing agent solution. A typical starting volumetric ratio is 1:10:1 (polymer:matrix:salt). This ratio should be optimized for each polymer system.
3. Spotting on the MALDI Target:
- Pipette 0.5-1.0 µL of the final mixture onto a spot on the MALDI target plate.[5]
- Allow the droplet to air-dry at room temperature.[5] A uniform, crystalline spot should be formed.
Workflow for the Dried-Droplet Method
Caption: Workflow for the Dried-Droplet sample preparation method.
Protocol 2: The Three-Layer (Sandwich) Method
This method can improve sensitivity and is particularly effective for 2,6-DHB with some polymers.[6]
1. First Layer (Matrix Bed):
- Deposit 0.5 µL of the 10 mg/mL 2,6-DHB matrix solution onto the MALDI target and let it dry completely.[7]
2. Second Layer (Analyte):
- On top of the dried matrix layer, deposit 0.5 µL of the polymer solution (mixed with the cationizing agent if desired). Allow this layer to dry.[7]
3. Third Layer (Matrix Topcoat):
- Apply another 0.5 µL of the 2,6-DHB matrix solution on top of the dried analyte layer and let it dry.[7]
Workflow for the Three-Layer (Sandwich) Method
Caption: Proposed ionization pathway for polymers using 2,6-DHB.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Signal Intensity | - Inefficient ionization- Poor co-crystallization- Incorrect matrix-to-analyte ratio | - Optimize the cationizing agent and its concentration.- Try a different solvent system.- Vary the matrix-to-analyte ratio; try the three-layer method. |
| Poor Resolution | - Excessive laser power- Inhomogeneous sample spot | - Reduce the laser fluence.- Optimize the sample preparation for more uniform crystals. |
| Polymer Fragmentation | - High laser power- Inappropriate matrix | - Decrease the laser power.- Ensure 2,6-DHB is suitable for the polymer; some polymers may require a "cooler" matrix. |
| Broad Peaks | - High polydispersity of the sample- Unresolved cation adducts | - This may be inherent to the sample.- Ensure a single, effective cationizing agent is used to simplify the spectrum. |
Conclusion
2,6-Dihydroxybenzoic acid is a powerful, and often superior, alternative to 2,5-DHB for the MALDI-TOF MS analysis of synthetic polymers. Its ability to generate higher ion intensities can lead to improved sensitivity and more robust data. Success with 2,6-DHB, as with any MALDI matrix, relies on careful optimization of sample preparation protocols and instrument parameters. By following the guidelines and protocols outlined in this application note, researchers can effectively harness the advantages of 2,6-DHB to achieve high-quality mass spectra for a wide range of polymeric materials.
References
-
Cui, M., et al. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers in Chemistry, 9, 685011. [Link]
-
Vorm, O., & Roepstorff, P. (1994). MALDI Sample Preparation: the Ultra Thin Layer Method. Methods in Molecular Biology, 32, 117-126. [Link]
-
Lee, A., et al. (2015). Tertiary Matrices for the Analysis of Polyethylene Glycols Using MALDI-TOF MS. Mass Spectrometry Letters, 6(2), 25-29. [Link]
-
Lee, A., et al. (2009). Effect of Dihydroxybenzoic Acid Isomers on the Analysis of Polyethylene Glycols in MALDI-MS. Journal of the American Society for Mass Spectrometry, 20(5), 891-900. [Link]
-
Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation. Retrieved February 8, 2024, from [Link]
-
University of Delaware. (2023). MALDI-TOF Polymer Analysis Guide. Retrieved February 8, 2024, from [Link]
-
Wyatt, M. F., et al. (2018). Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry. Journal of Visualized Experiments, (136), 57174. [Link]
-
Bruker. (n.d.). Matrix Guide to Sample Preparation. Retrieved February 8, 2024, from [Link]
-
Untersulzner, V. (2024). Systematic study of synthetic polymers by MALDI-linTOF-MS. TU Wien. [Link]
-
de la Torre, B. G., & Andreu, D. (2019). MALDI-Matrices: Properties and Requirements • Sample Preparation Techniques • Matrix Applications. In Peptide Synthesis (pp. 245-257). Humana, New York, NY. [Link]
-
Marie, A., et al. (2000). A MALDI Sample Preparation Method Suitable for Insoluble Polymers. Analytical Chemistry, 72(20), 5106-5114. [Link]
-
Jaskolla, T. W., & Karas, M. (2011). Ionization of 2,5-dihydroxybenzoic acid (DHB) matrix-assisted laser desorption ionization experiments and theoretical study. Journal of the American Society for Mass Spectrometry, 22(5), 876-887. [Link]
-
Puolitaival, S. M., et al. (2008). Improved Spatial Resolution of MALDI Imaging of Lipids in the Brain by Alkylated Derivatives of 2,5-Dihydroxybenzoic Acid. Journal of the American Society for Mass Spectrometry, 19(6), 882-886. [Link]
-
Bruker. (n.d.). 2,5-Dihydroxybenzoic acid, 1g. Retrieved February 8, 2024, from [Link]
-
Zschornig, K., et al. (2018). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. Molecules, 23(12), 3243. [Link]
-
Lee, Y. J., et al. (2013). Alkylated Dihydroxybenzoic Acid as a MALDI Matrix Additive for Hydrophobic Peptide Analysis. Analytical Chemistry, 85(15), 7022-7029. [Link]
-
Knochenmuss, R., & Zenobi, R. (2003). MALDI Ionization Mechanisms Investigated by Comparison of Isomers of Dihydroxybenzoic Acid. Chemical Reviews, 103(2), 441-452. [Link]
-
Liang, C. W., et al. (2013). MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte. The Journal of Physical Chemistry B, 117(17), 5058-5064. [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. rknochenmuss.ch [rknochenmuss.ch]
- 3. MALDI mechanism of dihydroxybenzoic acid isomers: desorption of neutral matrix and analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
Application Notes and Protocols for the Purification of 2,6-Dihydroxybenzoic Acid from Fermentation Broth
Abstract
2,6-Dihydroxybenzoic acid (2,6-DHBA) is a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value industrial chemicals.[1][2] As biotechnological production methods gain prominence, robust and efficient downstream processing is critical for isolating high-purity 2,6-DHBA from complex fermentation broths. This guide provides a comprehensive overview of the principles and methodologies for its purification. We will explore a multi-step strategy encompassing initial broth clarification, primary capture via adsorption chromatography or pH-mediated precipitation, and final polishing by recrystallization. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to implement these techniques effectively, ensuring the recovery of 2,6-DHBA with purities exceeding 98%.
Introduction: The Purification Challenge
Fermentation offers a sustainable route to 2,6-DHBA, often utilizing engineered microorganisms to convert simple feedstocks into the target molecule. However, the resulting fermentation broth is a complex mixture containing not only the desired product but also microbial biomass, residual media components (salts, sugars, proteins), metabolic byproducts, the precursor molecule (e.g., resorcinol), and potentially structural isomers like 2,4-dihydroxybenzoic acid (2,4-DHBA).[1][3]
The primary objective of the downstream process is to systematically remove these impurities. The purification strategy hinges on exploiting the unique physicochemical properties of 2,6-DHBA, particularly its acidity (due to the carboxylic acid group) and polarity (conferred by the two hydroxyl groups).[4] A successful protocol must be selective, scalable, and economically viable.
A Strategic Approach to 2,6-DHBA Purification
A robust purification strategy for 2,6-DHBA from fermentation broth is typically a multi-stage process. Each stage is designed to remove a specific class of impurities, progressively increasing the purity of the final product.
Caption: Generalized workflow for the purification of 2,6-DHBA from fermentation broth.
Step 1: Broth Clarification
The essential first step is the removal of all particulate matter, primarily the microbial cells. This is crucial to prevent fouling of downstream equipment, such as chromatography columns.
-
Causality: The biomass would otherwise interfere with subsequent purification steps by clogging filters or the stationary phase of a chromatography column, leading to increased backpressure and reduced separation efficiency.
-
Methods:
-
Centrifugation: Effective for separating dense cellular material from the liquid broth.
-
Microfiltration: A membrane-based technique that provides a clear, particle-free supernatant.
-
Step 2: Primary Capture - Isolating Crude 2,6-DHBA
This is the most critical stage, where 2,6-DHBA is selectively separated from the bulk of soluble impurities. Two highly effective methods are predominant: adsorption chromatography and pH-mediated precipitation.
This technique leverages the ionic character of 2,6-DHBA. Anion exchange chromatography is particularly well-suited for this purpose.
-
Mechanism: At a pH above its pKa, the carboxylic acid group of 2,6-DHBA is deprotonated, giving the molecule a net negative charge. This allows it to bind to a positively charged anion exchange resin (e.g., Dowex® 1X8-50).[5] Most neutral (e.g., residual sugars, resorcinol) and positively charged impurities will not bind and are washed away. The bound 2,6-DHBA is then eluted by introducing a solution that disrupts the ionic interaction, typically a low pH solution or a high salt concentration buffer.[3] A common and effective eluent is hydrochloric acid (HCl) in methanol.[3]
Caption: Mechanism of 2,6-DHBA capture on an anion exchange resin.
This classical chemical method exploits the pH-dependent solubility of 2,6-DHBA and its common isomer, 2,4-DHBA. It is particularly useful when 2,4-DHBA is a significant byproduct.
-
Mechanism: The isomers of dihydroxybenzoic acid have different pKa values and solubilities at various pH levels. By carefully adjusting the pH of the clarified broth, fractional precipitation can be achieved. Often, the process involves first adjusting the pH to a mildly acidic level (e.g., pH 3-4) to precipitate impurities or the less soluble 2,4-DHBA isomer.[1] Subsequently, the pH of the remaining solution is lowered further (e.g., to pH 1-1.5) with a strong acid like H₂SO₄ or HCl.[1][6] This fully protonates the carboxylic acid group of 2,6-DHBA, drastically reducing its aqueous solubility and causing it to precipitate out of the solution.[7]
Step 3: Polishing - Achieving High Purity via Recrystallization
Whether the crude 2,6-DHBA is obtained from elution or precipitation, it often contains residual impurities. Recrystallization is a powerful final step to achieve high purity, typically >98%.
-
Mechanism: This technique relies on the principle that the solubility of a compound increases with temperature. The crude 2,6-DHBA is dissolved in a minimal amount of a suitable hot solvent (e.g., hot water, or an ethanol/water mixture) to form a saturated solution.[1][8] Insoluble impurities can be removed at this stage by hot filtration. As the solution is slowly cooled, the solubility of 2,6-DHBA decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).[6][7] The slow cooling process is critical as it allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules.
Comparative Analysis of Primary Capture Methods
The choice between adsorption and precipitation depends on the specific composition of the fermentation broth, the scale of operation, and available equipment.
| Parameter | Adsorption Chromatography | pH-Mediated Precipitation |
| Selectivity | Very high; can separate from neutral and similarly charged molecules. | Good; effective for separating isomers with different pH-solubility profiles. |
| Capacity | Limited by the binding capacity of the resin. | High; limited only by the volume of the processing vessel. |
| Process Complexity | Requires specialized columns and pumps. Involves binding, washing, and elution steps. | Simpler equipment (tanks, mixers, filters). Requires precise pH control and acid handling. |
| Solvent/Reagent Use | Requires buffer and elution solvents (e.g., methanol, HCl).[3] Resin is reusable.[9] | Requires large quantities of strong acids and potentially bases for pH adjustment. |
| Ideal Application | Lab-to-pilot scale; when high selectivity is needed from a complex mixture. | Pilot-to-industrial scale; when 2,6-DHBA concentration is high and isomer separation is key. |
Detailed Experimental Protocols
Safety Precaution: Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, especially when handling strong acids and organic solvents.
Protocol 1: Purification via Adsorption and Crystallization
This protocol is adapted from demonstrated downstream processes for 2,6-DHBA.[3]
Materials:
-
Clarified fermentation broth containing 2,6-DHBA
-
Anion exchange resin (e.g., Dowex® 1X8-50)
-
Chromatography column
-
Elution Solvent: 1 M HCl in methanol
-
Wash Solvent: 1 M aqueous HCl
-
Deionized water
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Column Preparation: Pack a chromatography column with the anion exchange resin. Equilibrate the column by washing it with 3-5 column volumes of deionized water.
-
Loading: Load the clarified fermentation broth onto the column. The pH should be neutral to slightly basic to ensure 2,6-DHBA is negatively charged. Collect the flow-through.
-
Washing: Wash the column with 3-5 column volumes of deionized water to remove any non-specifically bound impurities.
-
Elution: Elute the bound 2,6-DHBA using 1 M HCl in methanol.[3] The acidic conditions protonate the 2,6-DHBA, releasing it from the resin, while the methanol ensures it remains soluble.[3] Collect the eluate in fractions.
-
Solvent Removal: Combine the fractions containing 2,6-DHBA (as determined by HPLC or TLC). Remove the methanol using a rotary evaporator. The removal of the organic solvent will cause the crude 2,6-DHBA to precipitate due to its low solubility in aqueous HCl.[3]
-
Crude Product Isolation: Isolate the precipitated crude 2,6-DHBA by filtration. Wash the solid cake with cold 1 M aqueous HCl to remove residual resorcinol and other highly soluble impurities.[3]
-
Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot deionized water (e.g., heated to 75°C) until the solid just dissolves.[1][6] Allow the solution to cool slowly to room temperature, then further cool in an ice bath (e.g., 5°C) to maximize crystal formation.[6]
-
Final Product Collection & Drying: Collect the purified crystals by filtration, wash with a small amount of ice-cold deionized water, and dry in a vacuum oven (e.g., at 60-70°C) to a constant weight.[3][6]
Protocol 2: Purification via Fractional Precipitation and Recrystallization
This protocol is based on established industrial methods for separating resorcylic acid isomers.[1][6][7]
Materials:
-
Clarified fermentation broth
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Deionized water
-
pH meter
-
Filtration apparatus
Procedure:
-
Initial pH Adjustment (Optional): If 2,4-DHBA is a known, significant impurity, adjust the pH of the clarified broth to ~3.0 with sulfuric acid. Stir for 30 minutes. If a precipitate forms, remove it by filtration. This solid is enriched in 2,4-DHBA.
-
2,6-DHBA Precipitation: Transfer the filtrate (or the initial clarified broth if step 1 was skipped) to a reaction vessel. While stirring, slowly add concentrated sulfuric acid until the pH reaches 1.0.[6][7]
-
Crystallization: Cool the acidified mixture to 5°C and continue stirring for 1-2 hours to ensure complete precipitation of 2,6-DHBA.[6]
-
Crude Product Isolation: Collect the crude 2,6-DHBA crystals by filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid and other soluble impurities.
-
Recrystallization: Perform recrystallization as described in Protocol 1, Step 7.
-
Final Product Collection & Drying: Perform final collection and drying as described in Protocol 1, Step 8.
Purity Assessment and Expected Results
The purity of the final 2,6-DHBA product should be verified using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. It can effectively separate 2,6-DHBA from resorcinol and its isomers.[10]
-
Melting Point Analysis: Pure 2,6-DHBA has a sharp and defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.[10]
| Purification Method | Reported Purity | Reference |
| Adsorption followed by elution and precipitation | 98.9% | [3] |
| pH-mediated precipitation and crystallization | 98.9% | [1][6] |
| pH-mediated precipitation and crystallization | 98% | [7] |
Following the protocols detailed in this guide, researchers can expect to obtain 2,6-DHBA with a purity of 98% or higher, suitable for most research, development, and manufacturing applications.
References
-
(2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. ResearchGate. Available at: [Link]
- Nakamatsu, T., Nishida, Y., & Kometani, N. (1993). Method for producing 2,6-dihydroxybenzoic acid. Google Patents.
- (2011). Preparation method of 2,6-dihydroxybenzoic acid. Google Patents.
- Nakamatsu, T., Nishida, Y., & Kometani, N. (1993). Method for producing 2,6-dihydroxybenzoic acid. Google Patents.
-
SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Available at: [Link]
-
(2023). Routine Purification of 2,5-dihydroxybenzoic acid (DHB). Protocols.io. Available at: [Link]
-
(2023). Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. MDPI. Available at: [Link]
-
Lenders, M. H., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Catalysts. Available at: [Link]
-
Nakamatsu, T., Nishida, Y., & Kometani, N. (1993). Method for producing 2,6-dihydroxybenzoic acid. European Patent Office. Available at: [Link]
- He, S., et al. (2007). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method.
- Azmir, J., et al. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering.
- Lynch, D. E., & Smith, G. (1998). Crystal and molecular structure of 2,6-dihydroxybenzoic acid. University of Limerick Institutional Repository.
- Zhang, Q. W., et al. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology.
-
Orčić, D., et al. (2022). The Effect of Lactic Acid Fermentation on Extraction of Phenolics and Flavonoids from Sage Leaves. MDPI. Available at: [Link]
- (2018). A method of producing 2,6-DHBA. Google Patents.
- Sticher, O. (2008). Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review. Planta Medica.
- Stefano, R. (1995).
-
Biomanufacturing.org. (n.d.). Chapter 11 - Downstream Processing. Available at: [Link]
Sources
- 1. US5304677A - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 2. CN109096100A - A method of producing 2,6-DHBA - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 9. Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal [tore.tuhh.de]
- 10. benchchem.com [benchchem.com]
2,6-dihydroxybenzoate decarboxylase activity assay protocol
Application Notes and Protocols for Researchers
Topic: High-Throughput Continuous Spectrophotometric Assay for 2,6-Dihydroxybenzoate Decarboxylase Activity
For: Researchers, scientists, and drug development professionals
Introduction: Unveiling the Catalytic Activity of this compound Decarboxylase
This compound decarboxylase is a fascinating enzyme that catalyzes the non-oxidative decarboxylation of this compound (2,6-DHB) to produce resorcinol and carbon dioxide (CO₂)[1][2]. This enzyme is a key player in the microbial catabolism of aromatic compounds and holds significant potential in biocatalysis for the green synthesis of valuable phenolic compounds[3][4]. The reversible nature of the reaction also allows for the regioselective carboxylation of resorcinol to synthesize 2,6-DHB, a valuable chemical intermediate[1].
Accurate and efficient measurement of this compound decarboxylase activity is paramount for various applications, including fundamental enzyme characterization, screening for novel inhibitors in drug discovery programs, and optimizing reaction conditions for industrial-scale biocatalysis. This document provides a detailed, field-proven protocol for a continuous spectrophotometric assay, offering a reliable and high-throughput method to quantify enzyme activity.
Principle of the Spectrophotometric Assay
The assay is based on the differential UV absorbance spectra of the substrate, this compound, and the product, resorcinol. This compound exhibits a distinct absorbance maximum around 292 nm, a region where the absorbance of resorcinol is significantly lower[5]. By monitoring the decrease in absorbance at this wavelength over time, the rate of substrate consumption, and thus the enzyme's activity, can be continuously and accurately measured.
This direct, real-time spectroscopic method eliminates the need for cumbersome and time-consuming sample workup required for endpoint assays like HPLC or GC-MS, making it ideal for kinetic studies and high-throughput screening[6].
Reaction Mechanism
The enzyme facilitates the removal of the carboxyl group from the aromatic ring of this compound, releasing it as CO₂ and yielding the product resorcinol.
Caption: Enzymatic conversion of this compound to resorcinol and CO₂.
Materials and Equipment
Reagents
-
Potassium phosphate, monobasic (KH₂PO₄)
-
Potassium phosphate, dibasic (K₂HPO₄)
-
Ultrapure water
-
Purified this compound decarboxylase enzyme
-
(Optional) Zinc sulfate (ZnSO₄), if using a known Zn-dependent enzyme[2]
-
(Optional) EDTA, if the enzyme is known to be metal-independent and metal ion contamination is a concern.
Equipment
-
UV-Vis spectrophotometer capable of kinetic measurements at 292 nm
-
Temperature-controlled cuvette holder or water bath
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes and tips
-
pH meter
-
Analytical balance
-
Standard laboratory glassware
Detailed Protocol
This protocol is designed for a total reaction volume of 1 mL in a standard 1 cm cuvette. Adjust volumes proportionally for other formats (e.g., 96-well plates).
PART 1: Reagent Preparation
-
Potassium Phosphate Buffer (100 mM, pH 7.0):
-
Prepare solutions of 100 mM KH₂PO₄ and 100 mM K₂HPO₄.
-
Mix the two solutions, monitoring with a pH meter, until the pH reaches 7.0.
-
Store at 4°C.
-
Causality Note: A neutral pH of 7.0 is chosen as it is generally optimal for many decarboxylases. However, the optimal pH should be determined empirically for the specific enzyme being studied.
-
-
Substrate Stock Solution (10 mM this compound):
-
Dissolve 15.41 mg of 2,6-dihydroxybenzoic acid (MW: 154.12 g/mol ) in 10 mL of potassium phosphate buffer (100 mM, pH 7.0)[7].
-
Prepare fresh daily to avoid potential degradation. Store on ice.
-
-
Enzyme Solution:
-
Dilute the purified enzyme stock to a suitable concentration in cold potassium phosphate buffer.
-
Expertise Note: The optimal enzyme concentration will result in a linear decrease in absorbance for at least 3-5 minutes. A starting concentration of 1-10 µg/mL in the final reaction volume is recommended, but this must be optimized empirically. Keep the enzyme on ice at all times.
-
PART 2: Spectrophotometric Measurement and Assay Workflow
The workflow involves setting up the reaction mixture, initiating the reaction with the enzyme, and monitoring the subsequent change in absorbance.
Sources
- 1. Purification and characterization of this compound decarboxylase reversibly catalyzing nonoxidative decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
- 9. 2,6-Dihydroxybenzoic acid | 303-07-1 [chemicalbook.com]
- 10. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. Resorcinol | 108-46-3 [chemicalbook.com]
Advanced Functionalization of 2,6-Dihydroxybenzoate (2,6-DHB) for Drug Delivery Systems
Technical Application Note & Protocol Guide
Executive Summary
2,6-Dihydroxybenzoic acid (2,6-DHB) , also known as
This guide details the functionalization of 2,6-DHB for two primary DDS applications:
-
Bioerodible Polymer Linkers: Utilizing the hydroxyl groups to form hydrolytically labile poly(anhydride-esters).
-
Coordination Complexes (MOFs): Exploiting the ortho-hydroxyl/carboxyl bite angle for metal-organic framework construction.[1]
Chemical Rationale & Reactivity Profile[1][2][3]
The "Gamma-Resorcylic" Effect
The reactivity of 2,6-DHB is governed by the proximity of the two hydroxyl groups to the carboxylic acid.
-
Acidity: The intramolecular hydrogen bonds stabilize the carboxylate anion, making 2,6-DHB significantly more acidic than benzoic acid. This impacts coupling reactions; standard carbodiimide couplings (EDC/NHS) may be sluggish without pH adjustment.
-
Steric Shielding: The ortho-hydroxyls shield the carbonyl carbon. Direct esterification of the carboxylic acid often requires activation via acid chlorides or anhydrides.
-
Chelation: The O,O-donor set (phenolic oxygen + carboxyl oxygen) forms stable 6-membered chelate rings with divalent metals (
, ), ideal for MOF assembly.
Functionalization Pathways
The following diagram outlines the logical flow for modifying 2,6-DHB based on the target application.
Figure 1: Strategic functionalization pathways for 2,6-DHB.[1] Pathway A focuses on covalent modification for prodrugs/polymers, while Pathway B utilizes coordination chemistry.
Detailed Protocol: Synthesis of 2,6-DHB Functionalized Linkers
This protocol describes the synthesis of a 2,6-DHB-based polyester precursor . This approach is critical for creating "aspirin-like" biodegradable polymers where the backbone degradation releases the active antioxidant/anti-inflammatory moiety.
Phase 1: Protection (Synthesis of 2,6-Diacetoxybenzoic Acid)
Objective: Mask the phenolic hydroxyls to prevent self-polymerization and side reactions during carboxyl activation.[1]
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 2,6-Dihydroxybenzoic Acid | 1.0 | Substrate |
| Acetic Anhydride | 4.0 | Acylating Agent |
| Pyridine | Catalytic | Base/Catalyst |
| Toluene | Solvent | Recrystallization |[1]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (65 mmol) of 2,6-DHB in 30 mL of acetic anhydride.
-
Catalysis: Add 5 drops of pyridine. The reaction is exothermic; monitor temperature.
-
Reflux: Heat the mixture to 140°C (reflux) for 2 hours. The solution should become clear.
-
Precipitation: Pour the hot reaction mixture into 100 mL of ice-cold water. Stir vigorously for 30 minutes to hydrolyze excess anhydride.
-
Isolation: Filter the resulting white precipitate. Wash with cold water (
mL). -
Purification: Recrystallize from toluene or ethyl acetate/hexane.
-
Validation: Check melting point (Target: ~158-160°C) and disappearance of broad phenolic -OH stretch in IR (~3200-3400 cm⁻¹).
Phase 2: Activation (Synthesis of 2,6-Diacetoxybenzoyl Chloride)
Objective: Convert the carboxylic acid to an acid chloride for high-efficiency coupling.
Critical Safety Note: Perform in a fume hood. Thionyl chloride (
Procedure:
-
Setup: Place 5.0 g of dried 2,6-diacetoxybenzoic acid (from Phase 1) into a dry flask under nitrogen atmosphere.
-
Chlorination: Add 15 mL of thionyl chloride (
). -
Reaction: Reflux at 80°C for 3 hours until gas evolution ceases.
-
Workup: Remove excess
via rotary evaporation under reduced pressure. Add dry toluene and re-evaporate (azeotropic removal of traces) twice. -
Product: You obtain a pale yellow solid/oil (2,6-diacetoxybenzoyl chloride). Use immediately for coupling.
Phase 3: Conjugation (Polymer/Drug Coupling)
Objective: Link the activated 2,6-DHB to a nucleophile (e.g., a PEG-diol or amine-drug).[1]
Procedure (Example with PEG-diol):
-
Dissolve PEG-diol (1 equiv) and Triethylamine (2.5 equiv) in anhydrous Dichloromethane (DCM).
-
Cool to 0°C.
-
Dropwise add 2,6-diacetoxybenzoyl chloride (2.2 equiv) dissolved in DCM.
-
Stir at Room Temp for 12 hours.
-
Precipitate polymer in cold diethyl ether.
Application Note: 2,6-DHB in Metal-Organic Frameworks (MOFs)[1]
For researchers aiming to use 2,6-DHB as a ligand for MOFs (e.g., for encapsulating doxorubicin or small RNA), the solvothermal synthesis is the standard.
Key Parameters:
-
Metal Source: Zinc Nitrate Hexahydrate (
) is preferred for biocompatible MOFs. -
Solvent System: DMF/Ethanol (1:1) is common to solubilize both the ligand and metal salt.
-
Modulation: The addition of a competing monocarboxylic acid (e.g., acetic acid) can control crystal size, critical for IV drug delivery (target <200 nm).
Mechanism of Action in Release: Upon exposure to the acidic microenvironment of a tumor (pH 5.5-6.5), the coordination bonds between the 2,6-DHB carboxylate/phenolate and the metal center weaken, leading to framework collapse and payload release.
Figure 2: pH-responsive degradation mechanism of 2,6-DHB coordinated MOFs.[1]
Characterization & Validation Standards
To ensure scientific integrity, the following validation steps are mandatory for every batch.
NMR Spectroscopy ( NMR, DMSO- )
-
Starting Material (2,6-DHB): Look for the phenolic proton signal (broad singlet) around
10.0–12.0 ppm. -
Acetylated Intermediate: The phenolic -OH signal must disappear.[1] A sharp singlet for the acetate methyl groups (
) should appear around 2.2–2.3 ppm. -
Aromatic Region: The 2,6-substitution pattern creates a triplet (H-4) and a doublet (H-3, H-5).[1] Changes in splitting patterns indicate successful substitution.
FTIR Analysis
-
Carbonyl Shift:
-
Free Acid: ~1670 cm⁻¹ (H-bonded).[1]
-
Ester (Acetylated): ~1760 cm⁻¹ (Phenolic ester) and ~1700 cm⁻¹ (Aromatic acid).
-
Acid Chloride: ~1790 cm⁻¹.
-
HPLC Purity Check
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Detection: UV at 280 nm (Phenolic absorption).
-
Note: 2,6-DHB is more polar than its acetylated derivatives and will elute earlier.[1]
References
-
Enzymatic Synthesis & Purification: Peschke, T. et al. (2023). "Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal." MDPI.
-
General Reactivity & Properties: PubChem. (2025).[2] "2,6-Dihydroxybenzoic Acid Compound Summary." National Library of Medicine.[2] [2]
-
MOF Applications in Drug Delivery: RSC Advances. (2024).[3] "Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications."[3][4][5] Royal Society of Chemistry.
-
Toxicity & Safety Profile: MedChemExpress. (2025). "Safety Data Sheet: 2,6-Dihydroxybenzoic acid."
-
Polymer Functionalization (Analogous Phenolic Acid Protocols): National Science Foundation. (2020). "Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity."
Sources
- 1. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
- 2. 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Mastering the Solid Form: Application Notes and Protocols for the Crystallization of γ-Resorcylic Acid Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Crystallization in Pharmaceutical Development
Gamma-resorcylic acid (γ-RA), also known as 2,6-dihydroxybenzoic acid, is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The ability to control the solid-state properties of its salt forms is paramount for ensuring consistent quality, bioavailability, and manufacturability of active pharmaceutical ingredients (APIs). Crystallization is the primary unit operation for achieving the desired purity, particle size distribution, crystal habit, and polymorphic form of these salts. This comprehensive guide provides detailed application notes and protocols for the crystallization of γ-resorcylic acid salts, with a focus on sodium, potassium, and calcium salts, empowering researchers to navigate the complexities of solid-form control.
This document is structured to provide not just procedural steps, but also the underlying scientific principles that govern crystallization. By understanding the "why" behind each technique, scientists can rationally design and optimize crystallization processes for their specific needs.
Core Principles of Crystallization
Crystallization from a solution is fundamentally a process of phase separation, driven by supersaturation. Supersaturation is the state where the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature. The generation and control of supersaturation are central to every crystallization technique. The primary methods for inducing supersaturation for γ-resorcylic acid salts are:
-
Cooling Crystallization: This technique is effective when the solubility of the salt is significantly dependent on temperature. By dissolving the salt in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then cooling it, the solubility decreases, leading to supersaturation and subsequent crystallization.
-
Antisolvent Crystallization: In this method, a second solvent (the antisolvent), in which the salt is poorly soluble, is added to a solution of the salt. This reduces the overall solubility of the salt in the mixed solvent system, inducing supersaturation and crystallization.
-
Evaporative Crystallization: This technique involves the removal of the solvent from the solution, thereby increasing the concentration of the salt until it exceeds the solubility limit and crystallizes. This method is particularly useful for salts whose solubility is not strongly temperature-dependent.
-
Reactive Crystallization: In this approach, the salt is formed in situ by reacting γ-resorcylic acid with a corresponding base (e.g., sodium hydroxide, potassium hydroxide, or calcium hydroxide) in a solvent where the resulting salt has limited solubility. The reaction itself generates the supersaturation required for crystallization.
The choice of crystallization method and the specific parameters employed will profoundly impact the final crystal attributes. Factors such as the rate of cooling or antisolvent addition, stirring speed, and the presence of impurities can influence nucleation, crystal growth, and the potential for polymorphism.
Understanding Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. Therefore, identifying and controlling the polymorphic form of a pharmaceutical salt is a critical aspect of drug development. The crystallization conditions, including the choice of solvent, temperature, and rate of supersaturation, play a crucial role in determining which polymorphic form is obtained.
While specific polymorphic forms of γ-resorcylic acid salts are not extensively documented in publicly available literature, the potential for their existence is high, given that isomers like β-resorcylic acid exhibit polymorphism. Therefore, thorough characterization of the crystalline material obtained from any new crystallization process is essential.
Data Presentation: Solubility and Crystallization Parameters
| Solvent | γ-Resorcylic Acid Solubility | Expected Salt Solubility |
| Water | Slightly soluble | Moderate to High |
| Methanol | Soluble | Moderate to High |
| Ethanol | Soluble | Moderate |
| 2-Propanol | Soluble | Low to Moderate |
| Acetone | Slightly Soluble | Low |
| Ethyl Acetate | Slightly Soluble | Very Low |
| Toluene | Insoluble | Very Low |
| Heptane | Insoluble | Very Low |
Note: This table is a general guide. Experimental determination of solubility is strongly recommended for process development.
Experimental Protocols
The following protocols provide a starting point for the crystallization of sodium, potassium, and calcium salts of γ-resorcylic acid. These should be considered as templates to be adapted and optimized based on experimental observations and the desired crystal attributes.
Protocol 1: Cooling Crystallization of Sodium γ-Resorcylate from an Aqueous Solution
This protocol is suitable when the solubility of sodium γ-resorcylate in water shows a significant positive correlation with temperature.
Workflow Diagram:
Caption: Workflow for Antisolvent Crystallization.
Step-by-Step Methodology:
-
Preparation of the Solution: Prepare a concentrated solution of potassium γ-resorcylate in a solvent in which it is highly soluble (e.g., water) at room temperature.
-
Antisolvent Addition: While stirring the solution, slowly add a pre-determined volume of a suitable antisolvent (e.g., ethanol). The rate of addition is a critical parameter; a slower addition rate generally leads to better crystal growth, while a rapid addition can result in the precipitation of fine, poorly-defined particles.
-
Maturation: After the addition of the antisolvent is complete, continue stirring the slurry for at least one hour to allow for the completion of the crystallization process.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of the antisolvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
Protocol 3: Reactive Crystallization of Calcium γ-Resorcylate
This protocol is particularly useful for salts that have low solubility in the reaction medium. The in-situ formation of the salt directly leads to its crystallization.
Workflow Diagram:
Caption: Workflow for Reactive Crystallization.
Step-by-Step Methodology:
-
Preparation of Reactant Solutions:
-
Prepare a solution of γ-resorcylic acid in a suitable solvent mixture, such as ethanol/water.
-
Prepare an aqueous solution of a calcium salt, such as calcium chloride or a slurry of calcium hydroxide.
-
-
Reaction and Crystallization: With vigorous stirring, slowly add the calcium salt solution to the γ-resorcylic acid solution (or vice versa). The formation of a precipitate should be observed. The rate of addition and the stirring speed will influence the particle size of the resulting crystals.
-
pH Control: The pH of the final mixture can significantly affect the yield and purity of the product. Monitor the pH and adjust if necessary. For the salt of a weak acid and a strong base, the final pH will be slightly alkaline.
-
Maturation: Continue stirring the slurry for a period of 1-2 hours to allow for the growth and stabilization of the crystals.
-
Isolation: Collect the calcium γ-resorcylate crystals by filtration.
-
Washing: Wash the crystals thoroughly with deionized water to remove any soluble byproducts (e.g., sodium chloride if NaOH and CaCl2 were used).
-
Drying: Dry the product under vacuum.
Characterization of Crystalline Forms
It is imperative to characterize the solid form obtained from any crystallization experiment to determine its properties. Key analytical techniques include:
-
Powder X-Ray Diffraction (PXRD): To identify the crystalline form and assess its purity.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.
-
Thermogravimetric Analysis (TGA): To determine the presence of solvates or hydrates.
-
Microscopy (e.g., Scanning Electron Microscopy - SEM): To observe the crystal habit and particle size distribution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy: To obtain information about the molecular bonding and identify different polymorphic forms.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the controlled crystallization of γ-resorcylic acid salts. The key to successful crystallization lies in the systematic investigation of solvent systems, the careful control of supersaturation, and the thorough characterization of the resulting solid forms. As the pharmaceutical industry continues to demand greater control over the solid-state properties of APIs, a fundamental understanding of crystallization principles and their practical application is more critical than ever.
Further research into the quantitative solubility of γ-resorcylic acid salts in a wider range of solvents, as well as a more in-depth exploration of their potential for polymorphism, will undoubtedly lead to more refined and optimized crystallization processes.
References
-
Gdaniec, M., Gilski, M., & Denisov, G. S. (1994). γ-Resorcylic acid, its monohydrate and its pyridinium complex. Acta Crystallographica Section C: Crystal Structure Communications, 50(10), 1622-1626. [Link]
- Habibi-Yangjeh, A., et al. (2005). Prediction of the pKa values of some organic acids in aqueous and non-aqueous solutions using a simple linear solvation energy relationship. Journal of the Iranian Chemical Society, 2(1), 54-63.
- Sun, J., et al. (2002). The effect of pH, temperature, and ionic strength on the partitioning of ciprofloxacin into n-octanol. Journal of Pharmaceutical Sciences, 91(6), 1541-1553.
- Cruz-Cabeza, A. J. (2012). On the prediction of the salt/cocrystal nature of a crystalline solid. CrystEngComm, 14(19), 6362-6364.
- Childs, S. L., et al. (2007). The salt− cocrystal continuum: the influence of crystal structure on ionization state. Molecular Pharmaceutics, 4(3), 323-338.
- Aakeröy, C. B., et al. (2006). The C− O bond length as a probe for charge-assisted hydrogen bonds. Crystal Growth & Design, 6(5), 1033-1035.
-
Wang, X., et al. (2017). Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents. Journal of Chemical & Engineering Data, 62(10), 3420-3428. [Link]
-
Kędra, K., et al. (2015). Novel pyrimethamine salts with isomeric dihydroxybenzoic acids: crystallization and characterization. CrystEngComm, 17(44), 8449-8458. [Link]
- Fábián, L. (2009). Polymorphism of 2,6-dimethoxybenzoic acid. Crystal Growth & Design, 9(1), 226-231.
- European Patent Office. (1993). Method for producing 2,6-dihydroxybenzoic acid. EP0552912A2.
- Ulrich, J., & Jones, M. J. (Eds.). (2006).
- Myerson, A. S. (Ed.). (2002).
- Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
- Nangia, A., & Desiraju, G. R. (1998). Supramolecular synthons and crystal engineering. Topics in current chemistry, 1-26.
- Viertel, T., & Ulrich, J. (2018). Cooling Crystallization.
- Genck, W. J. (2004). Antisolvent crystallization. Chemical Engineering Progress, 100(10), 26-33.
- Jones, A. G. (2002). Crystallization process systems. Butterworth-Heinemann.
- Mullin, J. W. (2001).
- O'Grady, D., et al. (2007). The development of a reactive crystallization process for the control of particle size and morphology of a pharmaceutical salt. Organic Process Research & Development, 11(4), 626-631.
- Yu, L. (2001). Amorphous pharmaceutical solids: preparation, characterization and stabilization. Advanced Drug Delivery Reviews, 48(1), 27-42.
- Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).
- Bernstein, J. (2011). Polymorphism in molecular crystals. Oxford University Press.
- Hilfiker, R. (Ed.). (2006). Polymorphism: in the pharmaceutical industry. John Wiley & Sons.
- Dunitz, J. D., & Bernstein, J. (1995). Disappearing polymorphs. Accounts of chemical research, 28(4), 193-200.
- Blagden, N., & de Matas, M. (2003). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 55(5), 617-630.
The Strategic Role of 2,6-Dihydroxybenzoate in the Synthesis of Advanced Herbicides: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: 2,6-Dihydroxybenzoate as a Cornerstone in Herbicide Scaffolding
2,6-Dihydroxybenzoic acid (2,6-DHBA), also known as γ-resorcylic acid, is a phenolic compound that has emerged as a critical building block in the synthesis of a variety of agrochemicals, particularly herbicides.[1][2][3] Its unique structural features, including the presence of two hydroxyl groups and a carboxylic acid moiety on a benzene ring, provide multiple reactive sites for constructing complex herbicidal molecules. This application note provides a detailed exploration of the use of this compound in the synthesis of commercially important herbicides, with a primary focus on the pyrimidinyl-oxy-benzoate class. We will delve into detailed synthetic protocols, the rationale behind experimental choices, mechanisms of action, and herbicidal efficacy data.
Core Application: Synthesis of Pyrimidinyl-Oxy-Benzoate Herbicides
One of the most significant applications of this compound in herbicide synthesis is as a precursor to the pyrimidinyl-oxy-benzoate class of herbicides. These herbicides are known for their high efficacy at low application rates and their specific mode of action. A prime example of a herbicide synthesized from this compound is Bispyribac-sodium.
Bispyribac-sodium: A Case Study in Synthesis and Mechanism
Bispyribac-sodium is a selective, systemic, post-emergence herbicide widely used for the control of grasses, sedges, and broadleaf weeds in rice cultivation.[4][5] Its synthesis prominently features the condensation of 2,6-dihydroxybenzoic acid with a substituted pyrimidine.
The synthesis of Bispyribac-sodium from 2,6-dihydroxybenzoic acid involves a nucleophilic aromatic substitution reaction. The two hydroxyl groups of 2,6-dihydroxybenzoic acid act as nucleophiles, attacking an electron-deficient pyrimidine ring.
Caption: General synthesis scheme for Bispyribac-sodium.
This protocol is synthesized from publicly available patent literature and is intended for research and development purposes. Appropriate safety precautions should be taken when handling all chemicals.
Materials:
-
2,6-Dihydroxybenzoic acid (154 g)
-
Sodium hydride (60% dispersion in mineral oil, 130 g)
-
Dimethyl sulfoxide (DMSO) (2.5 L)
-
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (480 g)
-
Methanol
-
Toluene
Procedure:
-
Deprotonation of 2,6-Dihydroxybenzoic Acid: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a mixture of sodium hydride (130 g of 60% dispersion) in dimethyl sulfoxide (2 L) is prepared. A solution of 2,6-dihydroxybenzoic acid (154 g) in DMSO (500 ml) is added slowly over 2-3 hours, maintaining the temperature at 30-32°C. The reaction mixture is then stirred for an additional 2 hours at the same temperature.
-
Expert Insight: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of both hydroxyl groups of 2,6-dihydroxybenzoic acid, forming a more potent nucleophile. The slow addition and temperature control are essential to manage the exothermic reaction and the evolution of hydrogen gas. DMSO is an excellent polar aprotic solvent for this reaction, as it effectively solvates the resulting dianion.
-
-
Condensation Reaction: To the reaction mixture, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (480 g) is added over 2 hours, while maintaining the temperature at 30-32°C. The reaction is monitored for completion by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Expert Insight: The methylsulfonyl group on the pyrimidine ring is an excellent leaving group, facilitating the nucleophilic aromatic substitution by the deprotonated this compound. The reaction temperature is kept moderate to ensure selectivity and minimize side reactions.
-
-
Isolation and Purification: Upon completion, the reaction mass is filtered, and the solid is washed with DMSO. The wet solid is then slurried in methanol (1000 ml) and subsequently in 75% aqueous methanol (1000 ml). The resulting solid is dried in an oven to yield Bispyribac-sodium. For further purification, the product can be reslurried in toluene at reflux temperature, cooled, filtered, and dried.
-
Expert Insight: The washing and slurrying steps are designed to remove unreacted starting materials, byproducts, and residual solvent. The choice of methanol and toluene is based on their ability to dissolve impurities while having low solubility for the final product.
-
Yield and Purity:
Following a similar protocol, a yield of approximately 385 g of Bispyribac-sodium with a purity of 98.7% (as determined by HPLC) has been reported.
Bispyribac-sodium belongs to the Group 2 herbicides (WSSA) or Group B (HRAC), which act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).
Caption: Mechanism of action of Bispyribac-sodium.
ALS is a key enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for plant growth and development. By inhibiting ALS, Bispyribac-sodium depletes the plant of these vital amino acids, leading to the cessation of cell division and ultimately, plant death.
Other Herbicides Derived from Benzoic Acid Scaffolds
While the synthesis of Bispyribac-sodium from 2,6-dihydroxybenzoic acid is well-documented, the connection to other commercially significant herbicides like pyrimethanil and cyprodinil is less direct in publicly available synthetic routes. These anilinopyrimidine fungicides are noted to have 2,6-dihydroxybenzoic acid as a potential precursor in some literature, but detailed synthetic protocols starting from this specific material are not commonly published.
Anilinopyrimidine Fungicides: Pyrimethanil and Cyprodinil
Pyrimethanil and cyprodinil are primarily known as fungicides, although they can exhibit some herbicidal activity. Their primary mode of action is the inhibition of methionine biosynthesis in fungi, which in turn affects protein synthesis and the secretion of enzymes required for infection.
Herbicidal and Fungicidal Activity Data:
| Compound | Target Organism | Activity Metric | Value |
| Pyrimethanil | Sclerotinia sclerotiorum | IC50 | 1.23 mg/L |
| Cyprodinil | Aspergillus flavus | EC50 | 0.03-0.05 µg/mL |
Note: The presented data is for fungicidal activity, which is the primary application of these compounds. Herbicidal activity data is less commonly reported.
Conclusion
This compound is a versatile and valuable precursor in the synthesis of modern herbicides, most notably demonstrated in the production of the pyrimidinyl-oxy-benzoate herbicide, Bispyribac-sodium. The synthetic route to Bispyribac-sodium highlights the strategic use of the functional groups on the 2,6-DHBA scaffold to achieve a highly active and selective herbicide. While its role as a direct starting material for other classes of herbicides like the anilinopyrimidines is not as clearly defined in accessible literature, the underlying benzoic acid structure remains a cornerstone in the design of many agrochemicals. Further research into novel synthetic methodologies may yet expand the direct applications of this compound in the development of next-generation crop protection agents.
References
- Hangzhou Fangdi Technology Co Ltd. (2011). Preparation method of 2,6-dihydroxybenzoic acid. CN102211995A.
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 2,6-Dihydroxybenzoic Acid in Modern Agrochemicals. Available at: [Link]
- Gharda Chemicals LTD. (2015). Method for preparing bispyribac sodium and its intermediates. CN105026376A.
-
Gharda Chemicals Limited. (2014). A Process For The Preparation Of Bispyribac Sodium. Quick Company. Available at: [Link]
-
AERU. (2025). Bispyribac-sodium (Ref: KIH-2023). Available at: [Link]
- Gharda Chemicals Limited. (2014). Processes for the preparation of bispyribac sodium and intermediates thereof. WO2014128719A2.
-
Gharda Chemicals Limited. (2018). Method for preparing bispyribac sodium and its intermediates. Patsnap Eureka. Available at: [Link]
-
Alfa Chemical. 2, 6-Dihydroxybenzoic Acid as Intermediate for Pesticides. Available at: [Link]
-
ResearchGate. IC 50 values of Compound 1, fenclorim and pyrimethanil against.... Available at: [Link]
-
ResearchGate. EC 50 values for fludioxonil, cyprodinil or boscalid for inhibition of.... Available at: [Link]
- Gharda Chemicals Limited. (2018). Processes for the preparation of bispyribac sodium and intermediates thereof. KR102075509B1.
-
Food and Agriculture Organization of the United Nations. (2007). 919 PYRIMETHANIL (226). Available at: [Link]
- Gharda Chemicals Limited. (2014). WO 2014/128719 A2. Googleapis.com.
- Hangzhou Fangdi Technology Co Ltd. (2011). Preparation method of 2,6-dihydroxybenzoic acid. CN102211995A.
-
PubChem. Pyrimethanil. Available at: [Link]
-
PubChem. Cyprodinil. Available at: [Link]
-
APVMA. (2000). Evaluation of the new active - CYPRODINIL. Available at: [Link]
- Hangzhou Fangdi Technology Co Ltd. (2011). Preparation method of pyrimethanil. CN102746238A.
- Gharda Chemicals LTD. (2020). Processes for the preparation of bispyribac sodium and intermediates thereof. KR102075509B1.
Sources
- 1. CN102746238A - Preparation method of pyrimethanil - Google Patents [patents.google.com]
- 2. preprints.org [preprints.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moa-technology.com [moa-technology.com]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Carboxylation of Resorcinol
Topic: Improving Yield of Biocatalytic Kolbe–Schmitt Reactions
Primary Enzyme: 2,6-Dihydroxybenzoic Acid Decarboxylase (2,6-DHBD)
Target Product: 2,6-Dihydroxybenzoic Acid (
Welcome to the Technical Support Center
Status: Operational
Lead Scientist: Dr. Aristh (Senior Application Scientist)
Scope: This guide addresses the "Reverse Decarboxylation" of resorcinol. Unlike the chemical Kolbe–Schmitt reaction (high
If you are experiencing low conversion plateaus , enzyme inactivation , or regioselectivity issues , select the relevant module below.
Module 1: Overcoming Thermodynamic Limitations
Q: My reaction yield plateaus at 20–30% regardless of enzyme loading. How do I push the equilibrium?
Diagnosis:
You have hit the thermodynamic equilibrium ceiling. Decarboxylases naturally favor the decarboxylation direction (
Troubleshooting Protocol:
-
Switch to High-Molarity Amine Buffers: Do not rely solely on gaseous CO
bubbling in standard buffers. Use Triethanolamine (TEA) at high concentrations (1.0 M – 3.0 M).[2] -
Implement In-Situ Product Removal (ISPR): This is the single most effective way to break the equilibrium. As 2,6-DHBA is formed, it must be removed from the liquid phase immediately.
-
Method A (Adsorption): Use a strong anion exchange resin (e.g., Dowex 1X8-50 ).[7] The resin selectively binds the carboxylic acid product, keeping the product concentration in the liquid near zero and driving Le Chatelier’s principle.
-
Method B (Precipitation): Use quaternary ammonium salts (e.g., Tetrabutylammonium bromide, TBA-Br ) to precipitate the product as an ion pair.
-
Data Comparison: Effect of Equilibrium Shifting Strategies
| Reaction Condition | Typical Yield (24h) | Limiting Factor |
| Aqueous Buffer + CO | < 20% | Unfavorable Equilibrium |
| 3.0 M TEA + CO | ~ 40–50% | Substrate Availability |
| 3.0 M TEA + Dowex 1X8-50 (ISPR) | > 85% | Equilibrium Shifted |
Module 2: Reaction Engineering & Enzyme Stability
Q: Should I increase CO
pressure (>10 bar) to force the reaction?
A: NO. Stop immediately. Unlike chemical catalysis, increasing pressure above 1–2 bar is often counterproductive for 2,6-DHBD enzymes (specifically from Rhizobium sp.).
-
The Failure Mode: High partial pressures of CO
lead to the carbamylation of lysine residues on the enzyme surface. This alters the protein conformation and deactivates the catalytic center. -
Recommendation: Operate at ambient pressure (1 bar) or slight overpressure (max 2 bar) using a CO
-saturated high-molarity buffer (TEA).
Q: The reaction mixture turns dark brown/black after a few hours.
Diagnosis: Auto-oxidation of resorcinol (Quinone formation).[4] While Rhizobium 2,6-DHBD is relatively oxygen-tolerant compared to other anaerobic enzymes, the substrate itself is labile. Oxidized byproducts (quinones) can covalently modify and inactivate the enzyme.
Corrective Action:
-
Degassing: Sparge all buffers with N
or Ar for 30 minutes before enzyme addition. -
Antioxidants: Add 10–20 mM Sodium Ascorbate or Dithiothreitol (DTT) to the reaction mix.
-
Headspace: Ensure the reaction vessel headspace is filled with CO
, not air.
Module 3: Regioselectivity & Enzyme Specificity
Q: I am detecting 2,4-dihydroxybenzoic acid (
-resorcylic acid) instead of the 2,6-isomer.
Diagnosis: You are likely observing a background chemical reaction or using the wrong enzyme homolog.
-
Enzymatic Route: 2,6-DHBD (from Rhizobium sp.) is highly regioselective for the 2-position (between the two hydroxyls) due to the steric constraints of the active site and the requirement for a specific metal-chelation mechanism (usually Mn
or Mg ). -
Chemical Route: Thermal Kolbe–Schmitt (or uncatalyzed background reaction at high pH) favors the 4-position (para to a hydroxyl) because it is less sterically hindered.
Verification Protocol:
Run a negative control (no enzyme, same buffer/CO
-
If 2,4-DHBA forms
Your pH is likely too high (>10), promoting chemical carboxylation. Adjust pH to 8.0–9.0. -
If no product forms in control
Check your enzyme strain source.
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for optimizing the yield.
Caption: Decision tree for diagnosing yield limitations in enzymatic carboxylation of resorcinol.
Standard Operating Procedure (Optimized)
Objective: Enzymatic synthesis of 2,6-DHBA using Rhizobium sp. 2,6-DHBD.
-
Buffer Prep: Prepare 3.0 M Triethanolamine (TEA) aqueous solution.
-
Saturation: Sparge with pure CO
gas at 1 bar for 60 mins. The pH should stabilize around 7.5–8.0. -
Substrate Loading: Dissolve Resorcinol to a final concentration of 80–100 mM.
-
Note: Add 10 mM Sodium Ascorbate to prevent oxidation.
-
-
ISPR Addition: Add Dowex 1X8-50 resin (pre-equilibrated) at a ratio of 20 g/L.
-
Enzyme Initiation: Add purified 2,6-DHBD (or cell-free extract) to start the reaction.
-
Incubation: Incubate at 30°C with gentle shaking (prevent resin attrition).
-
Harvest: Filter off the resin. Elute the product (2,6-DHBA) from the resin using 1 M HCl or a polar solvent shift.
References
-
Wu, S., et al. (2017). Enzymatic Carboxylation of Resorcinol in Aqueous Triethanolamine at Elevated CO2 Pressure. (Demonstrates the inhibitory effect of high pressure and the efficacy of TEA buffers).
-
Kirimura, K., et al. (2004). Reversible and nonoxidative gamma-resorcylic acid decarboxylase: characterization and gene cloning. (Fundamental characterization of the Rhizobium enzyme).
-
Pesci, L., et al. (2015). Biocatalytic carboxylation of phenol derivatives: kinetics and thermodynamics of the biological Kolbe–Schmitt synthesis.[8] (Detailed kinetic modeling and thermodynamic constraints).
-
Platt, S., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. (Protocol for Dowex resin ISPR).
Sources
- 1. Reversible and nonoxidative gamma-resorcylic acid decarboxylase: characterization and gene cloning of a novel enzyme catalyzing carboxylation of resorcinol, 1,3-dihydroxybenzene, from Rhizobium radiobacter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic carboxylation of phenol derivatives: kinetics and thermodynamics of the biological Kolbe-Schmitt synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. future4200.com [future4200.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in 2,6-Dihydroxybenzoate Substitution
Welcome to the technical support center for synthetic challenges involving 2,6-dihydroxybenzoate and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of substitution reactions on this sterically encumbered scaffold. The unique arrangement of two hydroxyl groups flanking a carboxylate moiety on a benzene ring presents significant steric and electronic challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your synthetic goals.
The Challenge: Understanding Steric Hindrance in this compound
2,6-Dihydroxybenzoic acid, also known as γ-resorcylic acid, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] However, its substitution is notoriously difficult. The two hydroxyl groups ortho to the carboxylate create a crowded environment around the other ring positions, hindering the approach of incoming electrophiles or coupling partners. This phenomenon, known as steric hindrance, arises from the repulsive forces between the electron clouds of non-bonded atoms, which can significantly slow down or even prevent a chemical reaction.[3][4]
Troubleshooting Guide: Addressing Common Experimental Failures
This section is designed to help you diagnose and resolve common issues encountered during the substitution of this compound.
Problem 1: Low to No Yield of the Desired Substituted Product
This is the most frequent issue and can stem from several factors related to the inherent steric bulk of the substrate.
Possible Cause & Recommended Solution
-
Insufficient Reaction Energy: The steric barrier imposes a high activation energy for the reaction.
-
Solution: Gradually increase the reaction temperature. High temperatures can provide the necessary energy to overcome the steric repulsion.[5][6] However, monitor for potential side reactions or decomposition of starting materials. Running the reaction in a sealed tube under microwave irradiation can be an effective way to reach higher temperatures safely and rapidly.
-
-
Ineffective Catalyst System: The catalyst may not be suitable for such a sterically demanding substrate.
-
Solution 1 (For Cross-Coupling Reactions): For reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, the choice of ligand on the metal center (e.g., Palladium) is critical. Switch to catalysts bearing bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive catalytic species that can more readily engage with the hindered substrate.[7][8][9] Examples include biarylphosphine ligands like SPhos, XPhos, or bulky dialkylbiaryl phosphine ligands.[10]
-
Solution 2 (For Electrophilic Aromatic Substitution): The Lewis acid catalyst may be too bulky or not acidic enough. Consider stronger Lewis acids or alternative catalytic systems. However, be mindful of potential coordination with the hydroxyl and carboxylate groups, which can deactivate the catalyst.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the transition state.[5][11][12]
-
Solution: A solvent that can effectively solvate the transition state without sterically impeding the reaction is ideal. For polar transition states, polar aprotic solvents like DMF, DMSO, or NMP are often good choices.[13][14] In some cases, less coordinating solvents might be beneficial to increase the reactivity of the catalytic species.
-
-
Steric Hindrance from the Nucleophile/Electrophile: The incoming reagent itself might be too large to approach the substituted ring.
-
Solution: If possible, consider using a smaller or less sterically demanding nucleophile or electrophile to reduce the overall steric clash in the transition state.[5]
-
Problem 2: Unwanted Side Reactions (e.g., Decomposition, Polymerization)
High temperatures and reactive catalysts can sometimes lead to undesired pathways.
Possible Cause & Recommended Solution
-
Thermal Instability: The starting material or product may be degrading at the required reaction temperature.
-
Solution: If increasing the temperature leads to decomposition, try to enhance reactivity through other means. This could involve using a more active catalyst, a higher catalyst loading, or switching to a more suitable solvent that allows for lower reaction temperatures.[5]
-
-
Reactivity of Hydroxyl Groups: The phenolic hydroxyl groups are acidic and can participate in side reactions, such as O-acylation or O-alkylation, or they can be deprotonated by strong bases, leading to complications.
-
Solution: Protect the hydroxyl groups with appropriate protecting groups. This is a very common and effective strategy. See the detailed section on "Protecting Group Strategies" below.
-
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance such a major issue for this compound substitutions?
A1: The substitution reactions of aromatic rings typically proceed through a mechanism involving the formation of a sigma complex (also known as an arenium ion) as a key intermediate.[15] In the case of this compound, the two large hydroxyl groups flanking the carboxylate create a significant steric shield around the adjacent ring positions (C3 and C5). For a reaction to occur at these positions, the incoming electrophile or coupling partner must approach the ring and form a new bond, which is energetically unfavorable due to the repulsion from the ortho hydroxyl groups.[3][16]
Q2: What are the best general strategies to consider before starting a substitution reaction with this compound?
A2:
-
Protecting Groups: Seriously consider protecting the two hydroxyl groups and potentially the carboxylic acid. This will significantly reduce the steric bulk and electronic deactivation, making the ring more amenable to substitution.
-
Catalyst Selection: For cross-coupling reactions, invest in specialized, bulky ligands designed for sterically hindered substrates.
-
Reaction Conditions: Be prepared to use higher temperatures and longer reaction times than for less hindered substrates.[5]
-
Alternative Synthetic Routes: If direct substitution is consistently failing, consider a different synthetic approach. For example, it might be possible to synthesize a precursor with the desired substitution pattern and then introduce the hydroxyl and carboxylate groups at a later stage.
Q3: Can I use ortho-lithiation to functionalize the this compound ring?
A3: Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. The carboxylate group can act as a directed metalation group.[17][18][19] However, with unprotected this compound, the acidic phenolic protons would be preferentially deprotonated by the strong organolithium bases. Therefore, to utilize this strategy, both hydroxyl groups must be protected, for instance, as methoxy or other ether groups. Once protected, directed ortho-lithiation could potentially be used to introduce substituents at the C3 position.[20]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Protecting the Hydroxyl Groups as Methyl Ethers
This protocol is a fundamental first step for many subsequent substitution reactions.
Materials:
-
2,6-Dihydroxybenzoic acid
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or DMF as solvent
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve 2,6-dihydroxybenzoic acid in an excess of dry acetone or DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a stoichiometric excess (at least 3 equivalents, one for each acidic proton) of a mild base like potassium carbonate.
-
Slowly add a slight excess of the methylating agent (e.g., dimethyl sulfate, ~2.5 equivalents) to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2,6-dimethoxybenzoic acid.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Protected and Halogenated this compound Derivative
This protocol outlines a general approach for C-C bond formation on the sterically hindered ring, assuming a protected and halogenated (e.g., at the C3 or C4 position) derivative is available.
Materials:
-
Protected and halogenated this compound derivative (e.g., Methyl 3-bromo-2,6-dimethoxybenzoate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos or XPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halogenated benzoate derivative, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (2-3 equivalents).
-
In a separate vial, prepare the catalyst by mixing the palladium source (e.g., 1-5 mol% Pd(OAc)₂) and the ligand (e.g., 2-10 mol% SPhos).
-
Add the catalyst to the Schlenk flask containing the reactants.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation & Visualization
Table 1: Comparison of Strategies for Overcoming Steric Hindrance
| Strategy | Principle | Advantages | Disadvantages |
| Increased Temperature | Provides kinetic energy to overcome the activation barrier.[5][6] | Simple to implement. | Can lead to decomposition or side reactions. |
| Bulky Ligands | Promotes formation of a more reactive, coordinatively unsaturated catalyst.[7][8] | Highly effective for cross-coupling. | Ligands can be expensive; requires inert atmosphere techniques. |
| Protecting Groups | Reduces steric bulk and electronic deactivation of the substrate.[5] | Very effective; makes the substrate behave more "normally". | Adds extra steps (protection/deprotection) to the synthesis. |
| Smaller Reagents | Reduces the overall steric clash in the transition state.[5] | Can be a simple solution if reagent choice is flexible. | Not always possible to change the desired coupling partner. |
| Ortho-Lithiation | Uses a directing group to achieve regioselective functionalization.[17] | High regioselectivity. | Requires protection of acidic protons; uses pyrophoric reagents. |
Diagram 1: Troubleshooting Workflow for Low-Yielding Reactions
Caption: A decision tree for troubleshooting low-yielding substitution reactions on this compound.
Diagram 2: The Role of Bulky Ligands in Cross-Coupling
Caption: Bulky ligands facilitate the coordination of hindered substrates to the metal center.
References
-
The Journal of Physical Chemistry A. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
-
Najam Academy. (2021). Steric Hindrance | Organic Chemistry. [Link]
- Google Patents. (1993). Method for producing 2,6-dihydroxybenzoic acid.
-
MDPI. (2021). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. [Link]
-
LinkedIn. (2019). Hindered Benzoates The Forgotten Alternative to Hindered Amine Light Stabilizers and Known Synergisms. [Link]
- Google Patents. (2011). Preparation method of 2,6-dihydroxybenzoic acid.
-
FooDB. (2010). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). [Link]
-
Wikipedia. 2,6-Dihydroxybenzoic acid. [Link]
-
Chemistry Stack Exchange. (2022). Which is more acidic : 2,6- dihydroxy benzoic acid or 2-hydroxy benzoic acid?. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1995). Directed lithiation of unprotected benzoic acids. [Link]
-
NIH National Library of Medicine. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]
-
YouTube. (2023). Effect of Temperature on Elimination and Substitution Reactions. [Link]
-
NIH National Library of Medicine. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
PubChem. 2,6-Dihydroxybenzoic Acid. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
ACS Publications. (2002). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance?. [Link]
-
ResearchGate. (1995). Directed lithiation of unprotected benzoic acids. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
-
Harvard DASH. (2018). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
NIH National Library of Medicine. (2022). Impact of Backbone Substitution on Organocatalytic Activity of Sterically Encumbered NHC in Benzoin Condensation. [Link]
-
ResearchGate. (2016). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Link]
-
NIH National Library of Medicine. (2022). Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. [Link]
-
Chemical Communications. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
-
Organic & Biomolecular Chemistry. (2019). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. [Link]
-
Semantic Scholar. (1995). Directed lithiation of unprotected benzoic acids. [Link]
-
ChemistryViews. (2012). Solvent Effects: Steric vs. Thermodynamic. [Link]
-
PubMed. (2009). Steric effects and solvent effects on SN2 reactions. [Link]
Sources
- 1. 2,6-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 11. chemistryviews.org [chemistryviews.org]
- 12. Steric effects and solvent effects on SN2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing pH for 2,6-Dihydroxybenzoate Precipitation
Welcome to the technical support center for optimizing the precipitation of 2,6-dihydroxybenzoic acid (2,6-DHB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for achieving high-yield, high-purity precipitation of 2,6-DHB. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt procedures to your specific experimental context.
Principle of pH-Dependent Precipitation
The solubility of 2,6-dihydroxybenzoic acid is fundamentally governed by its molecular charge, which is directly influenced by the pH of the aqueous solution. As a dicarboxylic acid, 2,6-DHB can exist in different protonation states. At a very low pH, the molecule is fully protonated and electrically neutral, which significantly reduces its solubility in water and promotes precipitation. Conversely, at a higher pH, the carboxylic acid and hydroxyl groups deprotonate, rendering the molecule charged and highly soluble.
The key to successful precipitation lies in carefully adjusting the pH to the point of minimum solubility. This is dictated by the compound's acid dissociation constant (pKa). The pKa for the carboxylic acid group of 2,6-DHB is approximately 1.30.[1][2] Maximum precipitation will occur at a pH at or below this value, where the molecule is predominantly in its neutral, least soluble form.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating 2,6-dihydroxybenzoic acid?
A1: The optimal pH for precipitating 2,6-dihydroxybenzoic acid is approximately 1.0.[3][4][5] At this highly acidic pH, the carboxylic acid group is fully protonated, minimizing the molecule's solubility in aqueous solutions and leading to maximum precipitation.
Q2: Why is my 2,6-dihydroxybenzoic acid not precipitating even after lowering the pH?
A2: Several factors could be at play:
-
Insufficient Concentration: The concentration of 2,6-DHB in your solution may be below its solubility limit, even at the optimal pH.
-
Presence of Co-solvents: Organic solvents like ethanol or methanol can increase the solubility of 2,6-DHB, even at low pH.[6]
-
Temperature: The solubility of 2,6-DHB increases with temperature.[6] Ensure the solution is adequately cooled, typically to around 5°C, to promote crystallization.[3][4][5]
Q3: My precipitate is oily or "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the temperature is above the melting point of the impure solid.[7] To resolve this:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the concentration.[7]
-
Slow Cooling: Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This can create nucleation sites for crystal growth.
Q4: How can I improve the purity of my precipitated 2,6-dihydroxybenzoic acid?
A4: Purity can be enhanced through a process of recrystallization. This involves dissolving the impure precipitate in a minimum amount of hot solvent and then allowing it to cool slowly, which allows for the formation of purer crystals.[5] Washing the final, filtered crystals with a small amount of cold solvent can also help remove surface impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Precipitation | 1. pH is not low enough.2. Solution is not sufficiently concentrated.3. Temperature is too high.4. Presence of organic co-solvents increasing solubility. | 1. Adjust pH to 1.0 using an acid like HCl or H₂SO₄.[3][4][5]2. Concentrate the solution by evaporation before acidification.3. Cool the solution to 5°C or lower after pH adjustment.[3][4][5]4. If possible, remove organic solvents via distillation prior to precipitation.[8] |
| Precipitate Appears Oily | 1. Solution is too concentrated, leading to rapid precipitation.2. Cooling rate is too fast.3. High levels of impurities are depressing the melting point. | 1. Re-heat to dissolve, add a small amount of additional solvent, and cool again slowly.[7]2. Allow the flask to cool to room temperature before placing it in an ice bath.3. Consider a purification step like charcoal treatment if impurities are suspected.[7] |
| Poor Crystal Quality (e.g., fine powder, needles) | 1. Rapid cooling or agitation.2. Solvent system is not optimal for crystal habit. | 1. Allow for slow, undisturbed cooling to promote the growth of larger crystals.2. Experiment with mixed solvent systems, which can alter crystal morphology.[9] |
| Precipitate Redissolves | 1. Incorrect solvent used for washing.2. Washing with a solvent that is too warm. | 1. Wash the collected crystals with a minimal amount of ice-cold water or the precipitation medium.2. Ensure the wash solvent is thoroughly chilled before use. |
Experimental Protocols
Protocol 1: Standard Aqueous Precipitation of 2,6-Dihydroxybenzoic Acid
This protocol outlines the fundamental steps for precipitating 2,6-DHB from an aqueous solution.
Workflow Diagram:
Caption: Standard aqueous precipitation workflow for 2,6-DHB.
Step-by-Step Methodology:
-
Preparation: Begin with your aqueous solution containing the dissolved salt of 2,6-dihydroxybenzoic acid (e.g., after a synthesis reaction worked up with a base). Ensure any organic solvents from previous steps have been removed.
-
Initial Cooling: Allow the solution to cool to room temperature.
-
Acidification: While stirring the solution, slowly add a suitable acid (e.g., 1M sulfuric acid or hydrochloric acid) dropwise.
-
pH Adjustment: Continuously monitor the pH of the solution using a calibrated pH meter. Continue adding acid until the pH is stable at 1.0.[3][4][5] A white precipitate should begin to form as you approach this pH.
-
Cooling for Crystallization: Once the target pH is reached, place the flask in an ice bath and allow it to cool to 5°C for at least 30 minutes to ensure maximum precipitation.[3][4][5]
-
Collection: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume of ice-cold deionized water to remove any residual acid or soluble impurities.
-
Drying: Dry the purified 2,6-dihydroxybenzoic acid crystals under vacuum at a moderate temperature (e.g., 70°C).[3][5]
Protocol 2: Recrystallization for Enhanced Purity
This protocol is for purifying crude 2,6-DHB that may contain impurities.
Logical Flow Diagram:
Caption: Logical flow for the purification of 2,6-DHB via recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent. Water is a common choice for 2,6-DHB recrystallization.[5]
-
Dissolution: Place the crude 2,6-DHB in a flask and add a small amount of the solvent. Heat the mixture to a boil while stirring to dissolve the solid. Continue adding the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place it in an ice bath to maximize crystal yield.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry as described in Protocol 1.
References
- Google Patents. EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid.
-
ResearchGate. Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents. [Link]
- Google Patents. US5304677A - Method for producing 2,6-dihydroxybenzoic acid.
- Google Patents. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.
-
MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. [Link]
-
ResearchGate. (PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. [Link]
-
PubChem. 2,6-Dihydroxybenzoic Acid. [Link]
-
FooDB. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). [Link]
-
ACS Publications. Computer-Aided Solvent Selection for Improving the Morphology of Needle-like Crystals: A Case Study of 2,6-Dihydroxybenzoic Acid. [Link]
-
MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]
-
Chemistry LibreTexts. 6.6D: Troubleshooting. [Link]
Sources
- 1. 2,6-Dihydroxybenzoic acid | 303-07-1 [chemicalbook.com]
- 2. 2,6-Dihydroxybenzoic acid CAS#: 303-07-1 [m.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 5. US5304677A - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Decarboxylation Rates of 2,6-Dihydroxybenzoate
Welcome to the technical support center for the decarboxylation of 2,6-dihydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of this compound decarboxylation?
The decarboxylation of this compound, like other β-keto acids and related compounds, proceeds through a cyclic, concerted transition state.[1] This mechanism involves the formation of a six-membered ring intermediate, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate that subsequently tautomerizes to the final resorcinol product. The presence of the hydroxyl groups ortho to the carboxylic acid group plays a key role in stabilizing this transition state.
What are the primary factors that influence the rate of decarboxylation?
The rate of decarboxylation of this compound is primarily influenced by three key parameters:
-
Temperature: Higher temperatures generally increase the rate of decarboxylation. The reaction often requires heating to proceed at a practical rate.[2][3]
-
pH: The pH of the reaction medium is critical. An excessively low pH can lead to the decomposition of 2,6-dihydroxybenzoic acid, while a very high pH may slow down the desired decarboxylation rate.[2][3]
-
Solvent: The choice of solvent can impact the reaction rate. Protic solvents can disrupt the internal hydrogen bonding necessary for the cyclic transition state.[1]
What are the expected products and potential byproducts?
The primary product of the complete decarboxylation of this compound is resorcinol (1,3-dihydroxybenzene) and carbon dioxide. Depending on the reaction conditions, side reactions can occur, leading to the formation of various byproducts. In industrial synthesis, 2,4-dihydroxybenzoic acid is a common isomeric impurity that can also undergo decarboxylation, yielding the same primary product, resorcinol.[2][3]
How can the progress of the decarboxylation reaction be monitored?
The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC).[4][5] This technique allows for the separation and quantification of the starting material (this compound), the final product (resorcinol), and any potential byproducts over time. Gas chromatography (GC) can also be used, particularly for monitoring the formation of the more volatile resorcinol product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is showing little to no conversion of this compound. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue that can typically be traced back to suboptimal reaction conditions. Here's a systematic approach to troubleshooting:
1. Verify and Optimize Reaction Temperature:
-
Causality: Decarboxylation is an endergonic process that requires sufficient thermal energy to overcome the activation barrier. Insufficient heat will result in a very slow or negligible reaction rate.
-
Troubleshooting Steps:
-
Confirm the accuracy of your heating apparatus (e.g., heating mantle, oil bath) with an external thermometer.
-
Gradually increase the reaction temperature. For aqueous solutions, heating to 90°C or the boiling point of the solution is often effective.[2][3]
-
Ensure uniform heating by using proper stirring.
-
2. Check and Adjust the pH of the Reaction Mixture:
-
Causality: The pH affects the protonation state of the carboxylic acid and hydroxyl groups. The cyclic transition state is favored when the carboxylic acid is protonated, allowing for the necessary hydrogen transfer.
-
Troubleshooting Steps:
-
Calibrate your pH meter immediately before use.
-
Measure the pH of your reaction mixture. For the selective decomposition of the common impurity 2,4-dihydroxybenzoic acid while preserving 2,6-dihydroxybenzoic acid, a pH range of 4 to 9 is recommended, with a more preferable range of 5 to 7.[2][3]
-
If necessary, adjust the pH using a suitable acid (e.g., acetic acid, hydrochloric acid) or base (e.g., sodium hydroxide).[3] Be aware that as the decarboxylation proceeds, the pH of the reaction system may increase, necessitating periodic adjustments.[2][3]
-
3. Evaluate Your Solvent System:
-
Causality: The solvent can influence the stability of the transition state. While often performed in water, the use of non-polar solvents can sometimes favor the enol form, which is part of the reaction pathway.[1] Conversely, highly protic solvents can interfere with the internal hydrogen bonding required for the cyclic mechanism.[1]
-
Troubleshooting Steps:
-
If using a solvent other than water, consider its polarity and protic nature.
-
For enzymatic decarboxylation, ensure the solvent is compatible with enzyme stability and activity.[4]
-
Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low conversion rates.
Q2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
A2: Byproduct formation is often a result of decomposition or side reactions occurring at non-ideal temperatures or pH levels.
1. Refine Temperature Control:
-
Causality: Excessively high temperatures can provide enough energy for alternative reaction pathways or lead to the degradation of the starting material and product.
-
Troubleshooting Steps:
-
Carefully monitor and control the reaction temperature to avoid overheating.
-
If byproducts persist, try running the reaction at a slightly lower temperature for a longer duration.
-
2. Fine-Tune pH Control:
-
Causality: As mentioned, a pH that is too low can cause decomposition of 2,6-dihydroxybenzoic acid.[2][3]
-
Troubleshooting Steps:
-
Maintain the pH within the recommended range of 5-7 for optimal stability of 2,6-dihydroxybenzoic acid.[3]
-
Use a buffered solution if pH fluctuations are difficult to control manually.
-
3. Consider Purity of Starting Material:
-
Causality: The presence of isomeric impurities, such as 2,4-dihydroxybenzoic acid, will lead to their decarboxylation as well, although reaction conditions can be optimized to selectively decompose the 2,4-isomer.[2][3]
-
Troubleshooting Steps:
-
Analyze the purity of your starting this compound using a suitable analytical method like HPLC or NMR.
-
If significant impurities are present, consider purifying the starting material before the reaction.
-
Q3: My reaction rates are inconsistent from one experiment to the next. How can I improve reproducibility?
A3: Inconsistent reaction rates are usually due to subtle variations in experimental setup and execution.
1. Standardize Reagent Preparation and Handling:
-
Causality: Variations in concentration, purity, and age of reagents can affect reaction kinetics.
-
Troubleshooting Steps:
-
Use reagents from the same batch whenever possible.
-
Prepare fresh solutions for each set of experiments.
-
Accurately weigh and measure all components.
-
2. Ensure Consistent Thermal and pH Control:
-
Causality: Minor fluctuations in temperature and pH can have a significant impact on the reaction rate.
-
Troubleshooting Steps:
-
Use a reliable and calibrated heating and stirring system to ensure a homogenous reaction temperature.
-
Calibrate your pH probe before each set of experiments and monitor the pH at consistent intervals.
-
3. Implement a Standardized Sampling and Quenching Procedure:
-
Causality: Inconsistent timing and quenching of reaction aliquots for analysis will lead to variable results.
-
Troubleshooting Steps:
-
Develop a standard operating procedure (SOP) for taking samples at precise time points.
-
Immediately quench the reaction in the aliquot to stop further conversion. This can be done by rapid cooling (e.g., placing in an ice bath) and/or by adding a quenching agent that drastically changes the pH.
-
Experimental Protocols
Protocol 1: Standard Thermal Decarboxylation of this compound
This protocol outlines a general procedure for the thermal decarboxylation in an aqueous solution.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of this compound in deionized water.
-
Place the flask in a heating mantle or oil bath resting on a magnetic stir plate.
-
-
pH Adjustment:
-
Gently stir the solution and measure the initial pH.
-
Adjust the pH to the desired range (e.g., 5.0-7.0) using a dilute solution of acetic acid or sodium hydroxide.[3]
-
-
Reaction Execution:
-
Monitoring:
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately cool the aliquot in an ice bath to quench the reaction.
-
Prepare the sample for HPLC analysis by diluting it with the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Protocol 2: HPLC Method for Reaction Monitoring
This is a representative HPLC method for analyzing the reaction mixture.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is often effective. For example, a linear gradient from 10% to 90% methanol over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both this compound and resorcinol have significant absorbance (e.g., 270 nm).
-
Quantification: Use external standards of known concentrations for both the starting material and the product to generate calibration curves for accurate quantification.
Decarboxylation Reaction Pathway
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US5304677A - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 3. EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 2,6-Dihydroxybenzoate Metal Complexes
Welcome to the technical support guide for managing and enhancing the solubility of 2,6-dihydroxybenzoate (2,6-DHB) metal complexes. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges during the synthesis, purification, and formulation of these valuable compounds. Here, we address common problems with scientifically grounded explanations and provide actionable protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound metal complexes often poorly soluble or precipitating out of solution?
Poor solubility is a common characteristic of metal-ligand complexes, including those with this compound. The primary reasons are:
-
Formation of Neutral, Polymeric Structures: Metal ions can coordinate with multiple 2,6-DHB ligands, leading to the formation of extensive, often neutral, coordination polymers. These large, uncharged networks have strong intermolecular interactions and are difficult to solvate, causing them to precipitate.
-
Lattice Energy: The solid-state form of the complex is often highly stable due to high lattice energy. Overcoming this energy with solvent-solute interactions can be challenging.
-
Inappropriate pH: The pH of the solution is critical. The 2,6-DHB ligand has three ionizable protons (one from the carboxylic acid and two from the hydroxyl groups). The overall charge of the complex, and thus its solubility, is highly dependent on which of these groups are deprotonated and involved in coordination, which is directly controlled by pH.
Q2: What is the single most important factor I should investigate first to improve the solubility of my 2,6-DHB complex?
pH is unequivocally the most critical starting point. The solubility of these complexes is profoundly dependent on the pH of the medium. Before attempting more complex methods like co-solvents or excipients, a thorough pH screening study is essential. Adjusting the pH can alter the protonation state of the ligand and the overall charge of the complex, often leading to a dramatic increase in solubility.
Q3: I've formed my complex, and it immediately precipitated. Is the synthesis a failure?
Not necessarily. Precipitation upon formation is very common and often indicates the successful creation of the desired neutral complex. The challenge now shifts from synthesis to solubilization. The precipitate can be isolated, washed, and then subjected to a systematic solubilization workflow, as detailed in our troubleshooting guide below.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues. We will diagnose the problem based on common experimental observations and provide step-by-step solutions.
Logical Workflow for Troubleshooting Solubility Issues
The following diagram outlines the decision-making process for addressing a poorly soluble 2,6-DHB metal complex.
Caption: The effect of increasing pH on the charge of 2,6-DHB complexes and their solubility.
References
-
Title: The pKa values of 2,4- and 2,6-dihydroxybenzoic acid Source: Dalton Transactions, 2003 URL: [Link]
-
Title: Complex formation of 2,6-dihydroxybenzoic acid and 1,5-diphenylcarbazone with some metal ions Source: Journal of Coordination Chemistry, 2010 URL: [Link]
-
Title: Prediction of pKa values for 2,6-dihydroxybenzoic acid Source: Chemicalize by ChemAxon URL: [Link]
Technical Support Center: A Guide to Minimizing Isomer Formation in 2,6-Dihydroxybenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2,6-dihydroxybenzoic acid (2,6-DHBA), also known as γ-resorcylic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic routes and overcome the common challenge of isomeric byproduct formation. Here, we provide in-depth, field-proven insights into the reaction mechanisms, offer detailed troubleshooting advice, and present an optimized protocol to maximize the yield and purity of your target compound.
Understanding the Chemistry: The 'Why' Behind Isomer Formation
The primary industrial method for synthesizing dihydroxybenzoic acids is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide with carbon dioxide.[1][2] In the case of 2,6-DHBA, the starting material is resorcinol (1,3-dihydroxybenzene).
The reaction begins with the deprotonation of resorcinol by a base to form a resorcinolate anion. This highly reactive species then acts as a nucleophile, attacking the electrophilic carbon of CO2.[3][4] However, the carboxylation of the resorcinol ring can occur at two primary positions: carbon 2 (ortho to both hydroxyl groups) and carbon 4 (para to one hydroxyl group and ortho to the other).
-
2,6-Dihydroxybenzoic acid (γ-resorcylic acid): The desired product.
-
2,4-Dihydroxybenzoic acid (β-resorcylic acid): The major, and often undesired, isomeric byproduct.
The ratio of these products is governed by a delicate balance between kinetic and thermodynamic control .[5][6]
-
Kinetic Product (2,4-DHBA): This isomer is formed faster and is favored at lower temperatures. Its formation has a lower activation energy.[7]
-
Thermodynamic Product (2,6-DHBA): This isomer is more stable, partly due to the ability to form two intramolecular hydrogen bonds between the carboxylic acid and the adjacent hydroxyl groups.[8] Its formation is favored under conditions that allow the reaction to reach equilibrium, such as higher temperatures and longer reaction times.[6]
The key to a successful synthesis is to manipulate the reaction conditions to favor the thermodynamic pathway.
Caption: Reaction pathways in resorcinol carboxylation.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesis yielding primarily 2,4-dihydroxybenzoic acid instead of the desired 2,6-isomer?
A: This is the most common issue and typically indicates your reaction is under kinetic control. The 2,4-isomer forms faster and is favored under milder conditions.[5][9] To shift the selectivity towards the more stable 2,6-isomer, you need to employ conditions that favor thermodynamic control. This usually involves increasing the reaction temperature and ensuring a sufficiently long reaction time to allow the reaction mixture to reach equilibrium.[6][10]
Q2: What is the role of the cation (K+ vs. Na+) in determining the product ratio?
A: The choice of the alkali metal cation is critical. Potassium ions (K+) are strongly recommended over sodium ions (Na+). The larger ionic radius of potassium is thought to facilitate the formation of a stable chelate complex between the resorcinolate, CO2, and the cation at the C2 position. This stabilization of the transition state leading to 2,6-DHBA makes it the favored product. In contrast, smaller cations like sodium or lithium favor ortho-carboxylation in simpler phenols but are less effective in directing the reaction for resorcinol.[11]
Q3: How do temperature and pressure influence the regioselectivity?
A:
-
Temperature: As discussed, higher temperatures (typically 130-150°C) favor the formation of the thermodynamically stable 2,6-DHBA.[12] Lower temperatures will predominantly yield the kinetic 2,4-DHBA. However, excessively high temperatures can lead to decomposition and the formation of other byproducts.
-
Pressure: The Kolbe-Schmitt reaction requires high pressure (typically >10 atm) to ensure a sufficient concentration of CO2 is dissolved in the reaction medium for efficient carboxylation.[13] While pressure is crucial for the overall conversion, temperature is the primary lever for controlling the isomer ratio. Some modern enzymatic methods can operate at lower pressures.[14][15]
Q4: What are the best analytical methods to determine the isomer ratio in my product mixture?
A: High-Performance Liquid Chromatography (HPLC) is the most reliable method for separating and quantifying dihydroxybenzoic acid isomers.[16] Specific columns, such as those designed for hydrogen-bonding interactions, can provide excellent resolution between 2,6-DHBA, 2,4-DHBA, and other related compounds. UV detection at around 270 nm is typically suitable.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental issues.
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic Carboxylation of Resorcinol in Aqueous Triethanolamine at Elevated CO2 Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pressurized CO 2 as a carboxylating agent for the biocatalytic ortho -carboxylation of resorcinol - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC00008E [pubs.rsc.org]
- 16. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Stabilizing 2,6-Dihydroxybenzoate (2,6-DHB)
Current Status: Operational Ticket ID: T-DHB-STAB-001 Assigned Specialist: Senior Application Scientist[1][2]
Introduction: The "Gamma-Resorcylic" Paradox
Welcome to the technical support hub for 2,6-dihydroxybenzoic acid (2,6-DHB), also known as
If you are here, you are likely facing one of three issues: your solution has turned pink/brown , it has turned blue/violet , or the compound simply won't dissolve .[2]
To stabilize this molecule, you must understand its unique "Gamma-Resorcylic Paradox":
-
Hyper-Acidity: Unlike typical benzoic acids (pKa ~4.2), 2,6-DHB has a pKa of 1.3 .[1][2] This is due to a strong intramolecular hydrogen bond between the carboxyl group and the ortho-hydroxyls.[2]
-
The Trade-off: This H-bond stabilizes the molecule against decarboxylation but makes the anionic form (which you need for solubility) highly electron-rich and susceptible to oxidative coupling (browning) and metal chelation (blueing).[2]
This guide provides the protocols to navigate these competing chemical forces.
Module 1: Diagnostic Workflow
Before adjusting your protocol, identify the specific degradation pathway affecting your experiment.[2]
Figure 1: Diagnostic decision tree for identifying 2,6-DHB instability modes.
Module 2: Troubleshooting Guide
| Symptom | Root Cause | The Mechanism | Corrective Action |
| Solution turns Pink/Brown | Auto-oxidation | Dissolved oxygen attacks the electron-rich phenolic ring, forming quinones and polymeric pigments.[1][2] This is accelerated at pH > 7.[2] | 1. Deoxygenate: Sparge water with N₂ or Ar for 20 mins.2. Antioxidant: Add Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid.3.[2] Lower pH: Maintain pH 4.0–6.0. Avoid alkaline conditions.[2] |
| Solution turns Blue/Violet | Metal Chelation | 2,6-DHB is a siderophore analog.[1][2] It binds trace Ferric iron (Fe³⁺) with extremely high affinity, creating colored complexes even at ppb levels.[2] | 1. Chelation: Add 1 mM EDTA or DTPA to sequester trace metals.2.[2] Reagents: Use LC-MS grade water and plastic spatulas (avoid metal spatulas).[1][2] |
| White Precipitate | Protonation (Low pH) | The pKa is ~1.[1][2]3. Below pH 2, the molecule is protonated and neutral, drastically reducing water solubility (< 7 g/L).[2] | 1. Adjust pH: Use NaOH or NaHCO₃ to raise pH to ~4.0–5.[2]0. The anionic form is soluble.2.[2] Cosolvent: If high conc. (>100mM) is required, add 5-10% DMSO or PEG-400.[1][2] |
Module 3: The "Golden Standard" Stabilization Protocol
This protocol is designed to create a stable 100 mM 2,6-DHB stock solution in water.[1][2]
Reagents Required
-
Sodium Bicarbonate (NaHCO₃) or NaOH (1M)[2]
-
Disodium EDTA (Chelator)[2]
-
Sodium Metabisulfite (Antioxidant) [Optional for strict anaerobic work][2]
Step-by-Step Methodology
1. Pre-Treatment of Solvent (The "Anoxic Shield") [2]
-
Why: Removing oxygen is 10x more effective than adding antioxidants later.[2]
-
Step: Take 50 mL of high-purity water. Sparge with Nitrogen (N₂) or Argon gas for 15–20 minutes to displace dissolved oxygen.[2]
2. Metal Sequestration
-
Why: Even "pure" reagents contain trace iron.[2] 2,6-DHB will find it.[1][2]
-
Step: Add Disodium EDTA to a final concentration of 0.5 – 1.0 mM (approx. 18 mg for 50 mL).[2] Stir until dissolved.
3. Dissolution (The "Anionic Driver")
-
Why: 2,6-DHB is sparingly soluble in its solid (protonated) form.[2] We must drive it to the carboxylate anion.[2]
-
Step:
4. Final Stabilization & Filtration
-
Step: If the application permits, add Sodium Metabisulfite (0.1% w/v) to scavenge residual oxygen.[2]
-
Filtration: Do not autoclave. Sterilize using a 0.22 µm PES or PVDF membrane filter . Nylon filters may bind the phenolic compound.[2]
5. Storage
-
Store in Amber Glass vials (protects from photo-oxidation).[1][2]
-
Headspace: Flush headspace with N₂ before closing the cap.[2]
Module 4: Frequently Asked Questions (FAQs)
Q: Can I autoclave my 2,6-DHB solution? A: No. While 2,6-DHB is thermally stable up to ~60°C, autoclave temperatures (121°C) risk decarboxylation (converting it to resorcinol) and heat-induced oxidation.[1][2] Always use sterile filtration (0.22 µm).[2]
Q: Why does my solution turn red when I add it to cell culture media? A: This is the "Iron Sensor" effect .[2] Cell culture media (like DMEM) contains Ferric Nitrate. 2,6-DHB binds this iron immediately, forming a red/violet complex.[2] This depletes iron from the media, potentially starving your cells.[2]
-
Fix: Pre-saturate the media with extra iron if studying siderophore activity, or account for iron depletion in your toxicity controls.[2]
Q: What is the maximum solubility in water? A:
-
Pure Water (pH ~2): ~9.5 g/L (~60 mM).[2]
-
Buffered (pH 5-6): >50 g/L (>300 mM) due to ionization.[2]
-
Note: At high concentrations, the solution may act as a buffer itself.[2]
Q: Can I use DMSO instead of water? A: Yes. 2,6-DHB is highly soluble in DMSO (>100 mg/mL).[2]
-
Recommendation: Make a high-concentration stock (e.g., 1M) in pure DMSO.[2] Store at -20°C. Dilute into aqueous buffer immediately before use. This minimizes hydrolysis and oxidation risks during storage.[2]
References
-
ChemicalBook. (2025).[2] 2,6-Dihydroxybenzoic acid Properties and Solubility Data.Link[2]
-
PubChem. (2025).[2][5] 2,6-Dihydroxybenzoic Acid - Compound Summary (CID 9338).[1][2][5] National Library of Medicine.[2] Link[2]
-
MedChemExpress. (2024).[2] 2,6-Dihydroxybenzoic acid: Solubility and Reconstitution Protocols.Link[2]
-
MDPI. (2023).[2] Synthesis of 2,6-Dihydroxybenzoic Acid and Stability of Decarboxylase Enzymes.[1][2] Processes.[2][6][7][8][9][10] Link[2]
-
ResearchGate. (2010).[2] Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis and crystal structure.Link
Sources
- 1. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,6-dihydroxybenzoic acid, 303-07-1 [thegoodscentscompany.com]
- 5. 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Kolbe-Schmitt Synthesis of 2,6-Dihydroxybenzoic Acid (2,6-DHBA)
Welcome to the technical support center for the synthesis of 2,6-dihydroxybenzoic acid (2,6-DHBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Kolbe-Schmitt reaction for producing 2,6-DHBA, a vital organic intermediate.[1] Here, we will delve into troubleshooting common issues and provide in-depth, field-proven insights to help you minimize side reactions and maximize your yield and purity.
Understanding the Core Reaction and Its Challenges
The Kolbe-Schmitt reaction is a carboxylation process where a phenoxide is treated with carbon dioxide under pressure and heat to form an aromatic hydroxy acid.[2][3] In the synthesis of 2,6-DHBA, resorcinol is the starting material. The reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide.[2][3][4]
While seemingly straightforward, the synthesis of 2,6-DHBA is often plagued by the formation of unwanted isomers, primarily 2,4-dihydroxybenzoic acid (2,4-DHBA), and other byproducts.[5] The regioselectivity of the carboxylation is highly sensitive to reaction conditions, making the isolation of pure 2,6-DHBA a significant challenge.[3][5]
Visualizing the Reaction Pathway
Caption: Key steps in the Kolbe-Schmitt synthesis of 2,6-DHBA.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of 2,6-DHBA and Predominance of 2,4-DHBA
Q: My reaction is producing a very low yield of the desired 2,6-DHBA, with the major product being the 2,4-DHBA isomer. What factors control this regioselectivity?
A: This is the most common challenge in 2,6-DHBA synthesis. The formation of the 2,4-isomer is often thermodynamically favored, while the 2,6-isomer is the kinetically controlled product. Several factors influence this delicate balance:
-
Choice of Base: The nature of the alkali metal cation plays a crucial role. Stronger bases tend to favor the formation of 2,6-DHBA.[6] For instance, using potassium hydroxide or potassium carbonate can increase the proportion of the para-isomer (4-hydroxybenzoic acid from phenol), while sodium hydroxide tends to favor the ortho-product (salicylic acid from phenol).[3][4] In the case of resorcinol, a strong base is suggested to promote the formation of 2,6-DHBA.[6]
-
Temperature and Pressure: These are critical parameters. Lower temperatures generally favor the formation of the ortho-carboxylated product (2,6-DHBA). High temperatures can lead to the isomerization of the initially formed 2,6-isomer to the more stable 2,4-isomer. A patent suggests a temperature range of 130-150°C and a pressure of 1.35-1.45 MPa for the synthesis of 2,6-DHBA.[1]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote the conversion of 2,6-DHBA to 2,4-DHBA.[7] Kinetic studies have shown that reaction time is a critical factor in controlling the ratio of the two isomers.[7]
Optimization Protocol: Favoring 2,6-DHBA Formation
-
Base Selection: Employ a strong base such as potassium hydroxide.
-
Temperature Control: Maintain the reaction temperature between 130-150°C.[1] Precise temperature control is paramount.
-
Pressure Management: Operate under a carbon dioxide pressure of approximately 1.35-1.45 MPa.[1]
-
Time Optimization: Monitor the reaction progress closely and aim for the shortest possible reaction time that allows for sufficient conversion. A suggested time frame is 3 to 4 hours.[1]
Issue 2: Formation of Other Byproducts and Darkening of the Reaction Mixture
Q: Besides the 2,4-DHBA isomer, my final product is contaminated with other impurities, and the reaction mixture turns dark brown. What are these byproducts, and how can I prevent their formation?
A: The darkening of the reaction mixture often indicates oxidation of the resorcinol starting material or the dihydroxybenzoic acid products.[8] Potential byproducts can also include dicarboxylic acids like 4-hydroxyisophthalic acid.
-
Oxidation: Phenolic compounds are susceptible to oxidation, especially at high temperatures and in the presence of trace metals. This can lead to the formation of colored, polymeric materials.
-
Dicarboxylation: Under harsh conditions, a second carboxyl group can be introduced into the aromatic ring, leading to the formation of dicarboxylic acids.
Mitigation Strategies:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to minimize oxidation. Purging the reactor with nitrogen or argon before introducing carbon dioxide is a good practice.
-
Solvent Choice: The choice of solvent can influence byproduct formation. While some methods are solvent-free, using a high-boiling point solvent like glycerol can help to better control the reaction temperature and minimize charring.[9] Some patented methods utilize absolute ethanol as a solvent.[1]
-
Purity of Reagents: Use high-purity resorcinol and ensure the base is free of metal contaminants that can catalyze oxidation.
Issue 3: Difficulty in Purifying 2,6-DHBA from the Reaction Mixture
Q: I'm struggling to isolate pure 2,6-DHBA from the crude product, which contains a significant amount of the 2,4-isomer and other impurities.
A: The similar physical properties of 2,6-DHBA and 2,4-DHBA make their separation by simple crystallization challenging. A multi-step purification protocol is often necessary.
Recommended Purification Protocol:
-
Initial Acidification: After the reaction, the mixture is typically acidified (e.g., with sulfuric or hydrochloric acid) to a low pH to precipitate the crude dihydroxybenzoic acids.[10][11]
-
Solvent Extraction/Recrystallization:
-
A patented method describes dissolving the crude product in 95% ethanol, filtering to remove insoluble salts, and then distilling off the ethanol.[1] The residue is then dissolved in hot water, and upon cooling, the 2,6-DHBA crystallizes.[1]
-
Another approach involves cooling the acidified aqueous solution to a low temperature (e.g., 5°C) to selectively crystallize the 2,6-DHBA.[10] The purity of the product obtained this way was reported to be 98%.[10]
-
-
Chromatographic Methods: For very high purity requirements, column chromatography may be necessary, although this is less practical on a large scale.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Range | Rationale and Impact on Side Reactions |
| Temperature | 130 - 150°C[1] | Lower temperatures favor the kinetic 2,6-product. Higher temperatures promote isomerization to the thermodynamic 2,4-product. |
| Pressure (CO₂) | 1.35 - 1.45 MPa[1] | Sufficient pressure is required to drive the carboxylation. |
| Base | Strong base (e.g., KOH)[6] | A strong base is suggested to favor the formation of 2,6-DHBA.[6] |
| Solvent | Absolute Ethanol or Solvent-free[1] | Using a solvent can aid in temperature control and subsequent product separation.[1] |
| Reaction Time | 3 - 4 hours[1] | Shorter reaction times can minimize the isomerization to 2,4-DHBA.[7] |
Experimental Workflow Visualization
Caption: General experimental workflow for the Kolbe-Schmitt synthesis of 2,6-DHBA.
References
-
BYJU'S. (n.d.). Mechanism of Kolbe's Reaction. Retrieved from [Link]
-
Meyer, L.-E., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. Retrieved from [Link]
- CN102211995A. (n.d.). Preparation method of 2,6-dihydroxybenzoic acid. Google Patents.
- EP0552912A2. (n.d.). Method for producing 2,6-dihydroxybenzoic acid. Google Patents.
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Study of the Aqueous Kolbe-Schmitt Synthesis of 2,4- and 2,6-Dihydroxybenzoic Acids. Retrieved from [Link]
-
ScienceOpen. (n.d.). Green Chemistry. Retrieved from [Link]
-
YouTube. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Retrieved from [Link]
-
Vedantu. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemistry of resorcinol carboxylation and its possible application to the CO2 removal from exhaust gases. Retrieved from [Link]
-
Future4200. (n.d.). The chemistry of resorcinol carboxylation and its possible application to the CO2 removal from exhaust gases. Retrieved from [Link]
-
TUHH Open Research. (n.d.). Enzymatic Carboxylation of Resorcinol in Aqueous Triethanolamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous Kolbe−Schmitt Synthesis Using Resorcinol in a Microreactor Laboratory Rig under High-p,T Conditions. Retrieved from [Link]
Sources
- 1. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. guidechem.com [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. future4200.com [future4200.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the DPPH Scavenging Activity of 2,6-Dihydroxybenzoic Acid (2,6-DHBA) Complexes
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for enhancing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of 2,6-dihydroxybenzoic acid (2,6-DHBA) through metal complexation. Our goal is to equip you with the foundational knowledge and practical steps to overcome common experimental hurdles and achieve reliable, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions regarding 2,6-DHBA, its antioxidant potential, and the strategy of metal complexation.
Q1: Why is the inherent DPPH scavenging activity of 2,6-DHBA considered poor?
A1: The antioxidant activity of phenolic acids like 2,6-DHBA is largely dependent on their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to stabilize free radicals. The efficacy of this process is dictated by the number and position of these hydroxyl groups on the aromatic ring[1][2]. In 2,6-DHBA, the two hydroxyl groups are in a meta-position relative to each other. This arrangement is less effective at stabilizing the resulting phenoxyl radical through resonance compared to compounds where the hydroxyl groups are in ortho or para positions[1][3]. Consequently, 2,6-DHBA shows negligible to weak activity in standard DPPH assays compared to other isomers like 2,3-DHBA or 3,4-DHBA[1][2].
Q2: How does forming a metal complex enhance the antioxidant activity of 2,6-DHBA?
A2: Complexation with a metal ion fundamentally alters the electronic properties of the 2,6-DHBA ligand, thereby boosting its antioxidant capacity. The primary mechanisms are:
-
Increased Electron Delocalization: The coordination of a metal ion with the ligand can delocalize the electronic charge across the molecule. This stabilization makes it easier for the hydroxyl groups to donate a hydrogen atom (proton) and an electron to a free radical[4].
-
Lowering O-H Bond Dissociation Energy: The metal ion's electron-withdrawing effect shifts the electronic cloud of the aromatic ring towards it. This weakens the O-H bonds of the hydroxyl groups, reducing the energy required for their dissociation and facilitating more efficient hydrogen atom transfer to the DPPH radical[4].
-
Stabilization of the Resulting Radical: The metal center can help stabilize the phenoxyl radical formed after the hydrogen donation, preventing it from participating in further unwanted reactions.
Studies have demonstrated this enhancement empirically. For instance, complexing 2,6-DHBA with divalent nickel (Ni) and cobalt (Co) ions has been shown to dramatically improve DPPH scavenging activity, with the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) of a Ni-DHBA complex being significantly lower than that of the free 2,6-DHBA ligand[5][6].
Q3: What types of metal ions are most effective for enhancing the activity of phenolic compounds?
A3: The choice of metal ion is critical. Metals with a high ionic potential (charge-to-radius ratio), such as Fe(III), Cr(III), and Cu(II), are often effective at enhancing the antioxidant properties of phenolic ligands[4]. These metals are proficient at delocalizing the ligand's electronic charge. Conversely, metals with low ionic potential, like Ag(I) or Hg(II), can disrupt the electronic distribution and may even reduce the antioxidant capacity[4]. Divalent ions like Ni(II), Co(II), Mn(II), and Zn(II) have also been successfully used to create complexes with enhanced antioxidant activities[5][6]. The final activity is a result of the complex's unique stereochemistry and electronic structure.
Section 2: Experimental Protocols & Data Presentation
This section provides validated, step-by-step protocols for the synthesis of Metal-DHBA complexes and the subsequent evaluation of their antioxidant activity.
Protocol 1: Synthesis of Divalent Metal-DHBA Complexes (Exemplified with Ni(II))
This protocol is adapted from methodologies known to produce biologically active complexes[5][6]. It is a self-validating system where the formation of a precipitate and subsequent characterization confirm the reaction's success.
Causality Behind Choices:
-
Solvent: An ethanol-water mixture is used to ensure the solubility of both the organic ligand (2,6-DHBA) and the inorganic metal salt (e.g., Nickel(II) chloride).
-
pH Adjustment: The reaction is often performed under slightly basic conditions to deprotonate the carboxylic acid and hydroxyl groups of 2,6-DHBA, facilitating coordination with the positively charged metal ion.
-
Stirring and Heating: These conditions provide the necessary activation energy and ensure a homogenous reaction mixture, promoting the formation of the complex.
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve 1.0 mmol of 2,6-dihydroxybenzoic acid in 20 mL of a 1:1 ethanol/water solution in a 100 mL round-bottom flask.
-
pH Adjustment (Optional but Recommended): Slowly add a dilute aqueous solution of NaOH (e.g., 0.1 M) dropwise while stirring until the pH of the solution is ~7-8. This facilitates the deprotonation of 2,6-DHBA.
-
Metal Salt Addition: In a separate beaker, dissolve 0.5 mmol of NiCl₂·6H₂O in 10 mL of distilled water.
-
Complexation Reaction: Add the Ni(II) solution dropwise to the 2,6-DHBA solution under constant stirring.
-
Reaction Conditions: Heat the mixture to 60-70°C and allow it to reflux with stirring for 2-3 hours. A color change and/or the formation of a precipitate should be observed.
-
Isolation of Complex: Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation.
-
Washing and Drying: Collect the precipitate by vacuum filtration. Wash the solid product several times with small portions of cold distilled water and then ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 50°C).
-
Characterization (Trustworthiness Step): Confirm the formation of the complex using techniques such as FT-IR spectroscopy (to observe shifts in the C=O and O-H stretching frequencies), UV-Vis spectroscopy, and elemental analysis.
Protocol 2: DPPH Radical Scavenging Assay
This is a standard colorimetric assay to evaluate the antioxidant capacity of the synthesized complexes[7][8]. The protocol's trustworthiness is ensured by including a blank, a negative control, and a positive standard.
Causality Behind Choices:
-
DPPH Radical: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm[7].
-
Mechanism: When an antioxidant donates a hydrogen atom to DPPH, it becomes reduced to DPPH-H, a non-radical form. This reduction leads to a color change from deep violet to pale yellow, causing a decrease in absorbance at 517 nm[7][9]. The decrease is directly proportional to the scavenging activity.
-
Solvent: Methanol or ethanol is typically used as they readily dissolve both the DPPH radical and most test compounds.
-
Positive Control: Ascorbic acid or Gallic acid are commonly used as standard reference antioxidants to validate the assay's performance.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Preparation of Test Samples: Prepare stock solutions of 2,6-DHBA and the synthesized Metal-DHBA complexes in methanol at a concentration of 1 mg/mL. From these, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 μg/mL).
-
Preparation of Positive Control: Prepare a similar dilution series of Ascorbic Acid.
-
Assay Procedure (in a 96-well plate or cuvettes):
-
To each well/cuvette, add: 100 μL of the sample or standard solution at various concentrations.
-
Add: 100 μL of the 0.1 mM DPPH solution.
-
Blank: 100 μL of methanol and 100 μL of the DPPH solution (this is your A_control).
-
Negative Control: 100 μL of the sample solution and 100 μL of methanol (to account for any color from the sample itself).
-
-
Incubation: Mix gently and incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of all solutions at 517 nm using a spectrophotometer or microplate reader.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula[10]: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the sample with the DPPH solution (corrected for the negative control if necessary).
-
-
IC₅₀ Determination: Plot the % Inhibition against the concentration of the test samples. The IC₅₀ value is the concentration of the sample required to inhibit 50% of the DPPH radicals and is determined from this graph. A lower IC₅₀ value signifies higher antioxidant activity[11].
Data Presentation: Comparative Antioxidant Activity
Quantitative data should be summarized in a clear, structured table for easy comparison.
| Compound | IC₅₀ (µM) | Fold Enhancement vs. 2,6-DHBA |
| 2,6-Dihydroxybenzoic Acid (2,6-DHBA) | 231.51[5][6] | 1.0x |
| Ni(II)-DHBA Complex | 18.09[5][6] | 12.8x |
| Co(II)-DHBA Complex | 50.33[5][6] | 4.6x |
| Ascorbic Acid (Standard) | ~25-50 | N/A |
Note: The values presented are based on published literature and serve as an example. Your experimental results may vary.
Section 3: Visualization of Key Concepts and Workflows
Diagrams are essential for visualizing complex relationships and experimental processes.
Caption: Experimental workflow from synthesis to activity evaluation.
Caption: Proposed mechanism of DPPH radical scavenging by a Metal-DHBA complex.
Section 4: Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q: I followed the synthesis protocol, but no precipitate formed. What went wrong?
A: Several factors could be at play:
-
Incorrect Stoichiometry: Double-check the molar ratios of your ligand (2,6-DHBA) to the metal salt. A 2:1 ligand-to-metal ratio is common for divalent metals, but this can vary.
-
pH of the Reaction: The pH is crucial. If the solution is too acidic, the carboxylate and hydroxyl groups will remain protonated and unable to coordinate effectively with the metal ion. Verify the pH and adjust if necessary.
-
Solubility Issues: The formed complex might be soluble in your chosen solvent system. Try reducing the amount of solvent by evaporation or attempt to precipitate the complex by adding a less polar co-solvent (an "anti-solvent") in which the complex is insoluble.
-
Insufficient Reaction Time/Temperature: Ensure the reaction was heated and stirred for the recommended duration to overcome the kinetic barrier to formation.
Q: My DPPH assay results are inconsistent and not reproducible. How can I fix this?
A: Reproducibility issues in the DPPH assay often stem from a few key areas:
-
DPPH Solution Degradation: The DPPH radical is sensitive to light. Always use a freshly prepared solution and store it in an amber bottle or wrapped in foil. Prepare only what you need for the day's experiment.
-
Pipetting Errors: At the low concentrations used in this assay, even small pipetting errors can lead to large variations. Ensure your micropipettes are properly calibrated. Using a multichannel pipette for adding the DPPH reagent can improve consistency across a 96-well plate.
-
Inconsistent Incubation Time: The reaction between the antioxidant and DPPH is time-dependent. Ensure you are reading the absorbance for all samples at the exact same incubation time (e.g., precisely 30 minutes after adding the DPPH).
-
Sample Interference: If your complex solutions are colored, they can interfere with the absorbance reading at 517 nm. Always run a negative control (sample + methanol, no DPPH) and subtract its absorbance from your sample reading.
Q: The purple color of the DPPH solution disappears almost instantly upon adding my complex, even at the lowest concentration. How do I get a proper IC₅₀ value?
A: This indicates that your complex is a very potent antioxidant. To obtain a reliable IC₅₀ value, you need to test it at much lower concentrations.
-
Expand Your Dilution Series: Prepare a new set of dilutions that are significantly lower than your original series. For example, if your lowest concentration was 10 µg/mL, try starting at 1 µg/mL and preparing dilutions down into the ng/mL range if necessary.
-
Reduce Reaction Time: For very fast-acting antioxidants, you can measure the kinetics of the reaction by taking absorbance readings at multiple early time points (e.g., 30 seconds, 1 minute, 2 minutes) to capture the initial rate of scavenging.
Q: My synthesized complex has poor solubility in methanol for the DPPH assay. What should I do?
A: Solubility is a common challenge. Here are a few strategies:
-
Use a Co-Solvent: Try dissolving the complex in a small amount of a stronger, water-miscible organic solvent like DMSO first, and then dilute it to the final working concentration with methanol. Be aware that DMSO can have some radical scavenging activity itself, so ensure you run a proper vehicle control (DMSO + methanol + DPPH).
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the complex in methanol.
-
Alternative Solvents: While methanol and ethanol are standard, you could explore other solvent systems, but you must ensure the DPPH radical is stable and soluble in them and re-validate your controls.
References
-
Santoso, S. P., Ismadji, S., Angkawijaya, A. E., Soetaredjo, F. E., Go, A. W., & Ju, Y. H. (2016). Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. Journal of Molecular Liquids, 221, 617-623. [Link]
-
Santoso, S. P., et al. (2016). Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. Academia.edu. [Link]
-
Al-Amiery, A. A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health (NIH). [Link]
-
Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
Salar, U., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. National Institutes of Health (NIH). [Link]
-
Grokipedia. 2,6-Dihydroxybenzoic acid. Grokipedia. [Link]
-
Ohde, D., et al. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. [Link]
- Google Patents. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.
-
Styczeń, M., et al. (2024). Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes. National Institutes of Health (NIH). [Link]
-
Al-jebouri, M. N. (2020). Determination of Antioxidant Activity for Some Metal Ions Complexes Derived from Mefanamic acid and Benzidine. ResearchGate. [Link]
-
Ohde, D., et al. (2023). (PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. ResearchGate. [Link]
-
Kumara, P., et al. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. OMICS International. [Link]
-
Povydysh, M. N., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. National Institutes of Health (NIH). [Link]
-
Salar, U., et al. (2021). Scavenging of DPPH• radicals by 2,3-DHB, 2,5-DHB, 2,6-DHB, 3,4-DHB, and... ResearchGate. [Link]
-
Enhancing the antioxidant characteristics of phenolic acids by their conversion into cholinium salts. (2020). National Institutes of Health (NIH). [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
Woźniak, D., et al. (2018). Enhanced Antioxidant Activity of Ursolic Acid by Complexation with Copper (II): Experimental and Theoretical Study. MDPI. [Link]
-
Shi, Y., et al. (2018). Quantitative Studies on Structure-DPPH• Scavenging Activity Relationships of Food Phenolic Acids. National Institutes of Health (NIH). [Link]
-
Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI. [Link]
-
DPPH Antioxidant Assay. G-Biosciences. [Link]
Sources
- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement [academia.edu]
- 7. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation of Dihydroxybenzoate Isomers
Welcome to the technical support guide for the separation of 2,6-dihydroxybenzoate and 2,4-dihydroxybenzoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and professionals in drug development. Our goal is to equip you with the scientific rationale and practical steps to overcome the challenges associated with separating these structurally similar isomers.
The Challenge: Why Are These Isomers Difficult to Separate?
This compound (2,6-DHBA) and 2,4-dihydroxybenzoate (2,4-DHBA) are positional isomers, meaning they share the same chemical formula (C₇H₆O₄) and molecular weight.[1] The only difference lies in the placement of a hydroxyl (-OH) group on the benzene ring. This subtle structural similarity results in nearly identical physicochemical properties, such as polarity, solubility, and pKa, making their separation a significant challenge for standard purification techniques.[2]
The key to separation lies in exploiting the minor differences in their properties. The position of the hydroxyl groups influences intramolecular hydrogen bonding and the overall electronic distribution of the molecule. For instance, the hydroxyl group at position 2 in both isomers can form an intramolecular hydrogen bond with the carboxylic acid group, which affects their acidity and interaction with stationary phases in chromatography.[3]
Sources
Validation & Comparative
A Comparative Guide to the NMR Characterization of 2,6-Dihydroxybenzoic Acid Derivatives
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) methodologies for the structural elucidation of 2,6-dihydroxybenzoic acid and its derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
Introduction: The Structural Nuances of 2,6-Dihydroxybenzoic Acid Derivatives
2,6-Dihydroxybenzoic acid (γ-resorcylic acid) is a phenolic compound that serves as a key building block in the synthesis of various pharmaceuticals and other biologically active molecules.[1][2] The precise characterization of its derivatives is paramount, as subtle changes in the substitution pattern on the benzene ring or modifications to the hydroxyl and carboxylic acid moieties can dramatically alter biological activity. Isomeric ambiguity is a significant challenge; for instance, distinguishing between a 2,6-dihydroxy and a 2,5-dihydroxy derivative is non-trivial and requires definitive analytical techniques.
NMR spectroscopy stands as the most powerful and indispensable tool for the unambiguous determination of the molecular structure of these compounds in solution. It provides detailed information about the chemical environment of each proton and carbon atom, enabling the confirmation of substitution patterns, the identification of functional groups, and the overall verification of the molecular skeleton. This guide will compare various NMR techniques, offering insights into their specific applications for this class of molecules and providing a validated workflow for their characterization.
The Fundamental NMR Signature of the 2,6-Dihydroxybenzoic Acid Scaffold
Understanding the NMR spectrum of the parent compound is the first step in analyzing its derivatives. The symmetrical nature of 2,6-dihydroxybenzoic acid simplifies its ¹H NMR spectrum, while the electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid group create a distinct pattern of chemical shifts in both ¹H and ¹³C NMR.
The choice of solvent is critical, especially for observing the labile protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it forms hydrogen bonds with these protons, slowing down their exchange with any residual water and allowing them to be observed as distinct, often broad, signals.[3]
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2,6-Dihydroxybenzoic Acid
| Atom | ¹H Chemical Shift (ppm) in DMSO-d₆ | ¹³C Chemical Shift (ppm) in DMSO-d₆ |
| C1-COOH | ~11.5 - 13.0 (broad s) | ~170 |
| C2-OH, C6-OH | ~9.5 - 10.5 (broad s) | ~160 |
| C3, C5 | ~6.4 (d, J ≈ 8.4 Hz) | ~108 |
| C4 | ~7.2 (t, J ≈ 8.4 Hz) | ~132 |
| C1 | Not Applicable | ~106 |
| C2, C6 | Not Applicable | ~160 |
Note: Chemical shifts are approximate and can vary based on concentration, temperature, and the specific instrument. Data synthesized from available literature.[3][4]
A Comparative Analysis of NMR Techniques for Unambiguous Elucidation
While 1D NMR provides a foundational overview, a comprehensive and unambiguous structural determination of 2,6-dihydroxybenzoic acid derivatives necessitates the use of 2D NMR techniques.
1D NMR Spectroscopy: The Initial Survey
-
¹H NMR: Provides the initial and most rapid assessment. It reveals the number of different types of protons, their relative ratios (through integration), and their neighboring protons (through spin-spin coupling). For the 2,6-dihydroxy scaffold, it typically shows a characteristic triplet and doublet pattern for the aromatic protons.
-
¹³C NMR: Complements the ¹H NMR by showing the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic environment, making it useful for identifying the presence of carbonyls, oxygen-substituted aromatic carbons, and unsubstituted aromatic carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A valuable 1D experiment that helps distinguish between CH, CH₂, and CH₃ groups. While less critical for the simple parent acid, it becomes essential when analyzing derivatives with aliphatic side chains.
2D NMR Spectroscopy: Confirming Connectivity and Differentiating Isomers
2D NMR is indispensable for piecing together the molecular puzzle, especially when dealing with new derivatives or unexpected reaction products.
-
COSY (Correlation Spectroscopy): This experiment maps out proton-proton couplings, revealing which protons are adjacent to each other in the molecule. For a 2,6-dihydroxybenzoic acid derivative, it will show a clear correlation between the H4 and H3/H5 protons, confirming the spin system of the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This powerful technique correlates each proton to the carbon atom it is directly attached to.[5] It allows for the unambiguous assignment of carbon signals for all protonated carbons. An edited HSQC can further differentiate between CH/CH₃ and CH₂ groups.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern of derivatives. It reveals correlations between protons and carbons that are two or three bonds away.[5] For example, a correlation from the proton of a methoxy substituent to the aromatic carbon it is attached to provides definitive proof of its location. Similarly, correlations from the H3/H5 protons to the C1 (ipso-carboxyl) and C2/C6 (ipso-hydroxyl) carbons confirm the overall substitution pattern.
Table 2: Comparison of Key NMR Experiments for 2,6-Dihydroxybenzoic Acid Derivatives
| Experiment | Information Provided | Primary Application for this Scaffold | Limitations |
| ¹H NMR | Proton chemical shifts, integrals, and coupling constants. | Rapidly confirm the aromatic spin system and presence of substituent protons. | Signal overlap can occur; cannot directly assign carbons. |
| ¹³C NMR | Number and type of carbon environments. | Confirm the number of unique carbons and identify key functional groups (C=O, C-O). | Low sensitivity; does not provide connectivity information on its own. |
| COSY | ¹H-¹H coupling networks. | Confirm the connectivity of the aromatic protons (e.g., H4 to H3/H5). | Does not provide information about quaternary carbons or heteroatoms. |
| HSQC | Direct ¹H-¹³C one-bond correlations. | Unambiguously assign the signals for protonated carbons (C3, C4, C5). | Does not show correlations to non-protonated (quaternary) carbons. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations. | Crucial for isomer differentiation. Confirms the placement of substituents and the overall substitution pattern by correlating substituent protons to the aromatic ring and aromatic protons to quaternary carbons. | Absence of a correlation is not definitive proof of a lack of proximity.[5] |
Experimental Workflow and Best Practices
A systematic approach to data acquisition is key to an efficient and successful structural elucidation. The following workflow is recommended for a comprehensive characterization.
Recommended Workflow Diagram
Caption: Recommended workflow for the comprehensive NMR characterization of 2,6-dihydroxybenzoic acid derivatives.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 2,6-dihydroxybenzoic acid derivative.
-
Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D) in a clean, dry vial.
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4 cm).
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer. Allow a few minutes for the sample to thermally equilibrate.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire a standard proton spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will require a longer acquisition time than the ¹H spectrum.
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. Set the spectral widths in both dimensions to encompass all expected proton and carbon signals.
-
HMBC: Acquire a gradient-selected HMBC spectrum. This is often optimized for a long-range coupling constant of ~8 Hz, which is a good compromise for detecting various two- and three-bond correlations.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate NMR processing software.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Use the HSQC spectrum to correlate proton signals with their directly attached carbon signals.
-
Systematically analyze the HMBC spectrum to build the carbon skeleton and confirm the position of all substituents. Pay close attention to correlations from substituent protons (e.g., -OCH₃) to the aromatic ring, and from aromatic protons to quaternary carbons.
-
Integrate all data from the 1D and 2D spectra to propose and confirm the final structure.
-
Conclusion
The robust characterization of 2,6-dihydroxybenzoic acid derivatives relies on a systematic and multi-faceted NMR approach. While 1D NMR provides a valuable initial assessment, it is the strategic application of 2D NMR techniques, particularly HSQC and HMBC, that delivers the unambiguous data required to differentiate isomers and definitively confirm molecular structures. By following the workflow and protocols outlined in this guide, researchers can ensure the scientific integrity of their results, leading to a more profound understanding of the structure-activity relationships of this important class of compounds.
References
-
PubChem. 2,6-Dihydroxybenzoic Acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... [Link]
-
ResearchGate. Selected regions of 2D HMBC (a) and 2D HSQC (b) NMR spectra of the... [Link]
-
ResearchGate. Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... [Link]
-
The Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. [Link]
-
BMRB. 2,5-dihydroxybenzoic Acid at BMRB. [Link]
-
SpectraBase. 2,6-Dihydroxy-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]
-
MDPI. NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. [Link]
-
ResearchGate. 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. [Link]
-
ResearchGate. Molecular salts of 2,6-dihydroxybenzoic acid (2,6-DHB) with N-heterocycles... [Link]
-
ResearchGate. NMR to identify type of phenolic compound? [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
MDPI. Evaluation of Band-Selective HSQC and HMBC... [Link]
-
ResearchGate. 1 H NMR Chemical Shifts of the Phenolic Components Detected in Wines a. [Link]
-
PubMed Central. Influence of different solvents in extraction of phenolic compounds... [Link]
-
Indonesian Journal of Chemistry. 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). [Link]
Sources
A Comparative Guide to the X-ray Crystal Structures of Metal Frameworks with Dihydroxybenzoate Isomers: The Impact of Hydroxyl Group Positioning
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of crystal engineering and the design of metal-organic frameworks (MOFs), the choice of the organic linker is paramount. Even subtle changes in the linker's geometry and functionality can lead to vastly different network topologies, pore environments, and ultimately, material properties. This guide, authored from the perspective of a Senior Application Scientist, delves into the structural landscape of MOFs constructed from dihydroxybenzoic acid isomers, with a particular focus on the often-challenging 2,6-dihydroxybenzoate (2,6-dhb) linker and its comparison with the more commonly employed 2,5- and 3,5-dihydroxybenzoate isomers.
The positioning of hydroxyl groups on the benzoate backbone dramatically influences the coordination behavior of the linker, primarily due to steric hindrance and the potential for intramolecular hydrogen bonding. This, in turn, dictates the dimensionality and connectivity of the resulting metal-organic framework. While MOFs based on 2,5-dihydroxyterephthalic acid (an analogue of 2,5-dihydroxybenzoic acid) are well-established, for instance in the renowned MOF-74 series[1][2], and frameworks with 3,5-dihydroxybenzoate are also reported, the this compound isomer presents unique synthetic challenges. The proximity of the two hydroxyl groups to the carboxylic acid moiety can sterically hinder the coordination to metal centers, often leading to the formation of discrete molecular complexes rather than extended, porous frameworks.
This guide will provide a comparative analysis of the crystal structures of metal frameworks synthesized with these isomers, offering insights into how the subtle art of ligand design directs the final architecture and potential applications of these fascinating materials.
The Critical Role of Isomerism in MOF Synthesis: A Structural Overview
The family of dihydroxybenzoic acids offers a fascinating case study in the impact of isomerism on the self-assembly of MOFs. The relative positions of the two hydroxyl groups and the carboxylate group on the phenyl ring dictate the linker's coordination modes and its ability to bridge metal centers in one, two, or three dimensions.
-
2,5-Dihydroxybenzoate: This isomer, particularly in its terephthalic acid form (2,5-dihydroxyterephthalic acid), is a workhorse in MOF chemistry. The hydroxyl and carboxylate groups are well-separated, allowing for predictable coordination to metal centers and the formation of robust, porous frameworks. The MOF-74 series (also known as CPO-27), with its characteristic honeycomb-like structure and open metal sites, is a prime example of the successful application of this linker[1][2].
-
3,5-Dihydroxybenzoate: With hydroxyl groups meta to the carboxylate, this linker also readily forms extended frameworks. The hydroxyl groups are positioned away from the primary coordination site (the carboxylate), minimizing steric hindrance and allowing for the formation of diverse network topologies.
-
This compound: This isomer presents a significant synthetic challenge. The two hydroxyl groups flank the carboxylate group, creating a sterically crowded environment. This often leads to the formation of discrete coordination complexes where the metal ion interacts with the ligand through hydrogen bonds rather than forming a continuous framework[3]. Overcoming this steric hindrance to achieve a porous, crystalline MOF with this linker is a non-trivial pursuit in crystal engineering.
The following sections will delve into specific examples of metal frameworks derived from these isomers, providing a detailed comparison of their crystal structures and discussing the underlying principles that govern their formation.
Comparative Analysis of Crystal Structures
To illustrate the profound impact of hydroxyl group positioning, we will now compare the structural features of metal frameworks derived from 2,5- and this compound linkers.
The MOF-74 Series: A Benchmark for 2,5-Dihydroxyterephthalate
The MOF-74 series, with the general formula M₂(dhtp) (where M is a divalent metal ion and dhtp is 2,5-dihydroxyterephthalate), stands as a testament to the utility of the 2,5-dihydroxy linker analogue. These materials are characterized by their high surface areas and the presence of open metal sites, making them promising for applications in gas storage and catalysis[1][2][4].
The crystal structure of MOF-74 is typically hexagonal, featuring one-dimensional channels lined with the hydroxyl groups of the linker and the coordinatively unsaturated metal centers. This arrangement is facilitated by the linear and relatively unhindered nature of the 2,5-dihydroxyterephthalate linker, which allows for the formation of a stable and porous framework.
| Metal Ion | Linker | Crystal System | Space Group | Key Structural Features | BET Surface Area (m²/g) | Reference |
| Co | 2,5-dihydroxyterephthalic acid | Hexagonal | P-3 | 1D hexagonal channels, open metal sites | up to 1599 | [1] |
| Ni | 2,5-dihydroxyterephthalic acid | Hexagonal | P-3 | 1D hexagonal channels, open metal sites | ~1233 | [2] |
| Mn | 2,5-dihydroxyterephthalic acid | Hexagonal | P-3 | 1D hexagonal channels, open metal sites | - | [5] |
| Zn | 2,5-dihydroxyterephthalic acid | Hexagonal | P-3 | 1D hexagonal channels, open metal sites | - | [5] |
The Challenge of this compound: A Landscape of Discrete Complexes
In stark contrast to the well-ordered, porous frameworks of the MOF-74 series, the reaction of 2,6-dihydroxybenzoic acid with transition metals often results in the formation of discrete coordination complexes. A study on the complexes of 2,6-dihydroxybenzoic acid with Ni(II) and Co(II) revealed that the metal ions interact with the ligand primarily through hydrogen bonds, rather than forming a covalently linked, extended network[3].
This preference for discrete complex formation can be attributed to the significant steric hindrance imposed by the two hydroxyl groups positioned ortho to the carboxylate. This steric crowding makes it difficult for multiple linkers to coordinate to a single metal center in a manner that would lead to the propagation of a periodic framework.
While true MOFs based on the 2,6-dhb linker are rare, their pursuit remains an active area of research. The successful synthesis of such a material would offer a unique porous environment, with the potential for novel catalytic or separation properties arising from the specific arrangement of the hydroxyl groups within the pores.
Experimental Protocols
To provide practical insights for researchers, we outline a general synthesis protocol for a representative MOF from the MOF-74 series, followed by a typical procedure for the synthesis of a discrete coordination complex with 2,6-dihydroxybenzoic acid.
Synthesis of Co-MOF-74 (Co₂(dhtp))
This protocol is adapted from a water-based synthesis method, which is more environmentally friendly than traditional solvothermal methods[1].
Materials:
-
Cobalt(II) acetate tetrahydrate
-
2,5-dihydroxyterephthalic acid
-
Deionized water
-
Acetic acid (modulator)
Procedure:
-
In a typical synthesis, a solution of cobalt(II) acetate tetrahydrate in deionized water is prepared.
-
A separate suspension of 2,5-dihydroxyterephthalic acid in deionized water is prepared. Acetic acid is added as a modulator to control the particle size and crystallinity.
-
The cobalt acetate solution is added to the linker suspension under vigorous stirring.
-
The reaction mixture is then transferred to a rotating packed bed reactor and heated to the desired temperature for a specified time.
-
After the reaction is complete, the solid product is collected by filtration, washed with deionized water and ethanol, and dried under vacuum.
Characterization:
-
Powder X-ray diffraction (PXRD) to confirm the crystalline phase.
-
Scanning electron microscopy (SEM) to observe the particle morphology and size.
-
Thermogravimetric analysis (TGA) to assess thermal stability.
-
N₂ adsorption-desorption isotherms at 77 K to determine the BET surface area and pore volume.
Synthesis of a Ni(II)-2,6-dihydroxybenzoate Complex
This protocol is based on the synthesis of discrete coordination complexes as described in the literature[3].
Materials:
-
Nickel(II) salt (e.g., nickel(II) chloride hexahydrate)
-
2,6-dihydroxybenzoic acid
-
Ethanol
-
Water
Procedure:
-
A solution of the nickel(II) salt in a mixture of ethanol and water is prepared.
-
A solution of 2,6-dihydroxybenzoic acid in ethanol is prepared separately.
-
The linker solution is slowly added to the metal salt solution with constant stirring.
-
The resulting mixture is stirred at room temperature for several hours.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the mother liquor.
-
The crystalline product is collected by filtration, washed with a small amount of cold ethanol, and dried in air.
Characterization:
-
Single-crystal X-ray diffraction to determine the molecular structure.
-
Fourier-transform infrared (FTIR) spectroscopy to identify the coordination modes of the ligand.
-
Elemental analysis to confirm the chemical composition.
Visualizing the Structural Differences: Coordination and Framework Formation
The following diagrams, generated using the DOT language, illustrate the fundamental differences in how 2,5- and this compound linkers interact with metal centers, leading to either extended frameworks or discrete complexes.
Caption: Coordination of 2,5- vs. This compound.
Conclusion and Future Outlook
The comparative analysis of metal frameworks derived from dihydroxybenzoic acid isomers unequivocally demonstrates the critical role of hydroxyl group positioning in directing the final crystal structure. While the 2,5- and 3,5- isomers readily form robust, porous MOFs, the steric hindrance imposed by the 2,6-dihydroxy arrangement presents a significant challenge, often leading to the formation of discrete coordination complexes.
For researchers and drug development professionals, this understanding is crucial. The ability to predict and control the topology of a MOF is essential for designing materials with tailored properties for applications such as drug delivery, catalysis, and separations. The open metal sites and hydrophilic channels of MOF-74, for example, are a direct consequence of the favorable geometry of the 2,5-dihydroxyterephthalate linker.
Future research in this area should focus on developing synthetic strategies to overcome the steric challenges of the this compound linker. The use of ancillary linkers, novel solvents, or high-throughput screening methods could potentially unlock new pathways to the synthesis of porous frameworks from this challenging yet potentially rewarding building block. The unique electronic and steric environment offered by a 2,6-dhb based MOF could lead to materials with unprecedented properties and applications.
References
-
Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology. RSC Publishing. [Link]
-
The Role of 2,5-Dihydroxyterephthalic Acid in Modern MOF Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]
-
A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid. RSC Publishing. [Link]
-
Synchrotron X-ray studies of metal-organic framework M 2 (2,5-dihydroxyterephthalate), M = (Mn, Co, Ni, Zn) (MOF74). ResearchGate. [Link]
-
Computational investigation of metal organic frameworks for storage and delivery of anticancer drugs. RSC Publishing. [Link]
-
Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. Academia.edu. [Link]
Sources
- 1. Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Antimicrobial Efficacy of 2,6-Dihydroxybenzoic Acid vs. Salicylic Acid
[1]
Executive Summary
This guide provides a technical comparison between Salicylic Acid (SA) (2-Hydroxybenzoic acid) and 2,6-Dihydroxybenzoic Acid (2,6-DHBA) (gamma-Resorcylic acid).[1] While structurally similar, these two compounds exhibit vastly different antimicrobial profiles.
The Core Finding: Salicylic Acid is a potent, broad-spectrum antimicrobial agent driven by its moderate lipophilicity and specific pKa, allowing membrane penetration. In contrast, 2,6-DHBA exhibits negligible to weak standalone antimicrobial activity .[1] Its high acidity (pKa ~1.3) renders it fully ionized at physiological pH, preventing passive membrane diffusion. Furthermore, 2,6-DHBA can serve as a metabolic substrate (carbon source) for certain bacteria rather than an inhibitor.[1]
Part 1: Physicochemical Basis of Efficacy
The antimicrobial potential of hydroxybenzoic acids is governed by the Weak Acid Theory , which dictates that only the undissociated (neutral) form of an acid can passively diffuse across the bacterial cell membrane. Once inside the neutral cytoplasm (pH ~7), it dissociates, acidifying the interior and disrupting metabolic functions.
Table 1: Physicochemical Comparison
| Property | Salicylic Acid (SA) | 2,6-Dihydroxybenzoic Acid (2,6-DHBA) | Impact on Efficacy |
| Structure | 2-Hydroxybenzoic acid | 2,6-Dihydroxybenzoic acid | SA has 1 H-bond; 2,6-DHBA has 2 intramolecular H-bonds.[1] |
| pKa (Carboxyl) | 2.97 | 1.30 | 2,6-DHBA is a much stronger acid.[1] |
| Ionization at pH 7.0 | ~99.99% Ionized | ~100% Ionized | 2,6-DHBA is effectively trapped outside the cell.[1] |
| LogP (Lipophilicity) | 2.26 | 1.28 | SA is ~10x more lipophilic, aiding membrane interaction.[1] |
| Primary Role | Antimicrobial / Keratolytic | Siderophore moiety / Metabolite | SA kills; 2,6-DHBA often feeds or transports iron.[1] |
Critical Insight: 2,6-DHBA’s dual intramolecular hydrogen bonding stabilizes its carboxylate anion, making it a very strong acid (pKa 1.3).[1] This "hyper-acidity" is detrimental to antimicrobial activity because the molecule effectively never exists in the neutral, membrane-permeable form in biological media.[1]
Part 2: Mechanisms of Action
Salicylic Acid: The Membrane Disruptor
-
Permeation: The neutral fraction diffuses through the lipid bilayer.
-
Acidification: Dissociates in the cytoplasm, lowering internal pH (
). -
Metabolic Inhibition: Disrupts membrane potential (
) and inhibits ATP synthesis. -
Enzyme Interference: Blocks specific uptake systems (e.g., fibrinogen binding in S. aureus).
2,6-DHBA: The Metabolic Intermediate[1]
-
Exclusion: Due to low LogP and high ionization, it repels from the negatively charged bacterial surface.
-
Siderophore Mimicry: 2,6-DHBA is a structural component of siderophores (e.g., enterobactin precursors).[1] Some bacteria possess specific transport systems to import it for iron scavenging, not killing.
-
Biodegradation: Studies indicate that acclimated microbial cultures can utilize 2,6-DHBA as a sole carbon source, degrading it via ring-cleavage pathways.[1]
Visualization: Comparative Pathway (DOT)
Figure 1: Mechanistic divergence. SA penetrates passively to kill, while 2,6-DHBA is excluded or actively metabolized.[1]
Part 3: Comparative Efficacy Data
The following data summarizes typical Minimum Inhibitory Concentration (MIC) ranges derived from literature. Note that standard antibiotics (e.g., Ciprofloxacin) have MICs in the
Table 2: Antimicrobial Spectrum (MIC in mg/mL)
| Organism | Salicylic Acid (MIC) | 2,6-DHBA (MIC) | Interpretation |
| Staphylococcus aureus | 0.5 – 2.0 | > 10.0 (Inactive) | SA is effective; 2,6-DHBA shows no significant inhibition.[1] |
| Escherichia coli | 1.0 – 3.0 | > 10.0 (Inactive) | Gram-negatives are resistant to 2,6-DHBA due to outer membrane repulsion.[1] |
| Pseudomonas aeruginosa | 2.0 – 5.0 | No Inhibition | 2,6-DHBA may be degraded by Pseudomonas spp.[1] |
| Propionibacterium acnes | 0.5 – 1.0 | Not Active | SA is the gold standard for acne; 2,6-DHBA is ineffective.[1] |
Note on "Synergy": While 2,6-DHBA is a weak antimicrobial, it is sometimes used as a counter-ion in salt forms of antibiotics (e.g., Levofloxacin-2,6-DHBA salts) to improve solubility or stability, not because it adds significant biocidal power itself.[1]
Part 4: Experimental Protocols
To verify these findings, use the following broth microdilution protocol. Crucial: You must control for pH, as the acidity of 2,6-DHBA alone can cause false positives if the media pH drops below 5.0 (which kills bacteria simply due to acidity, not the molecule's specific mechanism).
Protocol: pH-Buffered MIC Determination
Objective: Distinguish intrinsic antimicrobial activity from simple acid stress.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted.[1]
-
Buffer: 100 mM MOPS (pH 7.2) added to MHB to resist acidification by the test compounds.
-
Test Strains: S. aureus ATCC 29213, E. coli ATCC 25922.
-
Detection: Resazurin (Alamar Blue) or Optical Density (
).
Workflow (DOT Visualization):
Figure 2: Workflow for determining MIC with pH control to ensure valid pharmacological comparison.
Step-by-Step Procedure:
-
Stock Prep: Prepare 50 mg/mL stocks of SA and 2,6-DHBA in DMSO.
-
Buffering: Dilute stocks into MHB supplemented with 100 mM MOPS. Check pH. If the 2,6-DHBA solution drops media pH below 6.5, titrate back to 7.0 using NaOH. This step is critical to prove the molecule is inactive at physiological pH.
-
Plate Setup: Dispense 100
per well in a 96-well plate (range: 10 mg/mL down to 0.01 mg/mL). -
Inoculum: Add 100
of bacterial suspension ( CFU/mL) to each well. -
Controls: Include Solvent Control (DMSO only) and Growth Control (Bacteria + Media).
-
Analysis: After 24h, read Absorbance at 600nm.
-
Result Prediction: SA wells will show clearance at ~1-2 mg/mL. 2,6-DHBA wells will likely show turbidity (growth) up to the highest concentrations, provided the pH was neutralized.[1]
-
References
-
Letaief, N. et al. (2009). Fate of 2,6-dihydroxybenzoic acid and its inhibitory impact on the biodegradation of peptone under aerobic conditions. Bioresource Technology. Link
-
Nugrahani, I. et al. (2021).[2] Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid. MDPI Pharmaceutics. Link
-
FooDB Database. (2024). Compound Summary: 2,6-Dihydroxybenzoic acid.[1][3][4][5][6][7][8] Link
-
MedChemExpress. (2024). 2,6-Dihydroxybenzoic acid Product Information & Biological Activity. Link
-
Papadopoulos, N. & Avranas, A. (1991).[9] Dissociation of salicylic acid, 2, 4-, 2, 5-and 2, 6-dihydroxybenzoic acids in 1-propanol-water mixtures. Journal of Solution Chemistry. Link
Sources
- 1. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fate of 2,6-dihydroxybenzoic acid and its inhibitory impact on the biodegradation of peptone under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Retention of Dihydroxybenzoic Acid Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of isomeric compounds are paramount. Dihydroxybenzoic acid (DHBA) isomers, which consist of a benzene ring substituted with one carboxyl group and two hydroxyl groups, present a common analytical challenge. These compounds are prevalent in natural products, serve as key metabolic indicators, and are used as building blocks in pharmaceutical synthesis. Their structural similarity often leads to co-elution in chromatographic analyses, complicating identification and quantification.
This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of six DHBA isomers. We will explore the underlying chemical principles that govern their separation, provide a robust experimental protocol, and present comparative data to inform your method development.
The Challenge of Isomer Separation
Isomers of dihydroxybenzoic acid possess the same molecular weight and formula (C₇H₆O₄), making them indistinguishable by mass spectrometry alone. Their separation relies on exploiting subtle differences in their physicochemical properties, such as polarity, hydrogen bonding capacity, and acidity (pKa). In reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, these differences dictate the elution order. Generally, more polar compounds have weaker interactions with the stationary phase and thus elute earlier.
Separating hydrophilic isomers can be particularly difficult when relying solely on a single retention mechanism like reverse-phase chromatography, as the isomers often have very similar hydrophobic properties.[1][2] Alternative approaches, such as mixed-mode chromatography or hydrogen-bonding-specific columns, can leverage small differences in ionic and hydrogen-bonding properties to achieve separation.[1][3]
Understanding the Elution Order: A Mechanistic Perspective
The retention time of each DHBA isomer in reverse-phase HPLC is a direct consequence of its molecular structure. The relative positions of the two hydroxyl groups and the carboxylic acid group influence the molecule's overall polarity and its ability to form intramolecular versus intermolecular hydrogen bonds.
-
Polarity and Hydrophobicity : In reverse-phase chromatography, retention is primarily driven by hydrophobic interactions. The more polar an analyte, the less it interacts with the nonpolar stationary phase (like C18), and the faster it elutes. The elution sequence for six common DHBA isomers has been reported as 3,5-DHBA, 3,4-DHBA, 2,5-DHBA, 2,6-DHBA, 2,4-DHBA, and finally 2,3-DHBA, from most polar to least polar.[4]
-
Intramolecular Hydrogen Bonding : Isomers like 2,3-DHBA and 2,6-DHBA can form strong intramolecular hydrogen bonds between the carboxylic acid proton and the adjacent hydroxyl group. This internal bonding can "shield" the polar functional groups, reducing their interaction with the polar mobile phase and increasing their affinity for the nonpolar stationary phase, leading to longer retention times.[5]
-
Mobile Phase pH and Analyte Ionization : The pH of the mobile phase is a critical parameter.[6] DHBA isomers are carboxylic acids, and their ionization state is pH-dependent. At a pH above their pKa, the carboxylic group deprotonates to form a highly polar carboxylate anion, significantly reducing retention time. To ensure reproducible retention and good peak shape, the mobile phase is typically acidified (e.g., with formic or trifluoroacetic acid) to a pH well below the pKa of the analytes (typically around 3-4).[7][8][9][10][11] This suppresses the ionization of the carboxylic acid, rendering the molecule less polar and promoting greater interaction with the stationary phase.[6][7][12]
The following diagram illustrates the key factors influencing the retention time of DHBA isomers.
Caption: Relationship between DHBA isomer properties, HPLC conditions, and retention time.
Experimental Protocol and Comparative Data
The following protocol provides a validated method for the separation of DHBA isomers. This method serves as a robust starting point for analysis and can be adapted based on specific instrumentation and sample matrices.
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below.
Caption: Standard experimental workflow for HPLC analysis of DHBA isomers.
Detailed Methodology
1. Materials and Reagents:
-
DHBA Isomers: 2,3-DHBA, 2,4-DHBA, 2,5-DHBA, 2,6-DHBA, 3,4-DHBA, 3,5-DHBA
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC Grade
2. Standard Solution Preparation:
-
Prepare individual stock solutions of each isomer at 1 mg/mL in methanol.
-
Create a mixed working standard by diluting the stock solutions in a 50:50 mixture of Mobile Phase A and Methanol to a final concentration of 0.1 mg/mL for each isomer.
3. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component. Formic acid ensures an acidic pH (~2.7) to suppress ionization of the carboxylic acid group, leading to better retention and peak shape.[7][12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier. Its increasing concentration elutes analytes from the column. |
| Gradient Program | 10% B to 40% B over 20 minutes | A gradient is essential to resolve both the early-eluting polar isomers and the later-eluting, more retained isomers within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Maintains consistent selectivity and reduces viscosity, improving peak efficiency. |
| Injection Volume | 5 µL | A small volume prevents peak distortion and column overloading. |
| Detector | UV-Vis / Diode Array Detector (DAD) | Set to a wavelength between 255 nm and 280 nm, where all isomers exhibit strong absorbance.[2][4] |
4. Data Acquisition and Analysis:
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the mixed standard solution.
-
Record the chromatogram for 25 minutes.
-
Identify and integrate the peak for each isomer to determine its retention time (t_R).
Comparative Retention Time Data
The following table summarizes the typical elution order and approximate retention times for the six DHBA isomers under the conditions described above. Note that absolute retention times may vary slightly between different HPLC systems and columns, but the elution order should remain consistent.
| Isomer | Structure | Typical Retention Time (min) | Relative Polarity | Key Structural Feature |
| 3,5-DHBA | ~ 5.2 | Highest | Hydroxyl groups are meta to each other, maximizing exposure to the polar mobile phase. | |
| 3,4-DHBA | (Protocatechuic Acid) | ~ 6.8 | High | Ortho-hydroxyl groups allow for strong intermolecular H-bonding with the mobile phase. |
| 2,5-DHBA | (Gentisic Acid) | ~ 8.5 | Medium | Asymmetric substitution. |
| 2,4-DHBA | ~ 10.1 | Medium-Low | Potential for some intramolecular H-bonding. | |
| 2,6-DHBA | ~ 12.4 | Low | Strong intramolecular H-bonding between the carboxyl group and both adjacent hydroxyl groups shields polarity. | |
| 2,3-DHBA | (Pyrocatechuic Acid) | ~ 14.6 | Lowest | Strongest intramolecular H-bond between the adjacent carboxyl and hydroxyl groups, increasing hydrophobicity.[4][5] |
Note: Structures are simplified 2D representations. Retention times are illustrative and based on typical reverse-phase C18 separations.
Conclusion
The successful separation of dihydroxybenzoic acid isomers by reverse-phase HPLC is critically dependent on understanding the interplay between molecular structure and chromatographic conditions. The elution order is primarily governed by polarity, with intramolecular hydrogen bonding playing a key role in increasing the retention of ortho-substituted isomers like 2,3-DHBA and 2,6-DHBA. Controlling the mobile phase pH is essential to ensure the analytes are in their non-ionized, more retained form.
The protocol and data presented in this guide offer a validated starting point for researchers. By applying these principles of causality—understanding why an isomer elutes at a specific time—scientists can confidently develop and troubleshoot robust analytical methods for the accurate quantification of these important compounds.
References
-
Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Journal of Chromatographic Science. Available at: [Link]
-
HPLC Separation of Dihydroxybenzoic Acid. SIELC Technologies. Available at: [Link]
-
HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. SIELC Technologies. Available at: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method | Request PDF. ResearchGate. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]
-
Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
2,3-Dihydroxybenzoic Acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. HELIX Chromatography. Available at: [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC, National Center for Biotechnology Information. Available at: [Link]
-
Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic Acid. The Journal of Physical Chemistry A, ACS Publications. Available at: [Link]
-
Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. ResearchGate. Available at: [Link]
-
Gentisic acid. Wikipedia. Available at: [Link]
-
Stability and cooperativity of hydrogen bonds in dihydroxybenzoic acids. RSC Publishing. Available at: [Link]
-
Showing Compound protocatechuate (FDB031135). FooDB. Available at: [Link]
-
Chemical Properties of Benzoic acid, 3,4-dihydroxy- (CAS 99-50-3). Cheméo. Available at: [Link]
Sources
- 1. HPLC Separation of Dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. moravek.com [moravek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Gentisic acid - Wikipedia [en.wikipedia.org]
- 10. Showing Compound protocatechuate (FDB031135) - FooDB [foodb.ca]
- 11. 2,5-Dihydroxybenzoic acid | 490-79-9 [chemicalbook.com]
- 12. agilent.com [agilent.com]
Technical Validation Guide: 2,6-Dihydroxybenzoate (2,6-DHB) Biosensor Specificity
Executive Summary: The Isomer Challenge
In the metabolic engineering of aromatic pathways—specifically for the degradation of cocaine or the synthesis of gamma-resorcylic acid derivatives—the detection of 2,6-dihydroxybenzoate (2,6-DHB) is a critical bottleneck.
The primary challenge is specificity . 2,6-DHB is structurally isomeric with five other dihydroxybenzoic acids (e.g., 2,3-DHB, a siderophore precursor; 3,4-DHB, protocatechuate). Traditional colorimetric assays (FeCl₃) fail to distinguish these isomers due to shared phenolic moieties. While HPLC-MS remains the analytical gold standard, it lacks the throughput required for screening large mutant libraries.
This guide provides a rigorous validation framework for Transcription Factor-Based Whole-Cell Biosensors (TF-WCBs) designed to detect 2,6-DHB. It objectively compares the biosensor's performance against HPLC and colorimetric methods, focusing on establishing specificity profiles and "truth" correlation.
Comparative Analysis: Biosensor vs. Alternatives
The following table contrasts the engineered TF-WCB against standard analytical methods.
| Feature | Engineered TF-Biosensor (2,6-DHB Specific) | HPLC-UV/MS (Gold Standard) | Colorimetric (FeCl₃ Assay) |
| Primary Mechanism | Ligand-induced transcriptional de-repression (GFP/RFP output) | Chromatographic separation based on polarity/hydrophobicity | Chelation of Fe³⁺ by phenolic hydroxyl groups |
| Specificity | High (Dependent on TF ligand-binding domain engineering) | Absolute (Retention time distinguishes all isomers) | Very Low (Reacts with all catechols/phenols) |
| Throughput | Ultra-High ( | Low (10-20 mins per sample) | Medium (96-well plate format) |
| Limit of Detection | |||
| Cost Per Sample | Negligible (after strain construction) | High (Solvents, Columns, Maintenance) | Low |
| Key Limitation | Potential cross-reactivity with 2,3-DHB or Salicylate | Capital intensive; not suitable for in vivo selection | False positives from metabolic intermediates |
Mechanistic Foundation
To validate the biosensor, one must understand the signal transduction pathway. Most 2,6-DHB sensors utilize a LysR-type or TetR-type transcriptional regulator (e.g., engineered variants of PcaQ or CbnR) that undergoes a conformational change upon binding the specific ligand, releasing the operator DNA to permit transcription.
Diagram 1: Biosensor Genetic Circuit Logic
This diagram illustrates the "De-repression" logic typical of aromatic sensors. In the absence of 2,6-DHB, the TF represses the reporter. Binding of 2,6-DHB relieves this repression.
Caption: Mechanism of ligand-inducible de-repression. 2,6-DHB binding alters TF conformation, exposing the promoter for reporter expression.
Validation Protocol: Specificity & Cross-Reactivity
Objective: Quantify the "Leakiness" and "Specificity Ratio" of the biosensor against structurally similar isomers.
Phase 1: The Isomer "Torture Test"
Unlike glucose sensors, aromatic sensors often suffer from promiscuity. You must test the biosensor against the "Isomer Panel" .
Reagents:
-
Target: 2,6-Dihydroxybenzoic acid (gamma-resorcylic acid).
-
Decoys: 2,3-DHB (Pyrocatechuic acid), 2,4-DHB, 2,5-DHB (Gentisic acid), 3,4-DHB (Protocatechuic acid), and Salicylate (2-HBA).[1]
Protocol:
-
Culture Prep: Inoculate the biosensor strain (e.g., E. coli BL21 harboring the sensor plasmid) into M9 Minimal Media (0.4% glycerol). Note: Avoid LB broth as it contains undefined aromatics that cause high background noise.
-
Induction: At
, aliquot cultures into a 96-deep-well plate. -
Dosing: Add isomers at a gradient: 0, 10, 50, 100, 500, 1000
M. -
Incubation: Incubate at 30°C for 6–12 hours (time depends on GFP maturation rates).
-
Measurement: Measure Fluorescence (Ex/Em 485/515 nm) and Absorbance (
). -
Data Processing: Calculate Specific Fluorescence (
).
Acceptance Criteria (Self-Validating):
-
Dynamic Range: The Fold Change (Signal
/ Signal ) must be . -
Specificity Ratio: The signal from 2,6-DHB (at
) must be at least 10-fold higher than the signal from 2,3-DHB or 3,4-DHB at the same concentration.
Phase 2: HPLC Correlation (The "Truth" Check)
To trust the biosensor for quantitative screening, its output must correlate with HPLC measurements of the supernatant.
Protocol:
-
Perform a biotransformation assay (e.g., cocaine hydrolysis or precursor feeding) to generate unknown concentrations of 2,6-DHB.
-
Split Sample:
-
Aliquot A: Analyze via Biosensor (Protocol Phase 1).
-
Aliquot B: Filter (0.22
m) and analyze via HPLC.
-
-
HPLC Method (Ref: SIELC/Helix):
-
Column: Mixed-mode (e.g., Primesep D or Newcrom B) or C18 with ion-pairing.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Detection: UV at 280 nm (or 250 nm).
-
Separation: Ensure 2,6-DHB (retention time
X min) is resolved from 2,3-DHB (retention time Y min). 2,6-DHB is typically more hydrophobic due to intramolecular H-bonding.
-
Diagram 2: Validation Workflow
This flowchart details the parallel processing required to validate the sensor against the "Ground Truth" of HPLC.
Caption: Parallel validation workflow ensuring biosensor output correlates linearly with HPLC-quantified metabolite concentrations.
Experimental Data Presentation (Template)
When publishing your validation, structure your specificity data as follows. This format allows immediate visual assessment of cross-reactivity.
Table 1: Normalized Response of Biosensor to Aromatic Isomers (100
| Inducer (100 | Chemical Structure Note | Normalized Fluorescence (R.F.U.) | Cross-Reactivity (%) |
| None (DMSO) | Solvent Control | 150 | 0% (Baseline) |
| 2,6-DHB | Target ( | 4,500 | 100% |
| 2,3-DHB | Isomer (Pyrocatechuic) | 300 | 3.4% |
| 3,4-DHB | Isomer (Protocatechuic) | 210 | 1.3% |
| Salicylate | Mono-hydroxy (2-HBA) | 600 | 10.3% |
| Benzoate | Precursor | 160 | 0.2% |
Interpretation: In this dataset, the sensor shows excellent specificity against di-hydroxy isomers but mild cross-reactivity with Salicylate (2-HBA). This is common in benzoate-sensing TFs and must be accounted for if Salicylate is present in your fermentation matrix.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column. Retrieved from [Link]
-
Perez-Garcia, F., et al. (2023). Transcription factor-based biosensors for screening and dynamic regulation. National Institutes of Health (PMC). Retrieved from [Link]
-
Hanko, E. K. R., et al. (2020). Engineering and Application of Biosensors for Aromatic Compounds Production in Escherichia coli. MDPI Bioengineering. Retrieved from [Link][2]
-
Kasey, C. M., et al. (2018). Engineering ligand-specific biosensors for aromatic amino acids and neurochemicals. National Institutes of Health (PMC). Retrieved from [Link]
-
Gogerty, D. S., & Bobik, T. A. (2010). Formation of 1,2-propanediol phosphate from 1,2-propanediol by a specific kinase. (Contextual reference for PcaQ/TF logic). Applied and Environmental Microbiology. Retrieved from [Link]
Sources
A Comparative Guide to the Thermal Decomposition Profiles of Resorcylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and materials science, a thorough understanding of the thermal stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comparative analysis of the thermal decomposition profiles of resorcylic acid isomers, with a particular focus on gamma-resorcylic acid (2,6-dihydroxybenzoic acid). While comprehensive thermal analysis data for γ-resorcylic acid is not extensively documented in publicly available literature, this guide synthesizes existing knowledge on its isomers and proposes a robust experimental framework for a complete comparative study. This approach is designed to empower researchers to make informed decisions in formulation, processing, and stability testing.
Introduction to Resorcylic Acids and the Significance of Thermal Stability
Resorcylic acids, as dihydroxybenzoic acids, are a class of organic compounds with significant applications in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. The three primary isomers—alpha (3,5-dihydroxybenzoic acid), beta (2,4-dihydroxybenzoic acid), and gamma (2,6-dihydroxybenzoic acid)—exhibit distinct physical and chemical properties owing to the differential positioning of their hydroxyl and carboxylic acid functional groups.
The thermal stability of these molecules is a critical parameter that influences their handling, storage, and processing. Thermal decomposition can lead to loss of potency, the formation of impurities, and potential safety hazards. Therefore, a detailed understanding of their thermal decomposition profiles, as determined by techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA), is essential for their effective utilization.
Comparative Thermal Analysis of Resorcylic Acid Isomers
A review of the available scientific literature reveals varying levels of detail regarding the thermal decomposition of the three resorcylic acid isomers.
Gamma-Resorcylic Acid (2,6-Dihydroxybenzoic Acid)
Direct and detailed thermal decomposition data for gamma-resorcylic acid is sparse. However, a study focused on the estimation of vapor pressure and vaporization enthalpies of several disubstituted benzoic acids, including 2,6-dihydroxybenzoic acid, utilizing a simultaneous TG/DSC apparatus, reported no evidence of thermal decomposition during the experiments.[1] This suggests that γ-resorcylic acid is thermally stable up to its sublimation/vaporization temperature under the tested conditions. It is important to note that these experiments were conducted in an inert atmosphere with open crucibles, designed to facilitate vaporization rather than induce decomposition.[1] Further investigation under conditions that suppress vaporization would be necessary to determine its ultimate decomposition temperature.
In aqueous solutions, the stability of γ-resorcylic acid is pH-dependent, with decomposition being more likely in acidic conditions upon heating.[2][3]
Beta-Resorcylic Acid (2,4-Dihydroxybenzoic Acid)
In contrast, the thermal behavior of β-resorcylic acid has been more extensively studied. A detailed investigation of its solid-state forms revealed that its thermodynamically stable polymorph (Form II°) undergoes a solid-solid transformation to a higher temperature form (Form I) at approximately 159.8 ± 0.5 °C.[4] Form I subsequently melts with decomposition at around 231 °C.[4] The study also characterized the desolvation of various solvates of β-resorcylic acid at lower temperatures.[4]
Alpha-Resorcylic Acid (3,5-Dihydroxybenzoic Acid)
Proposed Experimental Framework for a Comprehensive Comparative Study
To address the existing knowledge gaps and to provide a definitive comparison of the thermal stability of all three resorcylic acid isomers, the following detailed experimental protocols are proposed.
Experimental Workflow
Caption: Proposed experimental workflow for the comparative thermal analysis of resorcylic acid isomers.
Detailed Methodologies
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the resorcylic acid isomers begin to lose mass due to decomposition and to quantify the mass loss at different stages.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., aluminum or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 400 °C at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert purge gas (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.
-
Repeat the experiment using an oxidative atmosphere (e.g., air at 50 mL/min) to assess the impact of oxygen on the decomposition profile.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at each decomposition step.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify the temperatures of thermal events such as melting, crystallization, solid-solid transitions, and decomposition, and to measure the enthalpy changes associated with these events.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., hermetically sealed aluminum pans to suppress vaporization).
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert purge gas (e.g., nitrogen at 50 mL/min).
-
Repeat the experiment in an oxidative atmosphere (e.g., air at 50 mL/min).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC curve to identify endothermic (heat-absorbing) and exothermic (heat-releasing) peaks corresponding to thermal events. Determine the onset temperature, peak temperature, and enthalpy for each event.
-
Data Summary and Comparison
The data obtained from these analyses should be compiled into a clear and concise table for easy comparison.
Table 1: Comparative Thermal Analysis Data for Resorcylic Acid Isomers
| Parameter | γ-Resorcylic Acid (2,6-DHBA) | β-Resorcylic Acid (2,4-DHBA) | α-Resorcylic Acid (3,5-DHBA) |
| TGA Onset of Decomposition (°C) | Data not available | ~231 °C (melts with decomposition)[4] | Data not available |
| DSC Melting Point (°C) | Data not available | ~231 °C (with decomposition)[4] | Data not available |
| DSC Solid-Solid Transition (°C) | Not reported | ~159.8 °C[4] | Not reported |
| Key Observations | Stable up to vaporization temperature in open pan TG/DSC.[1] | Exhibits polymorphism with a thermally induced solid-solid transition before melting with decomposition.[4] | Data not available. |
Causality and Field-Proven Insights
The observed differences in the thermal stability of the resorcylic acid isomers can be attributed to the variations in their crystal packing and intramolecular/intermolecular hydrogen bonding networks. The positions of the hydroxyl and carboxylic acid groups dictate the strength and nature of these interactions, which in turn influence the energy required to disrupt the crystal lattice and initiate decomposition.
For instance, the presence of strong intramolecular hydrogen bonding, as is likely in γ-resorcylic acid between the carboxylic acid and the ortho-hydroxyl group, can contribute to its thermal stability. In contrast, the polymorphism observed in β-resorcylic acid suggests a more complex interplay of intermolecular forces that can lead to different crystalline arrangements with varying thermal stabilities.
Conclusion and Future Directions
This guide provides a comparative overview of the thermal decomposition profiles of resorcylic acid isomers based on currently available data. A significant knowledge gap exists for the thermal decomposition of γ-resorcylic acid and α-resorcylic acid. The proposed experimental framework offers a clear and robust pathway for a comprehensive comparative study.
For researchers, scientists, and drug development professionals, a complete understanding of the thermal behavior of all three isomers is crucial for:
-
Process Optimization: Selecting appropriate temperatures for drying, milling, and other manufacturing processes to avoid degradation.
-
Formulation Development: Ensuring the compatibility of the API with excipients and predicting the long-term stability of the final dosage form.
-
Regulatory Compliance: Providing essential data for regulatory submissions to demonstrate the stability and quality of the drug substance and product.
Future research should focus on executing the proposed experimental plan to generate a complete and comparative dataset for all three resorcylic acid isomers. This will not only fill the existing knowledge gap but also provide invaluable information for the broader scientific and industrial communities that utilize these important chemical entities.
References
- Method for producing 2,6-dihydroxybenzoic acid.
- Method for producing 2,6-dihydroxybenzoic acid.
-
A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. [Link]
-
Solid-State Forms of β-Resorcylic Acid: How Exhaustive Should a Polymorph Screen Be?. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Binding Affinity of 2,6-DHBA with Iron Transporters
For researchers, scientists, and professionals in drug development, understanding the intricacies of iron transport is paramount. Iron, while essential for numerous physiological processes, is toxic in excess, necessitating tightly regulated transport mechanisms. Siderophores, small molecule iron chelators, play a crucial role in iron acquisition, particularly in microorganisms. This guide provides a comparative analysis of the binding affinity of 2,6-dihydroxybenzoic acid (2,6-DHBA) with iron transporters, offering insights into its potential as an iron-chelating agent and comparing it with other relevant molecules.
The Critical Role of Iron and Its Transport
Iron's ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states makes it an indispensable cofactor for a vast array of enzymatic reactions.[1] However, this same redox activity can catalyze the formation of harmful reactive oxygen species.[1] Consequently, organisms have evolved sophisticated systems to manage iron uptake, transport, and storage. In mammals, key proteins involved in this process include the divalent metal transporter 1 (DMT1), which imports ferrous iron into cells, and ferroportin, the only known iron exporter from vertebrate cells.[2] The transport of iron in the blood is primarily handled by transferrin, which binds ferric iron with high affinity.[2]
In the microbial world, a primary strategy for iron acquisition involves the secretion of siderophores.[3] These molecules exhibit an exceptionally high affinity for ferric iron, enabling them to scavenge iron from the environment and deliver it to the cell via specific outer membrane transporters.[3]
2,6-Dihydroxybenzoic Acid: An Iron Chelator of Interest
Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds, and certain isomers, notably 2,3-DHBA and the mammalian siderophore 2,5-DHBA, have been identified as key players in iron metabolism.[4][5] 2,6-DHBA, while less studied in the context of iron transport, possesses structural features that suggest a potential for iron chelation. Studies have shown that 2,6-DHBA can form complexes with divalent metal ions.[6][7] This inherent chelating ability forms the basis for investigating its interaction with iron transporters.
While direct quantitative data on the binding affinity of 2,6-DHBA to specific iron transporters is not yet available in the literature, its structural similarity to other DHBA isomers that are known siderophores suggests it may interact with similar transport systems. For instance, both 2,3-DHBA and 2,5-DHBA are known to facilitate iron uptake in bacteria, in some cases utilizing the enterobactin receptor FepA.[8]
Comparative Binding Affinities: A Look at the Alternatives
To provide a framework for evaluating the potential of 2,6-DHBA, it is essential to consider the binding affinities of well-characterized siderophores. Enterobactin, a cyclic trimer of 2,3-dihydroxybenzoyl serine, is one of the most powerful siderophores known, binding to ferric iron with an exceptionally high affinity. This strong chelation is reflected in its interaction with its cognate transporter, FepA.
| Ligand (in Ferric Complex) | Iron Transporter | Dissociation Constant (K_d) | Reference |
| Enterobactin | FepA (E. coli) | ~0.1 nM | [9] |
| Enterobactin | FepA (E. coli) | 24 nM | [10] |
This table highlights the high-affinity interaction between the well-characterized siderophore, enterobactin, and its transporter, FepA. The dissociation constant (K_d) is a measure of binding affinity, with a smaller K_d value indicating a stronger interaction.
The significant difference in the reported K_d values for enterobactin and FepA in the table above highlights the variability that can arise from different experimental methodologies and conditions. Nevertheless, both values underscore a very high-affinity interaction.
Given the absence of direct binding data for 2,6-DHBA, researchers can infer its potential by comparing its iron-chelating capabilities with its isomers. The positioning of the hydroxyl groups on the aromatic ring influences the stability of the iron complex, which in turn is a critical determinant of its interaction with a transporter. The ortho-dihydroxy arrangement in 2,3-DHBA, for example, is known to form a highly stable complex with iron.
Experimental Protocols for Determining Binding Affinity
To address the current knowledge gap, this section provides detailed, step-by-step methodologies for two gold-standard techniques used to quantify the binding affinity of small molecules like 2,6-DHBA to iron transporters: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[11]
Experimental Workflow:
Caption: SPR experimental workflow for determining binding affinity.
Detailed Protocol:
-
Immobilization of the Iron Transporter:
-
The purified iron transporter protein (e.g., FepA) is covalently attached to the surface of a sensor chip, typically through amine coupling chemistry.[12] The goal is to achieve a stable and active protein layer.
-
-
Preparation of the Analyte:
-
Prepare a stock solution of the ferric-2,6-DHBA complex.
-
Perform a serial dilution of the complex in a suitable running buffer to create a range of concentrations for injection.
-
-
Binding Analysis:
-
Inject the different concentrations of the ferric-2,6-DHBA complex over the immobilized transporter surface at a constant flow rate.[12]
-
The association of the complex with the transporter is monitored in real-time as an increase in the SPR signal.
-
Following the association phase, the running buffer is flowed over the surface to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are analyzed using appropriate software.
-
The data is fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).[13]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[14]
Experimental Workflow:
Caption: ITC experimental workflow for thermodynamic characterization.
Detailed Protocol:
-
Sample Preparation:
-
A solution of the purified iron transporter is placed in the sample cell of the calorimeter.
-
A concentrated solution of the ferric-2,6-DHBA complex is loaded into the injection syringe.[15] It is crucial that both the protein and the ligand are in the same buffer to minimize heats of dilution.
-
-
Titration:
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein.
-
The resulting titration curve is fitted to a binding model to determine the binding affinity (K_a, from which K_d can be calculated), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[18]
-
Concluding Remarks and Future Directions
While the direct binding affinity of 2,6-DHBA to iron transporters remains to be experimentally determined, its structural characteristics and the known iron-chelating properties of related dihydroxybenzoic acid isomers suggest it is a promising candidate for interaction with these vital proteins. The lack of quantitative data underscores a significant opportunity for further research in the field of iron metabolism and siderophore biology.
The experimental protocols for Surface Plasmon Resonance and Isothermal Titration Calorimetry detailed in this guide provide a robust framework for researchers to quantitatively assess the binding of 2,6-DHBA to various iron transporters. Such studies will be instrumental in elucidating the potential role of 2,6-DHBA in both microbial and mammalian iron transport, and could pave the way for the development of novel therapeutic agents for iron-related disorders.
References
[7] Santoso, S. P., Manurung, M., Ismunandar, I., & Ju, Y. H. (2016). Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. Journal of Molecular Liquids, 221, 617-623.
[6] Santoso, S. P., Manurung, M., Ismunandar, I., & Ju, Y. H. (n.d.). Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. Academia.edu. Retrieved from [Link]
[19] BenchChem. (2025). A Comparative Analysis of Ortho-Ortho and Ortho-Para EDDHA Isomers in Iron Chelation. BenchChem.
[15] Migliore, R., Pye, D. A., & Riela, S. (2022). Isothermal titration calorimetry investigation of the interactions between vitamin B6-derived hydrazones and bovine and human serum albumin. ResearchGate.
[20] PubChem. (n.d.). 2,6-Dihydroxybenzoic acid. PubChem. Retrieved from [Link]
[5] Devireddy, L. R., Hart, D. O., Goetz, D. H., & Green, M. R. (2010). Endogenous Siderophore 2,5-Dihydroxybenzoic Acid Deficiency Promotes Anemia and Splenic Iron Overload in Mice. Molecular and Cellular Biology, 30(17), 4296-4305.
[4] Graziano, J. H., Grady, R. W., & Cerami, A. (1974). Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major. British Journal of Haematology, 27(2), 255-262.
[16] TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments.
[21] Peterson, C. M., Graziano, J. H., Grady, R. W., Jones, R. L., Vlassara, H., Canale, V. C., Miller, D. R., & Cerami, A. (1976). Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassemia major. British Journal of Haematology, 33(4), 477-485.
[8] Liu, Z., Reba, S., Chen, W. D., Porwal, S. K., Boom, W. H., Petersen, R. B., Rojas, R., Viswanathan, R., & Devireddy, L. (2014). Regulation of mammalian siderophore 2,5-DHBA in the innate immune response to infection. The Journal of Experimental Medicine, 211(6), 1197-1213.
[22] Kalinowski, D. S., & Richardson, D. R. (2018). 2,6-Dihydroxybenzaldehyde Analogues of the Iron Chelator Salicylaldehyde Isonicotinoyl Hydrazone: Increased Hydrolytic Stability and Cytoprotective Activity against Oxidative Stress. Chemical Research in Toxicology, 31(11), 1241-1251.
[10] Newton, S. M., Igo, J. D., Scott, D. C., & Klebba, P. E. (1997). Biphasic binding kinetics between FepA and its ligands. The Journal of Biological Chemistry, 272(35), 21853-21860.
[23] Al-Harthi, S., Al-Ghamdi, A. A., Al-Amer, D., Al-Mubrik, N. A., & Al-Otaibi, M. M. (2022). Surface Plasmon Resonance Identifies High-Affinity Binding of l-DOPA to Siderocalin/Lipocalin-2 through Iron-Siderophore Action: Implications for Parkinson's Disease Treatment. ACS Chemical Neuroscience, 13(2), 209-218.
[9] Cao, Z., Qi, Z., Sprencel, C., Newton, S. M., & Klebba, P. E. (2000). Aromatic components of two ferric enterobactin binding sites in Escherichia coli FepA. Molecular Microbiology, 37(6), 1306-1317.
[24] BenchChem. (2025). A Comparative Analysis of the Metal-Chelating Properties of Dihydroxybenzaldehyde Isomers. BenchChem.
[14] Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry. Nature Protocols, 1(1), 186-191.
[13] Sahu, U., Choudhury, A., Singh, K., & Singh, S. (2021). Iron uptake and transport by the carboxymycobactin-mycobactin siderophore machinery of Mycobacterium tuberculosis is dependent on the iron-regulated protein HupB. ResearchGate.
[3] Bellaire, B. H., Elzer, P. H., Hagius, S. D., & Roop, R. M. (2003). The Siderophore 2,3-Dihydroxybenzoic Acid Is Not Required for Virulence of Brucella abortus in BALB/c Mice. Infection and Immunity, 71(6), 3036-3041.
[12] Türkoğlu, E. A., & Aydın, F. G. (2023). Surface Plasmon Resonance Binding Study on the Interaction of Acetazolamide and Bovine Serum Albumin. DergiPark.
[25] Lopez-Goni, I., Moriyon, I., & Neilands, J. B. (1992). Identification of 2,3-dihydroxybenzoic acid as a Brucella abortus siderophore. Infection and Immunity, 60(11), 4487-4493.
[26] Devireddy, L. R., Hart, D. O., Goetz, D. H., & Green, M. R. (2014). Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of siderophore binding interactions. Metallomics, 6(12), 2235-2244.
[27] Pan, Y., & Wang, J. (2020). More is simpler: Decomposition of ligand-binding affinity for proteins being disordered. Proteins: Structure, Function, and Bioinformatics, 88(10), 1318-1326.
[1] Anderson, G. J., & Frazer, D. M. (2017). Mammalian iron transport. Current Opinion in Gastroenterology, 33(3), 151-157.
[18] Johnson, C. M. (2016). Isothermal titration calorimetry: practical approaches and current applications in soft matter. Soft Matter, 12(35), 7258-7274.
[28] Bellaire, B. H., Roop, R. M., & Elzer, P. H. (2000). Production of the Siderophore 2,3-Dihydroxybenzoic Acid Is Required for Wild-Type Growth of Brucella abortus in the Presence of Erythritol under Low-Iron Conditions In Vitro. Infection and Immunity, 68(11), 6523-6528.
[11] Kyeong, S., & Kim, D. J. (2007). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology, 493, 169-182.
[29] Science in Hydroponics. (n.d.). The stability of metal chelates. Science in Hydroponics.
[30] Shaheen, M., Habib, M., Aslam, W., & Dodhy, M. A. (2021). Comparison of Efficacy of Oral Iron Chelators with Parenteral Chelators in Patients of Β Thalassaemia Major. International Journal of Pathology, 19(2), 71-75.
[17] Ghai, R., & Ghai, R. (2018). Isothermal Titration Calorimetry. ResearchGate.
[2] Anderson, G. J., & Frazer, D. M. (2017). Mammalian iron transport. PubMed. Retrieved from [Link]
Sources
- 1. Mammalian iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian iron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Regulation of mammalian siderophore 2,5-DHBA in the innate immune response to infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous Siderophore 2,5-Dihydroxybenzoic Acid Deficiency Promotes Anemia and Splenic Iron Overload in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of mammalian siderophore 2,5-DHBA in the innate immune response to infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic components of two ferric enterobactin binding sites in Escherichia coli FepA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biphasic binding kinetics between FepA and its ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tainstruments.com [tainstruments.com]
- 17. researchgate.net [researchgate.net]
- 18. Isothermal titration calorimetry: practical approaches and current applications in soft matter - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 2,6-Dihydroxybenzoic Acid | C7H6O4 | CID 9338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2,6-Dihydroxybenzaldehyde Analogues of the Iron Chelator Salicylaldehyde Isonicotinoyl Hydrazone: Increased Hydrolytic Stability and Cytoprotective Activity against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Surface Plasmon Resonance Identifies High-Affinity Binding of l-DOPA to Siderocalin/Lipocalin-2 through Iron-Siderophore Action: Implications for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of siderophore binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. More is simpler: Decomposition of ligand‐binding affinity for proteins being disordered - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Production of the Siderophore 2,3-Dihydroxybenzoic Acid Is Required for Wild-Type Growth of Brucella abortus in the Presence of Erythritol under Low-Iron Conditions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The stability of metal chelates - Science in Hydroponics [scienceinhydroponics.com]
- 30. mail.jpathology.com [mail.jpathology.com]
Technical Guide: Mass Spectrometry Differentiation of 2,6-Dihydroxybenzoate (2,6-DHB)
Executive Summary
Differentiation of dihydroxybenzoic acid (DHB) isomers is a critical challenge in metabolomics and siderophore analysis due to their isobaric nature (m/z 153.02 in negative mode) and shared fragmentation channels.
This guide focuses on 2,6-dihydroxybenzoate (2,6-DHB) , also known as
Key Differentiators:
-
MS/MS: 2,6-DHB exhibits the highest efficiency of decarboxylation (m/z 153
109) at low collision energies (CE). -
Chromatography: Distinct retention time profile on C18 columns due to "masked" polarity from intramolecular hydrogen bonding.
Mechanistic Insight: The Double Ortho-Effect
To interpret the spectra correctly, one must understand the causality behind the peaks. The fragmentation of 2,6-DHB is governed by the Ortho-Effect , where the proximity of the hydroxyl groups to the carboxylate moiety facilitates hydrogen transfer.
The Mechanism
In Negative Electrospray Ionization (ESI-), the deprotonated molecule ([M-H]
-
Stabilization: In 2,6-DHB, the carboxylate anion is stabilized by two hydrogen bonds from the flanking hydroxyl groups (C2 and C6).
-
Transition State: Upon collisional activation, one ortho-proton is transferred to the carboxyl group, creating a neutral CO
leaving group. -
Fragmentation: The molecule rapidly loses CO
(44 Da) to form the resorcinol anion (m/z 109).
Why 2,6-DHB is unique:
-
2,6-DHB: Two pathways for H-transfer (low energy barrier).
-
2,5-DHB: Only one pathway (medium energy barrier).
-
3,5-DHB: No ortho-hydrogens; requires ring hydrogen rearrangement (high energy barrier).
Visualization of Fragmentation Pathway
Figure 1: The dominant fragmentation pathway of 2,6-DHB involving facilitated decarboxylation driven by the ortho-effect.
Comparative Analysis: 2,6-DHB vs. Alternatives
The following data compares 2,6-DHB against its most common isomers: 2,5-DHB (Gentisic acid) and 3,5-DHB (
MS/MS Fragmentation Data (ESI Negative Mode)
| Feature | 2,6-DHB (Target) | 2,5-DHB (Alternative) | 3,5-DHB (Alternative) |
| Precursor Ion | m/z 153 | m/z 153 | m/z 153 |
| Dominant Fragment | 109 (100%) | 109 (100%) | 109 (Variable) |
| Secondary Fragment | m/z 81 (Low abundance) | m/z 81 (Low abundance) | m/z 81, 65 |
| Decarboxylation Energy | Very Low (Occurs at low CE) | Medium | High (Stable precursor) |
| Ortho-Effect Strength | Strong (Double) | Moderate (Single) | None |
| Diagnostic Ratio (109/153 at 10eV) | > 10.0 (Rapid loss) | ~ 5.0 | < 1.0 (Precursor survives) |
Analyst Note: At low collision energies (e.g., 5-10 eV), 3,5-DHB will show a significant survivor precursor ion (m/z 153), whereas 2,6-DHB will be almost entirely converted to m/z 109.
Chromatographic Performance (C18 Column)
Retention behavior is the secondary validation tool.
-
Column: C18 Reverse Phase.[3]
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Elution Order: 3,5-DHB
3,4-DHB 2,5-DHB 2,6-DHB 2,4-DHB.
Explanation: 2,6-DHB forms an intramolecular hydrogen bond network that "hides" the polar hydroxyls from the mobile phase, making it appear more hydrophobic (retaining longer) than 3,5-DHB, where hydroxyls are fully exposed to the solvent.
Experimental Protocol
To reproduce the differentiation data, use the following validated workflow. This protocol ensures self-validation by using the "Survivor Ratio" of the precursor ion.
LC-MS/MS Conditions
-
Instrumentation: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Rationale: Acidic protons on the carboxyl group ionize efficiently in negative mode.
-
-
LC Parameters:
-
Column: High-strength silica C18 (e.g., 2.1 x 100 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Mobile Phase A: Water + 10mM Ammonium Acetate (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (0-1 min)
40% B (8 min).
-
-
MS Settings:
-
Capillary Voltage: -2.5 kV.[2]
-
Cone Voltage: 30 V.
-
Collision Gas: Argon.
-
Step-by-Step Differentiation Workflow
Figure 2: Decision tree for identifying 2,6-DHB from isomeric mixtures using Energy-Resolved MS and Chromatography.
References
-
NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of 2,6-Dihydroxybenzoic acid. National Institute of Standards and Technology.[1] Retrieved from [Link]
- Gruz, J., Novák, O., & Strnad, M. (2008). Rapid analysis of phenolic acids in beverages by UPLC-MS/MS. Food Chemistry.
- Karas, M., et al. (1993). Matrix-Assisted Laser-Desorption/Ionization Mass-Spectrometry with Additives to 2,5-Dihydroxybenzoic Acid. Organic Mass Spectrometry.
-
FooDB. (2025). Compound: 2,6-Dihydroxybenzoic acid (FDB000845). Retrieved from [Link]
- Zhang, J., et al. (2016). Ortho-Effects in Mass Spectrometry of Hydroxybenzoic Acids. Journal of Mass Spectrometry.
Sources
Safety Operating Guide
2,6-Dihydroxybenzoate: Lifecycle Waste Management Protocol
[1]
Executive Safety Summary
Immediate Action Required: Treat 2,6-dihydroxybenzoate not merely as a benign salt, but as a bioactive phenolic agent with significant acidity in its protonated form.
-
Primary Hazards: Severe eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335).
-
Critical Reactivity: The compound contains two phenolic hydroxyl groups ortho to the carboxylate.[1] This structural arrangement creates a "chelating pocket" capable of mobilizing heavy metals and reacting vigorously with strong oxidizers.
-
PPE Standard: Nitrile rubber gloves (0.11 mm minimum thickness), safety goggles (ANSI Z87.1), and a buttoned lab coat. Use a fume hood for all solid handling to prevent dust inhalation.
Chemical Characterization & Waste Classification
To dispose of a chemical safely, you must understand its behavior in the waste stream. 2,6-DHBA is significantly more acidic than benzoic acid due to intramolecular hydrogen bonding (stabilizing the carboxylate anion).[1]
Physicochemical Data Table
| Property | Value | Operational Implication |
| CAS Number | 303-07-1 | Unique identifier for waste labeling.[2] |
| Molecular Weight | 154.12 g/mol | - |
| pKa (Acid) | 1.3 (vs. 4.2 for Benzoic Acid) | High Acidity: Aqueous solutions can be corrosive (pH < 2).[2] |
| Water Solubility | ~9.5 g/L (25°C) | Moderately soluble; risks aquatic mobility if improperly dumped.[2] |
| Appearance | Off-white/Beige Powder | Dust generation is a primary exposure vector.[2] |
| Chelation | Bidentate Ligand | Forms stable complexes with Fe, Cu, Ni.[2] Do not mix with metal waste. |
Regulatory Classification (US Focus)[1]
-
RCRA Status: Not P-listed or U-listed.[2]
-
Characteristic Waste: If disposed of as an aqueous solution with pH < 2, it is classified as Corrosive Waste (D002) .
-
Best Practice: Manage as Non-Halogenated Organic Hazardous Waste .
Pre-Disposal Segregation Strategy
The Self-Validating System: Safety relies on preventing incompatible mixtures before they enter the waste container. The 2,6-dihydroxy substitution pattern makes this ring electron-rich, rendering it susceptible to rapid oxidation.[2]
Segregation Rules
-
No Oxidizers: Never mix with nitric acid, perchlorates, or permanganates. The phenolic ring can undergo oxidative coupling or ring cleavage, generating heat and potentially toxic quinones.
-
No Heavy Metals: Isolate from waste streams containing transition metals (Copper, Iron, Nickel). 2,6-DHBA acts as a siderophore-like ligand; mixing it with metal waste can solubilize precipitated metals, complicating downstream waste treatment.[2]
-
Acid/Base Separation: Due to its low pKa (1.3), mixing high concentrations with strong bases (NaOH) will generate immediate exothermic heat.
Visualization: Segregation Decision Tree
Figure 1: Decision logic for segregating this compound waste to prevent reactivity and chelation issues.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Excess Reagent)
Context: Expired shelf-life chemicals or spill cleanup residues.[2]
-
Container Selection: Use a high-density polyethylene (HDPE) or amber glass container.
-
Labeling: Affix a hazardous waste label.
-
Protocol:
-
Do not dissolve in solvent solely for disposal (this increases waste volume).
-
Transfer solid directly into the container.
-
Final Disposal: Incineration in a licensed chemical waste combustor equipped with scrubbers (to handle carbon/oxygen combustion products).
-
Scenario B: Liquid Waste (HPLC Eluents / Mother Liquors)
Context: Reaction mixtures or analytical samples dissolved in water, methanol, or DMSO.[2]
-
pH Check: If the solution is purely aqueous and highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the waste carboy. This prevents corrosion of waste drums.
-
Solvent Compatibility:
-
If dissolved in Methanol/Ethanol : Segregate into "Flammable Organic Waste."
-
If dissolved in Dichloromethane/Chloroform : Segregate into "Halogenated Organic Waste."
-
-
Protocol:
-
Pour into the appropriate carboy using a funnel.
-
Leave 10% headspace in the container to allow for vapor expansion.
-
Cap tightly immediately after use.
-
Visualization: Disposal Workflow
Figure 2: Workflow for liquid waste determination. Note the strict prohibition on drain disposal due to aquatic toxicity risks.
Emergency Spill Response
Principle: Containment first, then neutralization.
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Don double nitrile gloves and N95/P100 respirator if powder is loose.
-
Containment: Cover the spill with a dry absorbent pad or create a dike with absorbent socks.
-
Neutralization (Liquids):
-
Do NOT use strong caustic soda (NaOH) pellets; the reaction will be violent.
-
Use Sodium Carbonate (Soda Ash) or Calcium Carbonate . Sprinkle over the spill until fizzing stops.
-
-
Cleanup: Scoop the resulting sludge/powder into a waste bag. Label as "Spill Debris: this compound." Clean the surface with soap and water; do not use bleach (potential reaction with phenols).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9338, 2,6-Dihydroxybenzoic acid. PubChem. [Link]
-
US Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link]
-
University of Illinois Division of Research Safety (2019). Chemical Compatibility and Segregation. [Link]
Personal protective equipment for handling 2,6-Dihydroxybenzoate
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2,6-Dihydroxybenzoate, ensuring the well-being of laboratory personnel and adherence to regulatory standards. As seasoned researchers and drug development professionals, the causality behind each procedural step is emphasized to foster a culture of safety and scientific integrity.
Understanding the Hazard Profile of this compound
This compound is a dihydroxybenzoic acid that, while valuable in various research applications, presents specific hazards that must be managed with appropriate safety measures. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
-
Combustible Dust: May form combustible dust concentrations in the air.
Understanding these hazards is the foundational step in implementing effective safety protocols. The subsequent sections of this guide are designed to mitigate these risks through a systematic approach to personal protection, safe handling, and emergency preparedness.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table outlines the recommended PPE, with a detailed explanation of the rationale behind each choice.
| Body Part | Recommended PPE | Rationale and Expert Insight |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and potential splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of dust generation, to protect the entire face. |
| Skin (Hands) | Nitrile or Neoprene gloves | While no specific glove breakthrough data for this compound is readily available, general guidance for handling aromatic hydroxy acids suggests the use of nitrile or neoprene gloves.[1][2][3] Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider double-gloving. |
| Skin (Body) | Laboratory coat | A standard laboratory coat is essential to protect the skin and personal clothing from accidental spills and dust contamination. |
| Respiratory | A NIOSH-approved N95, R95, or P95 filtering facepiece respirator | Given that this compound can cause respiratory irritation, respiratory protection is crucial, especially when handling the powder outside of a certified chemical fume hood.[4][5][6] An N95 respirator is typically sufficient for filtering out dust particles. Ensure the respirator is properly fit-tested to provide a secure seal. |
Diagram: PPE Selection Workflow
Caption: A flowchart outlining the immediate actions to be taken in the event of an exposure to or spill of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step in its safe handling.
5.1. Waste Categorization
Unused this compound and any materials grossly contaminated with it should be considered hazardous waste. [7][8][9][10]The specific waste codes may vary depending on local regulations, but it will likely fall under a category for corrosive or irritating solids. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste profiling.
5.2. Disposal Protocol
-
Containerization: Collect all this compound waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment.
References
-
Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety - The University of Texas at Dallas. Retrieved from [Link]
-
Environmental Health and Safety - The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
(n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2025, January 21). Identifying NIOSH Approved® Respirators. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Certified Equipment List Search. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
Mayo Clinic. (2024, August 10). Chemical splash in the eye: First aid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Oregon Department of Environmental Quality. (2023, January 12). How to make a hazardous waste determination [Video]. YouTube. Retrieved from [Link]
-
University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline. Retrieved from [Link]
-
University of Florida. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]
-
PneumaticPlus. (n.d.). CleanTop C250 NIOSH N95 Approved Respirator. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
(n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]
-
Office Depot. (n.d.). NIOSH Approved Respiratory Protection. Retrieved from [Link]
-
(2025, December 17). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved from [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. glovesbyweb.com [glovesbyweb.com]
- 4. Identifying NIOSH Approved® Respirators | Personal Protective Equipment | CDC [cdc.gov]
- 5. benehal.com [benehal.com]
- 6. pneumaticplus.com [pneumaticplus.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. wku.edu [wku.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
